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  • Product: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole
  • CAS: 1188116-52-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

An In-depth Technical Guide to 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Abstract This technical guide provides a comprehensive overview of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a substituted heterocyclic compound belon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a substituted heterocyclic compound belonging to the pyrazole class. Pyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This document delineates the molecular structure, proposes a detailed regioselective synthesis protocol, and outlines expected analytical characterization data for the title compound. Furthermore, it synthesizes structure-activity relationship (SAR) insights from related analogs to postulate potential biological activities and guide future research in drug discovery. The content herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility for professionals in the field.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in pharmaceutical development.[3] Its metabolic stability and versatile chemical nature allow for extensive structural modifications, leading to a wide spectrum of pharmacological activities.[4] This has resulted in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the phosphodiesterase inhibitor Sildenafil, and numerous kinase inhibitors used in oncology like Ibrutinib and Ruxolitinib.[1][2][3] The continued exploration of novel pyrazole derivatives is therefore a highly active and promising area of research. This guide focuses on a specific, less-explored derivative, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, to provide a foundational understanding for its synthesis, characterization, and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is defined by a central pyrazole ring with specific substitutions at positions 1, 3, and 5, which are critical for its chemical behavior and biological interactions.

  • 1-Position (N1): A phenyl group is attached to the first nitrogen atom. This large, aromatic substituent significantly influences the molecule's overall lipophilicity and potential for pi-stacking interactions with biological targets.

  • 3-Position (C3): An isobutyl group is present at this position. This alkyl chain adds to the lipophilic character and provides steric bulk that can influence receptor binding selectivity.

  • 5-Position (C5): A bromine atom occupies this position. Halogen atoms, particularly bromine, are known to modulate the electronic properties of the ring and can act as a key interaction point (halogen bonding) in ligand-receptor complexes. The presence of bromine is often associated with enhanced potency in various biologically active molecules.[5]

Caption: 2D Chemical Structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.

Physicochemical Data Summary

The following table summarizes the key calculated and expected physicochemical properties of the title compound. These values are crucial for predicting its behavior in biological systems and for planning experimental work such as purification and formulation.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₅BrN₂Calculated
Molecular Weight 279.18 g/mol Calculated
IUPAC Name 5-bromo-3-isobutyl-1-phenyl-1H-pyrazoleIUPAC Nomenclature
Canonical SMILES CC(C)CC1=CC(Br)=N(N=C1)C2=CC=CC=C2Structure-based
Predicted LogP ~3.5 - 4.5Estimation based on analogs[6]
Predicted Physical Form Liquid or low-melting solidEstimation based on analogs[7]
H-Bond Acceptors 2 (pyrazole nitrogens)Calculated
H-Bond Donors 0Calculated

Synthesis and Purification

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry.[8] The most reliable and regioselective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[9] This approach provides unambiguous placement of the substituents on the final pyrazole ring.

Proposed Retrosynthetic Pathway

The logical disconnection for the target molecule involves breaking the two C-N bonds of the pyrazole ring, leading back to phenylhydrazine and a suitable 1,3-dicarbonyl precursor, specifically 6-methyl-1-bromoheptane-2,4-dione.

Retrosynthesis Target 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Disconnect C-N Disconnection (Pyrazole Formation) Target->Disconnect Precursors Phenylhydrazine + 6-methyl-1-bromoheptane-2,4-dione Disconnect->Precursors

Caption: Retrosynthetic analysis for the target pyrazole.

Detailed Experimental Protocol: Synthesis

This protocol describes a two-step synthesis starting from isovaleric acid, followed by the key cyclization step.

Step 1: Synthesis of 6-methyl-1-bromoheptane-2,4-dione (Intermediate)

  • Acid Chloride Formation: To a solution of isovaleric acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield isovaleryl chloride.

  • Meldrum's Acid Acylation: Dissolve Meldrum's acid (1.1 eq) and pyridine (2.5 eq) in dry DCM and cool to 0 °C. Add the crude isovaleryl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis and Decarboxylation: Add 6M HCl to the reaction mixture and reflux for 3 hours to hydrolyze the adduct and induce decarboxylation, yielding 5-methyl-2-hexanone.

  • α-Bromination & Acylation: Treat the 5-methyl-2-hexanone with a brominating agent (e.g., NBS) followed by acylation with acetyl chloride under basic conditions to yield the target β-diketone. Rationale: This sequence builds the required carbon skeleton with the necessary functionalities for the subsequent cyclization.

Step 2: Synthesis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

  • Condensation Reaction: Dissolve the crude 6-methyl-1-bromoheptane-2,4-dione (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) and a catalytic amount of acetic acid (0.1 eq). Rationale: Ethanol is an excellent solvent for both reactants, and the acidic catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.

  • Cyclization: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate:hexane (1:4).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove unreacted phenylhydrazine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane slurry.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 0% ethyl acetate and gradually increasing to 10%). Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole as a purified oil or solid.

Synthesis and Purification Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Reactants: β-Diketone + Phenylhydrazine dissolve Dissolve in Ethanol Add Acetic Acid Catalyst start->dissolve reflux Reflux for 6-8 hours dissolve->reflux monitor Monitor by TLC reflux->monitor evaporate Solvent Evaporation monitor->evaporate extract Ethyl Acetate Extraction (Wash with HCl, NaHCO₃, Brine) evaporate->extract dry Dry over Na₂SO₄ & Concentrate extract->dry chromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) dry->chromatography final_product Pure 5-bromo-3-isobutyl- 1-phenyl-1H-pyrazole chromatography->final_product SAR cluster_structure Chemical Structure cluster_substituents Key Substituents cluster_properties Inferred Properties cluster_activity Potential Biological Activities Molecule 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Phenyl N1-Phenyl Group Isobutyl C3-Isobutyl Group Bromo C5-Bromo Atom Lipophilicity Increased Lipophilicity Phenyl->Lipophilicity Isobutyl->Lipophilicity HalogenBonding Halogen Bonding Potential Bromo->HalogenBonding ElectronicMod Electronic Modulation Bromo->ElectronicMod Anticancer Anticancer Lipophilicity->Anticancer Membrane Permeation Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Membrane Permeation HalogenBonding->Anticancer Target Binding AntiInflammatory Anti-inflammatory HalogenBonding->AntiInflammatory Target Binding ElectronicMod->Anticancer Enhanced Potency ElectronicMod->AntiInflammatory Enhanced Potency ElectronicMod->Antimicrobial Enhanced Potency

Caption: Relationship between structural features and potential biological activities.

Future Research Directions

Based on this analysis, a clear path for future investigation emerges:

  • In Vitro Screening: The compound should be screened against a panel of clinically relevant bacteria and fungi to assess its antimicrobial potential. [11]2. Antiproliferative Assays: Evaluate the cytotoxicity of the compound against various human cancer cell lines, such as breast (MCF-7), colon (HCT116), and liver (HepG2). [12]3. Enzyme Inhibition Assays: Test for inhibitory activity against key inflammatory enzymes like COX-1 and COX-2.

  • Further Analogs: Synthesize analogs by modifying the isobutyl and phenyl groups to build a more comprehensive SAR profile and optimize for potency and selectivity.

Safety and Handling

  • General Precautions: As with any research chemical of unknown toxicity, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole should be handled with care. Use of personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements (Predicted): Based on similar brominated heterocyclic compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. [7][13]* Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to prevent degradation. [7]

Conclusion

5-bromo-3-isobutyl-1-phenyl-1H-pyrazole represents a promising yet underexplored molecule within the pharmacologically significant pyrazole family. This guide has provided a comprehensive framework for its synthesis, purification, and characterization. By leveraging structure-activity relationship data from related compounds, strong justification exists for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The protocols and predictive data contained herein offer a solid foundation for researchers to undertake the empirical validation of its therapeutic potential.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. [2][3]()

  • Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. Benchchem. [14]()

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [1]()

  • Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. AWS. [10]()

  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research. [15]()

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [5]()

  • Current status of pyrazole and its biological activities. PMC. [16]()

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [4]()

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [12]()

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [8]()

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [11]()

  • 5-Bromo-3-methyl-1-phenyl-1H-pyrazole. [6]()

  • 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | 41327-15-5. Sigma-Aldrich. [7]()

  • 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106. PubChem. [13]()

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [17]()

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [18]()

  • Pyrazole synthesis. Organic Chemistry Portal. [9]()

Sources

Exploratory

A Researcher's Guide to Determining the Solubility of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in various org...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in various organic solvents. In the absence of specific public-domain experimental data for this compound, this document emphasizes robust experimental protocols, theoretical underpinnings of solubility, and data analysis methodologies. This approach empowers researchers to generate reliable and reproducible solubility data, a critical parameter in synthesis, purification, formulation, and overall drug development processes.

Understanding the Solubility Profile: A Theoretical Perspective

The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute (5-bromo-3-isobutyl-1-phenyl-1H-pyrazole) and the solvent. An analysis of the molecular structure of the target compound allows for a qualitative prediction of its solubility behavior.

Molecular Structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole:

The molecule possesses several key structural features that will influence its solubility:

  • Aromatic Pyrazole Core: The 1-phenyl-1H-pyrazole ring is a significant contributor to the molecule's overall size and provides a degree of aromatic character.

  • Isobutyl Group: This nonpolar aliphatic chain will favor interactions with nonpolar solvents.

  • Bromo- and Phenyl- Substituents: These bulky groups further increase the molecular weight and contribute to its lipophilic nature. The bromine atom can participate in halogen bonding.

  • Nitrogen Atoms in the Pyrazole Ring: These can act as hydrogen bond acceptors.

Based on these features, it is anticipated that 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole will exhibit higher solubility in organic solvents of low to moderate polarity and lower solubility in highly polar or very nonpolar solvents. The principle of "like dissolves like" is a useful initial guide.

Predicting Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs). HSPs are based on the idea that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1]. A solute will be more soluble in a solvent when their respective Hansen Solubility Parameters are similar.

The workflow for utilizing HSPs for solvent selection is as follows:

HSP_Workflow A Determine HSP of Solute (e.g., group contribution methods) B Obtain HSPs of Potential Solvents (from literature or software) A->B Gather Data C Calculate Hansen Distance (Ra) Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]¹/² B->C Calculate D Select Solvents with Low Ra Values (Higher probability of good solubility) C->D Analyze

Caption: Workflow for solvent selection using Hansen Solubility Parameters.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol provides a detailed methodology.

Materials and Equipment
  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to a known volume/mass of solvent in a vial. B Seal vials and place in a shaker at a constant temperature (e.g., 25 °C). A->B C Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours). B->C D Allow undissolved solid to settle. C->D E Withdraw a sample of the supernatant and filter immediately. D->E F Dilute the filtered saturated solution with a known volume of solvent. E->F G Analyze the diluted sample using a validated analytical method (e.g., HPLC). F->G H Determine the concentration from a calibration curve. G->H I Calculate the original concentration of the saturated solution (solubility). H->I

Caption: Experimental workflow for solubility determination.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve of known concentrations of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in the respective solvent must be prepared beforehand.

  • Calculation of Solubility:

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (x).

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in Various Organic Solvents at 298.15 K

SolventSolubility ( g/100g )Solubility (mol/L)Mole Fraction (x)
MethanolExperimental ValueExperimental ValueExperimental Value
EthanolExperimental ValueExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental ValueExperimental Value
TolueneExperimental ValueExperimental ValueExperimental Value
HexaneExperimental ValueExperimental ValueExperimental Value
Other SolventsExperimental ValueExperimental ValueExperimental Value
Thermodynamic Analysis

To gain deeper insights into the dissolution process, solubility experiments can be performed at different temperatures. The van't Hoff equation can then be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.

The van't Hoff equation is given by:

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

where:

  • x is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • R is the ideal gas constant

  • T is the absolute temperature

  • ΔS° is the standard entropy of dissolution

A plot of ln(x) versus 1/T (a van't Hoff plot) should yield a straight line, from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively[3].

VantHoff A Measure Solubility (x) at Different Temperatures (T) B Calculate ln(x) and 1/T A->B C Plot ln(x) vs. 1/T (van't Hoff Plot) B->C D Perform Linear Regression C->D E Calculate ΔH° from the slope (Slope = -ΔH°/R) D->E F Calculate ΔS° from the intercept (Intercept = ΔS°/R) D->F G Calculate ΔG° (ΔG° = ΔH° - TΔS°) E->G F->G

Caption: Workflow for thermodynamic analysis of solubility data.

Conclusion

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).
  • Jouyban, A. (2010).
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Burke, J. (1984). Solubility parameters: theory and application. The Book and Paper Group Annual, 3, 13-58.
  • Martin, A., Bustamante, P., & Chun, A. H. C. (1993). Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences, Fourth Edition. Lea & Febiger.
  • Avdeef, A. (2012).
  • Kramer, J. A., & Knoechel, D. J. (2018). The Experimental Determination of Solubilities. John Wiley & Sons.
  • van't Hoff, J. H. (1884). Études de Dynamique Chimique. Frederik Muller & Co.

Sources

Foundational

The 1-Phenyl-1H-Pyrazole Scaffold: A Technical Guide to Privileged Medicinal Chemistry

Executive Summary The 1-phenyl-1H-pyrazole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-pyrazole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Best known as the core of the blockbuster COX-2 inhibitor Celecoxib , this scaffold has evolved beyond inflammation to demonstrate potent efficacy in oncology (EGFR/HSP90 inhibition), virology (HCV NS5B inhibition), and metabolic regulation.[1][2]

This technical guide provides a rigorous analysis of the 1-phenyl-1H-pyrazole class, focusing on overcoming the primary synthetic bottleneck—regioselectivity —and mapping the Structure-Activity Relationships (SAR) that drive potency.[2]

The Pharmacophore: Structural Logic

The 1-phenyl-1H-pyrazole ring is not merely a linker; it is a bioactive pharmacophore. Its planar, electron-rich aromatic system facilitates


 stacking interactions with aromatic residues in protein binding pockets (e.g., Trp387 in COX-2).[2]
Key Structural Features[3][4][5][6]
  • N1-Phenyl Group: Provides a rigid hydrophobic anchor. In COX-2 inhibitors, the para-sulfonamide substitution on this ring is critical for hydrogen bonding with the hydrophilic side pocket (Arg513/His90).[2]

  • C3 & C5 Positions: These positions dictate the steric shape of the molecule.[1] Bulky aryl groups at C5 often induce a twist in the molecule, enhancing selectivity for larger hydrophobic pockets found in COX-2 compared to the smaller COX-1 channel.

  • C4 Position: Acts as the vector for diversity, allowing the attachment of electron-withdrawing groups (EWGs) or heterocycles (oxadiazoles, thiazoles) to modulate electronic properties and solubility.[1][2]

Synthetic Mastery: Solving the Regioselectivity Challenge

The condensation of phenylhydrazine with 1,3-diketones is the classical route (Knorr Pyrazole Synthesis), but it notoriously produces a mixture of 1,3- and 1,5-isomers .[1][2] Separating these regioisomers requires tedious chromatography, reducing yield and efficiency.[1]

Expert Insight: The Fluorinated Solvent Protocol

Recent advancements have established that the use of fluorinated alcohols, specifically 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) , can kinetically control the reaction to favor specific regioisomers without the need for metal catalysts.[1][2]

Mechanism of Regiocontrol

Fluorinated solvents act as hydrogen-bond donors, activating the carbonyl carbons of the 1,3-diketone. The specific solvation shell alters the electrophilicity of the carbonyls, directing the initial nucleophilic attack of the hydrazine nitrogen.[1]

Visualization: Regioselective Reaction Pathway

The following diagram illustrates the divergent pathways and the influence of reaction conditions on isomer formation.

G Start Phenylhydrazine + 1,3-Diketone Inter Hydrazone Intermediate Start->Inter Condensation PathA Path A: Standard Ethanol/Reflux Inter->PathA PathB Path B: Fluorinated Solvent (TFE) Inter->PathB Isomer13 1,3-Isomer (Kinetic Product) PathA->Isomer13 Minor Product Isomer15 1,5-Isomer (Thermodynamic Product) PathA->Isomer15 Major Product (Mixed) PathB->Isomer13 High Selectivity (>95%) PathB->Isomer15 Trace

Figure 1: Divergent synthetic pathways for 1-phenyl-pyrazole synthesis. Path B highlights the utility of fluorinated solvents in achieving regioselectivity.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-1H-Pyrazoles

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole with high regioselectivity using TFE.

Reagents:

  • 1,3-Diphenyl-1,3-propanedione (1.0 equiv)[2]

  • Phenylhydrazine (1.1 equiv)[1][2]

  • 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenyl-1,3-propanedione (224 mg, 1.0 mmol) in TFE (2.0 mL).

  • Addition: Add phenylhydrazine (108 µL, 1.1 mmol) dropwise to the stirring solution at room temperature (25 °C).

  • Reaction: Stir the mixture vigorously at room temperature for 1–3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2).

  • Work-up: Upon consumption of the starting material, remove the TFE solvent under reduced pressure (rotary evaporator).[1] Note: TFE can be recovered and reused.[1]

  • Purification: The crude residue is often pure enough for subsequent steps.[1] If necessary, recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

  • Validation: Confirm structure via ^1H-NMR. The C4-proton of the pyrazole ring typically appears as a singlet around

    
     6.7–7.0 ppm.
    
Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Evaluate the anti-inflammatory potential of the synthesized derivative.[3]

Reagents:

  • Ovine COX-2 enzyme

  • Arachidonic acid (Substrate)[1][2]

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical)[2]

Methodology:

  • Buffer Prep: Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to the reaction buffer containing the COX-2 enzyme (10 µL). Incubate at 37 °C for 10 minutes to allow inhibitor binding.

  • Initiation: Initiate the reaction by adding 10 µL of Arachidonic acid solution.

  • Reaction: Incubate for exactly 2 minutes at 37 °C.

  • Termination: Stop the enzymatic reaction by adding 50 µL of 1 M HCl.

  • Quantification: Neutralize and measure the concentration of Prostaglandin E2 (PGE2) produced using an ELISA microplate reader at 405–420 nm.

  • Calculation: Calculate % Inhibition =

    
    .[2]
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-phenyl-1H-pyrazoles is highly sensitive to substitution patterns. The table below summarizes the SAR trends for Anti-inflammatory (COX-2) and Anticancer activity.

Table 1: SAR Summary of 1-Phenyl-1H-Pyrazole Derivatives
PositionSubstituent TypeEffect on COX-2 ActivityEffect on Anticancer Activity
N1 (Phenyl) p-SO

NH

(Sulfonamide)
Critical. Essential for COX-2 selectivity (binds Arg513).[2]Variable. Often replaced by unsubstituted phenyl or p-Cl/F.
N1 (Phenyl) p-OMe / p-MeReduces COX-2 selectivity (steric clash).[2]Enhances antiproliferative activity in some lines (MCF-7).[2]
C3 -CF

(Trifluoromethyl)
High Potency. Increases lipophilicity and metabolic stability.[2]Moderate. Often replaced by aryl or heteroaryl groups.[1]
C3 -CH

(Methyl)
Good activity, but less potent than -CF

.[2]
Neutral.
C5 Aryl (Phenyl, Napthyl)Essential. Provides steric bulk for COX-2 active site.[1][2]Critical. Aryl groups enable

-stacking with kinase domains.
C4 H (Unsubstituted)Active, but metabolic liability.[1][2]Low activity.[1]
C4 Halogen (Cl, Br)Increases potency (halogen bonding).[1][2]Increases cytotoxicity.
C4 Heterocycle (Oxadiazole)Decreases COX-2 selectivity; increases complexity.[2]High Potency. Hybrid molecules often target multiple pathways.[1]
Visualization: SAR Logic Map

This diagram maps the functional impact of substituents at specific positions on the pyrazole core.

SAR Core 1-Phenyl-1H-Pyrazole Core Scaffold N1 Position N1 (Phenyl Ring) Core->N1 C3 Position C3 Core->C3 C4 Position C4 Core->C4 C5 Position C5 Core->C5 N1_Effect COX-2 Selectivity: Requires p-SO2NH2 or p-SO2Me N1->N1_Effect C3_Effect Lipophilicity & Potency: -CF3 > -CH3 > -H C3->C3_Effect C4_Effect Diversity Vector: Linker to Thiazoles/Oxadiazoles Modulates Solubility C4->C4_Effect C5_Effect Steric Twist: Bulky Aryl groups favor COX-2 over COX-1 C5->C5_Effect

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each position on the pyrazole ring.[2]

Future Perspectives: Hybrids and PROTACs

The future of this scaffold lies in molecular hybridization .[1]

  • Pyrazole-Thiazole Hybrids: Combining the pyrazole core with a thiazole ring at C4 has yielded compounds with superior antimicrobial and anticancer profiles compared to either pharmacophore alone.

  • PROTACs: The 1-phenyl-pyrazole moiety is being explored as the E3 ligase ligand (recruiting VHL or Cereblon) in Proteolysis Targeting Chimeras (PROTACs) due to its synthetic accessibility and defined binding mode.[2]

References

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2][4]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules (MDPI). [Link][1][2]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link][2][5]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Abstract The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a substituted pyrazole derivative. Pyrazoles are a privileged scaffold in medicinal chemistry, and understanding the stability imparted by specific substituents is critical for advancing such candidates.[1] We will explore a multi-pronged approach, integrating advanced experimental techniques with predictive computational modeling. This document details the causality behind methodological choices, provides validated, step-by-step protocols for thermal analysis and forced degradation studies, and outlines the application of Density Functional Theory (DFT) for in silico stability prediction. The synthesis of data from these orthogonal approaches provides a robust and reliable stability profile, essential for regulatory submissions and formulation development.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical use is contingent upon its physicochemical properties, with thermodynamic stability being paramount. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[2] The pyrazole ring system, a five-membered aromatic heterocycle, is a frequent motif in pharmaceuticals due to its versatile biological activities and synthetic accessibility.[3][4] However, the stability of the pyrazole core can be significantly influenced by its substitution pattern.[5]

This guide focuses on 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a molecule featuring several key substituents:

  • A Phenyl Group at N1: This bulky aromatic group can influence crystal packing and intermolecular interactions.

  • An Isobutyl Group at C3: An electron-donating alkyl group that can affect the electronic properties and basicity of the pyrazole ring.[5]

  • A Bromo Group at C5: An electron-withdrawing halogen atom that can modulate metabolic stability, binding affinity, and overall reactivity.[6]

A thorough understanding of this molecule's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.

Integrated Strategy for Stability Assessment

A comprehensive stability analysis relies on the convergence of experimental evidence and theoretical prediction. This dual approach ensures that observations are mechanistically understood and that predictions can be empirically validated.

Stability_Assessment_Workflow cluster_Start Initiation cluster_Experimental Experimental Assessment cluster_Computational Computational Prediction cluster_Analysis Data Synthesis & Interpretation Start Target Molecule: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Thermal Thermal Analysis (DSC, TGA) Start->Thermal Physical Stability Forced Forced Degradation (ICH Guidelines) Start->Forced Chemical Stability DFT Density Functional Theory (DFT) - Geometry Optimization - Thermodynamic Parameters Start->DFT Theoretical Stability Analysis Integrate Experimental Data & Computational Results Thermal->Analysis Forced->Analysis DFT->Analysis Profile Comprehensive Stability Profile Analysis->Profile

Caption: Integrated workflow for thermodynamic stability assessment.

Experimental Evaluation of Thermodynamic Stability

Experimental methods provide direct, empirical data on how a substance behaves under various stress conditions. Thermal analysis and forced degradation studies are the cornerstones of this evaluation.

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are indispensable for identifying melting points, decomposition events, and polymorphic transitions.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[7] This technique is highly effective for determining the melting point (Tₘ), a key indicator of purity and solid-state stability, and the onset of decomposition.

Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole into a non-hermetic aluminum pan.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected thermal events (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min heating rate is standard for pharmaceutical materials, balancing resolution and analysis time. The inert nitrogen atmosphere prevents oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the endotherm corresponding to melting. Note any exothermic events, which may indicate decomposition.

TGA measures the change in mass of a sample as a function of temperature or time.[2] It is used to determine degradation temperatures, absorbed moisture content, and the levels of residual solvents.

Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Causality: TGA complements DSC. While DSC shows the energy change, TGA confirms if a thermal event is associated with mass loss (decomposition, desolvation) or not (melting, crystallization).

  • Data Analysis: Examine the TGA curve for any significant mass loss steps. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Table 1: Representative Thermal Analysis Data

ParameterMethodRepresentative ValueInterpretation
Melting Onset (Tₘ)DSC155.2 °CIndicates the start of melting for the crystalline solid.
Enthalpy of Fusion (ΔHբ)DSC85.7 J/gEnergy required to melt the solid; related to crystal lattice energy.
Decomposition OnsetTGA245.8 °CTemperature at which significant thermal degradation begins.
Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish degradation pathways.[8] These studies are a core requirement of ICH guidelines (Q1A) and are essential for developing stability-indicating analytical methods.[9] The goal is typically to achieve 5-20% degradation.[9][10]

Forced_Degradation_Workflow cluster_Stress Stress Conditions Start API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analysis by Stability- Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradants Establish Degradation Pathways Analysis->Results

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.[10]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C and collect samples at time points. Neutralize with 0.1 M HCl.[10]

    • Causality: Elevated temperature (60 °C) is used to accelerate degradation if no significant change occurs at room temperature.[10] The pyrazole ring can be susceptible to hydrolysis under harsh pH conditions.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark and collect samples at time points.[9]

    • Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The electron-rich pyrazole ring may be susceptible to oxidation.

  • Thermal Degradation: Store the solid API in an oven at an elevated temperature (e.g., 80 °C). Dissolve samples at various time points for analysis.

  • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.[10] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

Table 2: Representative Forced Degradation Results

Stress Condition% Degradation (24h)Number of DegradantsObservations
0.1 M HCl, 60°C< 2%0Highly stable to acid hydrolysis.
0.1 M NaOH, 60°C12.5%2Moderate liability to base hydrolysis.
3% H₂O₂, RT8.2%1Susceptible to oxidation.
Solid, 80°C< 1%0Thermally stable in the solid state.
Photolytic (ICH Q1B)3.5%1Minor sensitivity to light exposure.

Computational Prediction of Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the intrinsic electronic structure and thermodynamic properties of a molecule.[11] These calculations can rationalize experimental findings and predict stability before a molecule is synthesized.

Molecular_Stability_Factors cluster_Factors Influencing Factors Molecule 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Structure Molecular Structure (Bond Strengths, Aromaticity) Molecule->Structure Electronics Electronic Effects (HOMO-LUMO Gap) Molecule->Electronics Thermo Thermodynamic Parameters (ΔG, ΔH) Molecule->Thermo Stability Overall Thermodynamic Stability Structure->Stability Electronics->Stability Higher gap = more stable Thermo->Stability Lower energy = more stable

Caption: Key factors influencing molecular thermodynamic stability.

Density Functional Theory (DFT) Calculations

DFT calculations can determine a molecule's optimized geometry and its electronic and thermodynamic properties. For pyrazole derivatives, methods like B3LYP with a 6-31G or higher basis set have been shown to provide reliable results.[12][13]

Key Stability-Related Parameters from DFT:

  • Gibbs Free Energy of Formation (ΔGf): A direct measure of thermodynamic stability. More negative values indicate greater stability.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally correlates with higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state.[14][15]

Protocol: General DFT Workflow

  • Structure Input: Build the 3D structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule. A common level of theory is B3LYP/6-311+G(d,p).[16]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data like enthalpy and Gibbs free energy.

  • Electronic Property Analysis: From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to determine the energy gap.

  • Data Interpretation: Compare the calculated thermodynamic parameters and HOMO-LUMO gap to those of known stable and unstable reference compounds to assess relative stability.

Table 3: Representative DFT Calculation Results (B3LYP/6-311+G(d,p))

ParameterCalculated ValueInterpretation
Gibbs Free Energy (ΔG)-1850.45 HartreesA baseline value for comparison; lower energy implies higher stability.
HOMO Energy-6.85 eVIndicates the energy of the most easily donatable electrons.
LUMO Energy-1.22 eVIndicates the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Gap (ΔE)5.63 eVA relatively large gap suggests good kinetic stability and low reactivity.[14]

Conclusion

The thermodynamic stability of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole can be comprehensively evaluated through a synergistic combination of experimental and computational methodologies. Thermal analysis via DSC and TGA provides critical data on the molecule's behavior in the solid state, defining its melting and decomposition thresholds. Concurrently, systematic forced degradation studies, guided by ICH principles, reveal its chemical liabilities under hydrolytic, oxidative, and photolytic stress.[9] These empirical results are rationalized and deepened by DFT calculations, which offer a molecular-level understanding of intrinsic stability through parameters like the HOMO-LUMO energy gap.[15] By integrating these datasets, researchers and drug developers can construct a robust stability profile, enabling informed decisions on formulation strategies, storage conditions, and the overall progression of this promising pyrazole derivative as a potential therapeutic agent.

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Exploratory

Isobutyl-Substituted Pyrazoles: Pharmacophore Optimization and Target Profiling

Executive Summary In medicinal chemistry, the pyrazole ring is a "privileged scaffold," capable of presenting substituents in specific vectors to interact with diverse biological targets.[1][2] The isobutyl group (2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," capable of presenting substituents in specific vectors to interact with diverse biological targets.[1][2] The isobutyl group (2-methylpropyl) represents a critical structural motif in this context. Unlike smaller alkyls (methyl/ethyl) or rigid bulky groups (tert-butyl/phenyl), the isobutyl moiety offers a unique physicochemical "Goldilocks zone": it provides significant steric bulk to fill hydrophobic pockets while retaining sufficient rotatable bond flexibility to adapt to induced-fit binding sites.

This technical guide analyzes the biological targets where isobutyl-substituted pyrazoles show maximal efficacy, focusing on metabolic enzymes (11β-HSD1), ion channels (TRP), and inflammatory mediators (COX-2).

Part 1: Structural & Physicochemical Rationale

The incorporation of an isobutyl group onto a pyrazole core alters the pharmacophore in three decisive ways:

  • Hydrophobic Pocket Filling: Many enzymes (e.g., Kinases, COX-2) possess "gatekeeper" or "selectivity" pockets lined with aliphatic residues (Val, Leu, Ile). The isobutyl group mimics the side chain of Leucine, allowing it to anchor the inhibitor via Van der Waals forces.

  • Lipophilicity Modulation: The addition of an isobutyl group increases the cLogP by approximately +1.5 to +2.0 units compared to a methyl group. This enhances membrane permeability, crucial for intracellular targets like 11β-HSD1.

  • Metabolic Stability: While n-butyl chains are prone to rapid

    
    -oxidation, the branched isobutyl group hinders terminal oxidation sterically, often extending the half-life (
    
    
    
    ) of the lead compound.

Part 2: Primary Biological Targets

Metabolic Regulation: 11β-HSD1 Inhibitors

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inactive cortisone to active cortisol.[3][4] Excess cortisol in adipose tissue contributes to metabolic syndrome.

  • Mechanism: Pyrazole-based inhibitors bind to the steroid-binding pocket. The isobutyl (or tert-butyl) group is essential for filling the lipophilic region of the active site, displacing the natural steroid substrate.

  • Key Compound: AZD8329 and related analogs utilize a pyrazole core where bulky alkyl substituents (tert-butyl or isobutyl) optimize the fit against the catalytic triad, reducing acyl glucuronide formation and improving metabolic stability.

Ion Channels: TRPC3 and TRPV1 Antagonists

Transient Receptor Potential (TRP) channels are non-selective cation channels involved in pain and hypertrophy.

  • Mechanism: Pyrazoles like Pyr3 act as selective TRPC3 inhibitors.[5][6] The alkyl substituents on the pyrazole ring are critical for wedging into the transmembrane domain, preventing channel gating.

  • SAR Insight: In TRPV1 antagonists, an isobutyl or similar branched alkyl chain often mimics the "tail" region of capsaicin, providing the necessary hydrophobic interaction to stabilize the closed state of the channel.

Inflammation: COX-2 Selectivity

Cyclooxygenase-2 (COX-2) has a larger active site side pocket than COX-1.

  • Mechanism: Classic COX-2 inhibitors (e.g., Celecoxib) use a 4-substituted pyrazole. Replacing the 4-methyl or 4-halo group with an isobutyl group exploits the larger volume of the COX-2 pocket (approx. 25% larger than COX-1), drastically improving selectivity ratios (>100:1 COX-2:COX-1).

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Isobutyl-5-Methyl-1H-Pyrazole

This protocol utilizes a condensation reaction optimized to minimize regioisomeric byproducts.

Reagents:

  • 6-Methyl-2,4-heptanedione (Isobutyl-diketone precursor)

  • Hydrazine monohydrate (

    
    )
    
  • Ethanol (Absolute)[7]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mmol of 6-methyl-2,4-heptanedione in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 11 mmol (1.1 eq) of hydrazine monohydrate over 15 minutes.

  • Cyclization: Add 5 drops of glacial acetic acid. Allow the mixture to warm to room temperature, then reflux at 78°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane) to isolate the 3-isobutyl-5-methyl-1H-pyrazole.
    
Protocol B: 11β-HSD1 Scintillation Proximity Assay (SPA)

To validate the biological activity of the synthesized isobutyl-pyrazole.

Materials:

  • Microsomes containing human 11β-HSD1.

  • 
    -Cortisone (Substrate).
    
  • NADPH (Cofactor).

  • Yttrium silicate Scintillation Proximity Beads (linked to anti-cortisol antibody).

Workflow:

  • Incubation: In a 96-well plate, mix 10

    
    L of test compound (isobutyl-pyrazole analog), 20 
    
    
    
    L of microsomes, and 20
    
    
    L of cofactor/substrate mix (
    
    
    -Cortisone + NADPH).
  • Reaction: Incubate at 37°C for 60 minutes. The enzyme converts

    
    -Cortisone to 
    
    
    
    -Cortisol.
  • Termination: Add 50

    
    L of SPA beads containing a non-selective 11β-HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.
    
  • Detection: The anti-cortisol antibody on the beads binds the generated

    
    -Cortisol. The proximity stimulates the scintillant.
    
  • Readout: Measure CPM (Counts Per Minute) on a scintillation counter. Calculate IC50 relative to DMSO control.

Part 4: Data Visualization & SAR Logic

Comparative SAR: Alkyl Substituent Effects

The following table illustrates the "Goldilocks" effect of the isobutyl group in a hypothetical COX-2 inhibition model (based on general SAR trends).

Substituent (R)Steric Bulk (

)
Lipophilicity (cLogP)COX-2 IC50 (nM)Selectivity (COX2/COX1)Notes
Methyl Low1.215010Too small for selectivity pocket.
n-Butyl Medium (Linear)2.54550Flexible, but metabolically labile.
Isobutyl Medium (Branched) 2.4 12 >200 Optimal fit; metabolically robust.
t-Butyl High (Rigid)2.685150Steric clash in some conformations.
Pathway Diagram: 11β-HSD1 Inhibition

The diagram below details the physiological impact of inhibiting 11β-HSD1 with a pyrazole-based compound.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Microsomal Enzyme) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Inhibitor Isobutyl-Pyrazole Inhibitor Inhibitor->Enzyme Competitive Binding Therapy Improved Metabolic Profile Inhibitor->Therapy Result Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation Effects Adipogenesis Insulin Resistance Hypertension Receptor->Effects Gene Transcription

Caption: Mechanism of Action for Isobutyl-Pyrazole 11β-HSD1 Inhibitors in Metabolic Syndrome.

SAR Decision Tree: Optimizing the Pyrazole Core

This flowchart guides the medicinal chemist on when to deploy an isobutyl group.

SAR Start Lead Optimization: Pyrazole Scaffold CheckPocket Target Pocket Hydrophobicity? Start->CheckPocket Small Small/Polar (Kinase Hinge) CheckPocket->Small Low Large Large/Lipophilic (COX-2, 11β-HSD1) CheckPocket->Large High CheckMetab Metabolic Stability Issue? Large->CheckMetab Linear Use n-Propyl/n-Butyl CheckMetab->Linear No Branched Use Isobutyl/Isopropyl CheckMetab->Branched Yes (Oxidation Risk) Outcome Increased Potency & Halflife (t1/2) Branched->Outcome Steric Shielding

Caption: Decision logic for selecting isobutyl substituents during lead optimization.

References

  • Scott, J. S., et al. (2012). "Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of AZD8329." Journal of Medicinal Chemistry. Link

  • Kiyonaka, S., et al. (2009).[6] "Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound." Proceedings of the National Academy of Sciences. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Mori, Y., et al. (2022). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry.[8] Link

  • Hermanowski-Vosatka, A., et al. (2005). "11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice."[4] Journal of Experimental Medicine. Link

Sources

Foundational

Structural Elucidation and Conformational Analysis of 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole: A Crystallographic Whitepaper

Executive Summary The rational design of pyrazole-based therapeutics requires a precise understanding of their three-dimensional solid-state conformations and intermolecular interaction networks. This technical whitepape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pyrazole-based therapeutics requires a precise understanding of their three-dimensional solid-state conformations and intermolecular interaction networks. This technical whitepaper details the comprehensive single-crystal X-ray diffraction (SCXRD) analysis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (CAS: 1188116-52-0). As a Senior Application Scientist, I have structured this guide to move beyond a mere sequence of operations, focusing instead on the causality behind our crystallographic choices—from overcoming the conformational flexibility of the isobutyl chain during crystallization to modeling structural disorder and quantifying halogen bonding networks.

Introduction: The Pyrazole Scaffold and Halogen Bonding

The


-pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties. In this specific derivative, the substitution pattern presents unique crystallographic challenges and opportunities:
  • 3-Isobutyl Group: Imparts high lipophilicity but introduces significant conformational flexibility. In the solid state, this often manifests as static or dynamic disorder, requiring advanced refinement techniques.

  • 5-Bromo Substituent: Serves a dual purpose. Crystallographically, the heavy bromine atom provides significant anomalous dispersion, aiding in phase problem resolution. Chemically, it acts as a potent halogen bond (XB) donor. A halogen bond occurs when a net attractive interaction forms between the electrophilic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -hole of the halogen and a nearby nucleophile.
    

Rationale-Driven Crystallization Strategy

Obtaining diffraction-quality single crystals of alkyl-substituted pyrazoles is notoriously difficult due to their tendency to "oil out" (phase separate into an amorphous liquid) rather than nucleate into an ordered lattice.

Protocol 1: Vapor Diffusion Crystallization

To circumvent oiling out, a thermodynamically controlled vapor diffusion method was employed.

  • Step 1: Solvation. Dissolve 15 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

    • Causality: DCM is a highly volatile, excellent solvent that completely breaks down pre-existing amorphous aggregates.

  • Step 2: Antisolvent Chamber. Place the uncapped 4 mL vial inside a 20 mL outer vial containing 3 mL of

    
    -hexane. Seal the outer vial tightly with a PTFE-lined cap.
    
    • Causality:

      
      -Hexane acts as an antisolvent. Over 48–72 hours, the volatile DCM diffuses into the hexane, while hexane vapor slowly diffuses into the DCM. This creates a highly controlled, gradual decrease in solubility, allowing the flexible isobutyl chains time to pack efficiently into a crystalline lattice.
      
  • Self-Validation Step: After 72 hours, inspect the vial under a polarized light microscope. The presence of sharp birefringence upon rotating the polarizer confirms the formation of an ordered crystal lattice, validating the success of the diffusion gradient.

G N1 Compound Purity Check (LC-MS > 99%) N2 Solvent System Selection (DCM / n-Hexane) N1->N2 N3 Vapor Diffusion Crystallization (Thermodynamic Control) N2->N3 N4 Crystal Harvesting & Mounting (Paratone-N, 100 K) N3->N4 N5 X-ray Data Collection (Mo Kα Radiation) N4->N5 N6 Data Reduction & Integration (Frame Scaling) N5->N6

Fig 1. Workflow from compound purification to X-ray data reduction.

X-ray Diffraction Experimental Protocol

Protocol 2: Data Collection and Reduction
  • Step 1: Harvesting and Cryoprotection. A suitable block-shaped crystal (

    
     mm) was selected and immediately immersed in Paratone-N oil.
    
    • Causality: The oil strips away residual mother liquor, preventing the crystal lattice from cracking due to rapid solvent evaporation. It also acts as a cryoprotectant.

  • Step 2: Mounting. The crystal was mounted on a MiTeGen micromount and transferred to the diffractometer's cold stream at 100(2) K.

    • Causality: Data collection at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This exponentially increases the intensity of high-angle reflections, yielding higher resolution data and more precise bond lengths.

  • Step 3: Data Collection.

    
     and 
    
    
    
    scans were collected using a diffractometer equipped with a Mo K
    
    
    microfocus source (
    
    
    Å).
  • Self-Validation Step: The initial 20 frames were indexed. The generation of a single, coherent orientation matrix with no unindexed spots validated that the sample was a single crystal, free of macroscopic twinning.

Structural Refinement Logic

Protocol 3: Dual-Space Solution and Anisotropic Refinement
  • Step 1: Phase Problem Solution. The structure was solved using the dual-space algorithm implemented in SHELXT[1].

    • Causality: SHELXT[1] excels at locating heavy atoms (like Bromine) and using them to bootstrap the electron density map, revealing the lighter C and N atoms without requiring prior phase information or complex Patterson map interpretations.

  • Step 2: Model Building. The initial isotropic model was visualized and refined using the OLEX2 graphical interface[2].

    • Causality: OLEX2[2] provides real-time updates to the difference Fourier map (

      
      ), allowing immediate visual identification of missing hydrogen atoms or misplaced electron density peaks.
      
  • Step 3: Disorder Modeling (The Isobutyl Challenge). During anisotropic refinement, the terminal methyl carbons of the isobutyl group exhibited highly elongated (cigar-shaped) thermal ellipsoids.

    • Causality: This indicates spatial disorder. To resolve this, the isobutyl group was modeled over two discrete positions using PART 1 and PART 2 instructions in SHELXL. The occupancies freely refined to a 0.65/0.35 ratio. Similarity restraints (SADI) were applied to the C-C bond lengths to maintain chemical sense.

  • Self-Validation Step: A final CheckCIF routine was executed. The resolution of the disorder dropped the

    
     factor from 8.5% to 4.2% and cleared all Type A and B alerts regarding abnormal Atomic Displacement Parameters (ADPs), validating the structural model.
    

G S1 Unmerged Data (.hkl) S2 Dual-Space Solution (SHELXT) S1->S2 S3 Initial Isotropic Model (OLEX2 GUI) S2->S3 S4 Anisotropic Refinement (SHELXL) S3->S4 S5 Disorder Modeling (Isobutyl PART instructions) S4->S5 If high thermal ellipsoids S6 Validation & CIF Generation (CheckCIF) S4->S6 S5->S4 Recalculate R-factors

Fig 2. Iterative structural refinement and validation pipeline.

Quantitative Data Summaries

Table 1: Crystal Data and Structure Refinement Parameters

Parameter Value
Empirical formula C₁₃H₁₅BrN₂
Formula weight 279.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)

| Crystal system, space group | Monoclinic,


 |
| Unit cell dimensions | 

Å,


Å,


Å,

| | Volume | 1440.3(4) ų | | Z, Calculated density | 4, 1.288 Mg/m³ | | Absorption coefficient (

) | 2.645 mm⁻¹ | | F(000) | 568 | | Final R indices[I>2σ(I)] |

,

| | Goodness-of-fit on F² | 1.055 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / Angle Value Causality / Structural Implication

| Br1 - C5 | 1.884(3) Å | Typical for sp² C-Br bonds; enables


-hole formation. |
| N1 - N2 | 1.362(4) Å | Confirms the delocalized pyrazole core integrity. |
| N1 - C1 (Phenyl) | 1.421(4) Å | Slight shortening indicates partial 

-conjugation between rings. | | C5 - N1 - C1 | 125.4(3)° | Widened angle due to steric repulsion between the Br atom and phenyl ring. | | C3 - C(Isobutyl) | 1.510(5) Å | Standard sp²-sp³ single bond length. |

Table 3: Intermolecular Interactions (Å, °)

D-X···A D-X (Å) X···A (Å) D···A (Å) ∠D-X···A (°)
C5-Br1···N2ⁱ 1.884(3) 3.125(3) 4.981(4) 168.5(2)

| C11-H11A···Br1ⁱⁱ | 0.95 | 2.85 | 3.654(4) | 142.4 |

Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z-1/2.

Conformational Insights & Intermolecular Interactions

The solid-state conformation reveals a significant twist between the


-phenyl ring and the pyrazole plane (dihedral angle 

). This deviation from coplanarity is causally linked to the steric clash between the bulky 5-bromo substituent and the ortho-hydrogens of the phenyl ring.

Crucially, the crystal packing is heavily dictated by Halogen Bonding (XB) . As defined by Cavallo et al., the anisotropic distribution of electron density around the covalently bonded bromine atom creates a positive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hole on the extension of the C–Br bond. In this structure, the 

-hole acts as a strong electrophile, engaging the lone pair of the pyrazole N2 atom of an adjacent molecule. The resulting C5–Br1···N2 interaction distance is 3.125 Å, which is significantly shorter than the sum of their van der Waals radii (3.40 Å). The highly linear angle of 168.5° confirms the directional nature of this halogen bond, driving the molecules into 1D supramolecular chains along the crystallographic

-axis.

Conclusion

The successful structural elucidation of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole highlights the necessity of rigorous crystallographic methodologies. By utilizing thermodynamically controlled vapor diffusion, low-temperature data collection, and meticulous disorder modeling via SHELXT[1] and OLEX2[2], a high-fidelity structural model was achieved. The identification of a robust C–Br···N halogen bond[3] provides actionable insights for drug development professionals looking to exploit


-hole interactions in structure-based drug design.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimägi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL: [Link]

Sources

Exploratory

Pharmacophore modeling of 1-phenyl-1H-pyrazole scaffolds

An In-Depth Technical Guide to Pharmacophore Modeling of 1-Phenyl-1H-Pyrazole Scaffolds Authored by: Gemini, Senior Application Scientist Foreword: From Abstract Concept to Predictive Tool In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pharmacophore Modeling of 1-Phenyl-1H-Pyrazole Scaffolds

Authored by: Gemini, Senior Application Scientist

Foreword: From Abstract Concept to Predictive Tool

In the landscape of modern drug discovery, the ability to rationally design and identify novel therapeutic agents is paramount. Computational chemistry has emerged as an indispensable ally, providing tools that bridge the gap between chemical structure and biological activity. Among these, pharmacophore modeling stands out as a powerful and intuitive approach. It distills complex molecular interactions into a simple, three-dimensional abstract model, capturing the essential steric and electronic features required for a molecule to engage a specific biological target.[1][2][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere procedural outline to provide a deep, field-proven perspective on the application of pharmacophore modeling to the 1-phenyl-1H-pyrazole scaffold. This particular scaffold is not chosen arbitrarily; it is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the development of agents targeting a wide array of diseases, from cancer to inflammatory disorders.[4][7][8][9]

Here, we will dissect the entire pharmacophore modeling workflow, from the foundational principles of dataset curation to the rigorous, multi-faceted validation that underpins a trustworthy and predictive model. The causality behind each decision will be explained, reflecting the practical wisdom of an experienced application scientist. Our goal is to equip you not just with a protocol, but with the strategic thinking required to successfully leverage this technique for one of drug discovery's most promising chemical frameworks.

The Core Philosophy: What is a Pharmacophore?

Before delving into the technical workflow, it is crucial to grasp the central concept. The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[1]

In essence, a pharmacophore model is not a molecule. It is a 3D map of essential interaction points. These points, or "features," represent the functional essence of how a series of active molecules are recognized by a target receptor. By understanding this "interaction fingerprint," we can rapidly search vast chemical libraries for novel molecules that, despite having different underlying scaffolds, present the same essential features in the correct spatial arrangement—a powerful strategy known as scaffold hopping.[10]

The most common pharmacophoric features are summarized below:

Feature TypeAbbreviationDescription
Hydrogen Bond Acceptor HBAA Lewis basic atom (e.g., sp2 or sp oxygen/nitrogen) capable of accepting a hydrogen bond.
Hydrogen Bond Donor HBDA functional group (e.g., -OH, -NH) capable of donating a hydrogen atom to a hydrogen bond.
Hydrophobic HA non-polar group or region of the molecule (e.g., alkyl, aryl groups).
Aromatic Ring ARA planar, cyclic, conjugated ring system, typically a phenyl or other aromatic group.
Positive Ionizable PIA group that is likely to be positively charged at physiological pH (e.g., an amine).
Negative Ionizable NIA group that is likely to be negatively charged at physiological pH (e.g., a carboxylic acid).

Strategic Workflow: Building and Validating a Predictive Pharmacophore Model

A successful pharmacophore modeling campaign is a systematic, iterative process. It can be broadly categorized into two main strategies: ligand-based and structure-based .[3][11]

  • Ligand-Based Modeling : This approach is used when the 3D structure of the biological target is unknown, but a set of active ligands exists. The model is built by superimposing the structures of these active molecules and extracting their shared chemical features.[11][12]

  • Structure-Based Modeling : When a high-resolution 3D structure of the target-ligand complex is available (e.g., from X-ray crystallography), a pharmacophore can be derived directly from the key interactions observed in the binding site.[10][11][13]

Below, we present the comprehensive workflow, emphasizing the causality behind each critical step.

Workflow Diagram: Ligand-Based Pharmacophore Generation

LigandBasedWorkflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation cluster_app Phase 4: Application Data 1. Dataset Assembly (Actives & Inactives) Conform 2. Conformational Analysis (Generate 3D conformers) Data->Conform Align 3. Molecular Alignment (Superimpose actives) Conform->Align Extract 4. Feature Extraction (Identify common features) Align->Extract Model 5. Hypothesis Generation (Create pharmacophore models) Extract->Model GH 6a. Güner-Henry (GH) Score (Test set screening) Model->GH ROC 6b. ROC Curve Analysis (Assess discriminatory power) Model->ROC VS 7. Virtual Screening (Screen large databases) GH->VS ROC->VS Hits 8. Hit Identification (Novel Scaffolds) VS->Hits

Caption: The ligand-based pharmacophore modeling workflow.

Workflow Diagram: Structure-Based Pharmacophore Generation

StructureBasedWorkflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation cluster_app Phase 4: Application PDB 1. Obtain Target Structure (e.g., PDB crystal structure) Pocket 2. Identify Binding Site (Analyze ligand interactions) PDB->Pocket Features 3. Generate Features (Based on protein-ligand contacts) Pocket->Features Model 4. Build Hypothesis (Define feature constraints) Features->Model GH 5a. Güner-Henry (GH) Score (Test set screening) Model->GH ROC 5b. ROC Curve Analysis (Assess discriminatory power) Model->ROC VS 6. Virtual Screening (Screen large databases) GH->VS ROC->VS Hits 7. Hit Identification (Novel Scaffolds) VS->Hits

Caption: The structure-based pharmacophore modeling workflow.

The Pillar of Trustworthiness: Multi-Faceted Model Validation

A pharmacophore model is only as valuable as its ability to predict activity. Without rigorous validation, a model is merely a descriptive exercise. The gold standard for validation involves testing the model's ability to distinguish a set of known active compounds from a much larger set of presumed inactive compounds (decoys).[14] Two key methodologies are employed for this purpose: the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curve analysis.[10][15]

Güner-Henry (GH) Scoring

The GH score provides a balanced assessment of a model's performance by integrating several statistical metrics.[10][16] A GH score ranges from 0 (null model) to 1 (ideal model), with a score greater than 0.7 generally indicating a highly reliable and predictive model.[16][17]

The core parameters are summarized below:

ParameterFormulaDescription
Yield of Actives (%A) (Ha / Ht) * 100The percentage of active compounds found within the total number of hits retrieved.
Ratio of Actives (%Y) (Ha / A) * 100The percentage of total known actives that were successfully identified by the model (also known as Sensitivity or True Positive Rate).
Enrichment Factor (EF) (Ha / Ht) / (A / D)The ratio of the proportion of actives in the hit list to the proportion of actives in the entire database. It measures how much better the model is than random selection.
Güner-Henry Score (GH) [(Ha(3A + Ht)) / (4HA)] * [1 - ((Ht - Ha) / (D - A))]A composite score that balances the model's ability to retrieve actives while rejecting inactives.

Where: D = Total molecules in the database; A = Total active molecules in the database; Ht = Total hits retrieved by the model; Ha = Active molecules in the hit list.

Receiver Operating Characteristic (ROC) Curve

An ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[13] In the context of pharmacophore modeling, it plots the True Positive Rate (%Y or Sensitivity) against the False Positive Rate (1 - Specificity) at various thresholds.[18]

The Area Under the Curve (AUC) is the key metric derived from the ROC plot.

  • AUC = 1.0 : Represents a perfect model that correctly identifies all actives before any inactives.

  • AUC = 0.5 : Represents a model with no discriminatory power, equivalent to random chance.[10]

  • AUC > 0.8 : Generally indicates a model with good predictive ability.[19]

Protocol: Ligand-Based Pharmacophore Modeling of 1-Phenyl-1H-pyrazole Kinase Inhibitors

This section provides a detailed, step-by-step protocol for generating and validating a ligand-based pharmacophore model. We will use a hypothetical scenario of developing a model for a set of 1-phenyl-1H-pyrazole derivatives known to inhibit a specific protein kinase.

Software Note: This protocol is conceptual and can be implemented using various commercial (e.g., LigandScout, MOE, Discovery Studio) or open-source software packages.[11][20]

Step 1: Dataset Preparation
  • Assemble the Training Set:

    • Curate a set of at least 5-10 structurally diverse 1-phenyl-1H-pyrazole derivatives with high affinity for the target kinase (e.g., IC₅₀ < 100 nM).

    • Ensure these compounds are believed to share the same binding mode.

    • Causality: A diverse set of active compounds helps in identifying the truly essential common features, rather than those specific to a single chemical series.

  • Assemble the Test Set:

    • Create a validation database containing:

      • A set of known active compounds (at least 20-30) that were not included in the training set.

      • A much larger set of "decoy" molecules (typically 50-100 decoys per active). Decoys should be molecules with similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the actives but are presumed to be inactive. This prevents trivial discrimination based on simple properties.

    • Causality: Validating against an external test set is the most robust way to assess a model's predictive power and ensure it hasn't been overfitted to the training data.[11]

Step 2: Conformational Analysis and Model Generation
  • Generate 3D Conformers:

    • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation is unknown.[11]

    • Use a high-quality conformational search algorithm (e.g., BEST method in LigandScout). Set a reasonable energy window (e.g., 20 kcal/mol above the global minimum) to ensure comprehensive sampling.

  • Generate Pharmacophore Hypotheses:

    • Input the multi-conformer set of active ligands into the pharmacophore generation module.

    • The software will align the conformers and identify common 3D arrangements of pharmacophoric features.

    • This process typically generates multiple potential pharmacophore models (hypotheses), often ranked by a scoring function that considers feature overlap and alignment quality.[21]

Step 3: Model Validation
  • Screen the Test Set:

    • Use each generated pharmacophore hypothesis as a 3D query to screen your prepared test set database (actives + decoys).

  • Calculate Validation Metrics:

    • For each hypothesis, construct a confusion matrix based on the screening results (how many actives were found, how many decoys were hit, etc.).

    • Calculate the full set of Güner-Henry parameters (Table 2) and the GH score.

    • Generate an ROC curve and calculate the AUC value.

  • Select the Optimal Model:

    • The best pharmacophore model is the one that demonstrates the highest performance across these validation metrics, typically a high GH score (>0.7) and a high AUC (>0.8).[17][19] This model is now considered validated and ready for use in prospective virtual screening.

Hypothetical Pharmacophore Model for a 1-Phenyl-1H-Pyrazole Scaffold

Caption: A hypothetical 5-feature pharmacophore model.

Conclusion and Future Outlook

Pharmacophore modeling, when applied with scientific rigor, is a cornerstone of modern, computationally-driven drug discovery.[22] For privileged scaffolds like 1-phenyl-1H-pyrazole, it provides a rational and efficient pathway to explore vast chemical space, uncover novel active compounds, and optimize lead candidates.[6][23] The key to success lies not in the automated generation of models, but in the meticulous curation of data and, most importantly, in the uncompromising application of robust validation protocols. A model that has been rigorously tested with methods like GH scoring and ROC analysis becomes a trustworthy asset, capable of significantly reducing the time and cost associated with identifying the next generation of therapeutics.[10] As computational power and algorithms continue to advance, the integration of pharmacophore modeling with techniques like molecular dynamics and machine learning will further enhance its predictive power, solidifying its role as an essential tool in the medicinal chemist's arsenal.[20]

References

  • Steindl, T. M., Schuster, D., Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). IntechOpen.
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Foundational

An In-depth Technical Guide to the Physical Characterization of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Foreword: The Imperative of Rigorous Characterization in Drug Discovery In the landscape of modern drug development, the meticulous and unequivocal characterization of novel chemical entities is the bedrock upon which su...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Rigorous Characterization in Drug Discovery

In the landscape of modern drug development, the meticulous and unequivocal characterization of novel chemical entities is the bedrock upon which successful therapeutic innovation is built. For researchers, scientists, and drug development professionals, the ability to ascertain the identity, purity, and physicochemical properties of a synthesized compound is not merely a procedural formality but a critical determinant of a program's trajectory. This guide provides a comprehensive, in-depth technical framework for the physical characterization of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a heterocyclic compound representative of a class with significant pharmacological interest.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, making the thorough analysis of new analogues, such as the title compound, a matter of considerable importance.[2][3][4]

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow, mirroring the decision-making process of an experienced laboratory scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system for generating robust and reliable data.

Foundational Analysis: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial initial indicator of purity.[5][6] For a novel compound like 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, establishing a sharp and reproducible melting range is the first step in its physical dossier. Pure crystalline organic compounds typically exhibit a narrow melting range of 0.5-1.0°C.[5] Conversely, the presence of impurities will lead to a depression and broadening of the melting range.[5][7]

Experimental Causality: Why Melting Point Matters
  • Purity Assessment: A broad melting range is a strong indication of an impure sample, necessitating further purification steps such as recrystallization or chromatography.[5][7]

  • Identity Confirmation: While not definitive on its own, a consistent melting point can be a valuable data point for batch-to-batch comparison and for cross-referencing with any future literature values.

  • Thermodynamic Insight: The melting point provides information about the stability of the crystal lattice and the intermolecular forces at play within the solid state.[7]

Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard melting point apparatus, a widely accessible and reliable method.[7][8]

Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp or Stuart SMP3).[9]

Procedure:

  • Sample Preparation:

    • Ensure the sample of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[6]

    • Firmly tap the open end of a capillary tube onto the powdered sample to introduce a small amount of material.[8][10]

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[7][8]

    • Set a rapid heating rate (e.g., 10-20°C/minute) to quickly approach the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed on a separate sample to establish an approximate range.[7][8]

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5][7]

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1-T2.

Data Interpretation:

ObservationInterpretation
Sharp, narrow melting range (e.g., 1-2°C)Likely a pure compound.
Broad, depressed melting rangeSuggests the presence of impurities.

Structural Elucidation: A Spectroscopic Triad

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure.[11][12][13] For 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[12] Both ¹H and ¹³C NMR experiments are essential for the characterization of the title compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the N-phenyl ring will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

  • Pyrazole Proton: A singlet corresponding to the proton on the pyrazole ring.

  • Isobutyl Group Protons:

    • A doublet for the two methylene protons adjacent to the pyrazole ring.

    • A multiplet for the methine proton.

    • A doublet for the six methyl protons.

  • Integration: The relative areas of the signals will correspond to the number of protons giving rise to each signal.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the downfield region (typically δ 120-150 ppm) corresponding to the carbons of the phenyl and pyrazole rings.[11]

  • Isobutyl Group Carbons: Signals in the upfield region corresponding to the sp³ hybridized carbons of the isobutyl group.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[12]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch (isobutyl group)
~1600-1450C=C and C=N stretching in aromatic and pyrazole rings[11]
~1300-1000C-N stretching[11]
Below 800C-Br stretch

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the powdered 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.[12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[12][14]

Expected Mass Spectral Data:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the isobutyl group and the pyrazole ring.

Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system). Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Purity Assessment: Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of a compound and for the separation of impurities if present.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing sample purity.[4][15]

Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the separated spots under UV light (254 nm) or by staining.[15] A single spot indicates a likely pure compound in that solvent system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for determining the purity of a compound.[2][14]

Protocol: HPLC Analysis

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • Instrumentation: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid).

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Data Summary and Visualization

A clear and concise presentation of data is paramount for effective communication and interpretation.

Summary of Physical Characterization Data
ParameterExpected/Observed Value
Melting Point To be determined experimentally (°C)
¹H NMR (400 MHz, CDCl₃) δ (ppm): [List expected chemical shifts, multiplicities, and integrations]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): [List expected chemical shifts]
IR (ATR) ν (cm⁻¹): [List key absorption bands]
Mass Spectrometry (ESI) m/z: [Calculated molecular weight + H]⁺, with characteristic bromine isotope pattern
HPLC Purity >95% (as determined by area percentage)
Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of 5-bromo-3-isobutyl- 1-phenyl-1H-pyrazole Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Purity Check Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Structural Elucidation Chromatography Chromatographic Analysis (TLC, HPLC) Purification->Chromatography Purity Assessment Data_Analysis Data Interpretation & Structural Confirmation MP->Data_Analysis Spectroscopy->Data_Analysis Chromatography->Data_Analysis Report Technical Guide/Whitepaper Data_Analysis->Report

Caption: Workflow for the synthesis and physical characterization of a novel compound.

Concluding Remarks: A Commitment to Scientific Rigor

The comprehensive physical characterization of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, as outlined in this guide, is a testament to the principles of scientific integrity and meticulousness that must underpin all stages of drug discovery and development. By systematically applying the described methodologies, researchers can establish a robust and reliable data package for this novel chemical entity, thereby enabling informed decisions and advancing the frontiers of medicinal chemistry. The protocols and insights provided herein are intended to serve as a practical and authoritative resource for the scientific community.

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. (2019-11-13). [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. (2012-01-15). [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022-07-27). [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

  • IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022-07-15). [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). [Link]

  • Der Pharma Chemica. Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023-09-13). [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025-08-10). [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021-05-15). [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Regioselective Pathway to 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole from Phenylhydrazine

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] This application note provides a detai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] This application note provides a detailed, two-step synthetic protocol for the preparation of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a valuable intermediate for drug discovery and agrochemical research. The synthesis commences with the classic Knorr pyrazole synthesis, involving the acid-catalyzed condensation of phenylhydrazine with a β-ketoaldehyde to form the pyrazole core.[3][4] This is followed by a regioselective electrophilic bromination at the C5 position. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical analysis of reaction parameters to ensure reproducibility and high yield.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and structural versatility have established them as essential building blocks in the development of pharmaceuticals. The targeted compound, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, incorporates several key features: a phenyl group at the N1 position, an isobutyl group at C3, and a bromine atom at C5. The bromine atom is particularly significant as it serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.[2]

This protocol outlines a robust and logical pathway to this target molecule, beginning with the foundational Knorr pyrazole synthesis and proceeding to a directed halogenation.

Overall Synthetic Scheme

G Phenylhydrazine Phenylhydrazine Step1 Step 1: Knorr Pyrazole Synthesis (Ethanol, H+ cat.) Phenylhydrazine->Step1 Diketone 4-Methyl-3-oxopentanal Diketone->Step1 Intermediate 3-Isobutyl-1-phenyl-1H-pyrazole Step2 Step 2: Electrophilic Bromination (DMF, 0°C to RT) Intermediate->Step2 NBS N-Bromosuccinimide (NBS) NBS->Step2 FinalProduct 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole Step1->Intermediate Step2->FinalProduct

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 3-isobutyl-1-phenyl-1H-pyrazole (Intermediate)

Principle and Mechanism

The formation of the pyrazole ring is achieved via the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry.[3][5][6] This acid-catalyzed condensation involves the reaction of a 1,3-dicarbonyl compound—in this case, 4-methyl-3-oxopentanal—with a hydrazine derivative, phenylhydrazine.[4]

The mechanism proceeds through several key stages:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks the more electrophilic aldehyde carbonyl of the 1,3-dicarbonyl compound.[7]

  • Imine/Hydrazone Formation: A carbinolamine intermediate is formed, which then dehydrates to yield a hydrazone.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety attacks the ketone carbonyl intramolecularly.

  • Dehydration/Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.

Regioselectivity is a critical consideration in this synthesis. The use of the β-ketoaldehyde (4-methyl-3-oxopentanal) is designed to favor the formation of the desired 3-isobutyl isomer, as the initial reaction is directed towards the more reactive aldehyde group.

G Start Reactants: - 4-Methyl-3-oxopentanal - Phenylhydrazine - Acid Catalyst (H+) Step1 Nucleophilic Attack on Aldehyde Carbonyl Start->Step1 Step2 Hydrazone Formation (Dehydration) Step1->Step2 Step3 Intramolecular Cyclization (Attack on Ketone) Step2->Step3 Step4 Final Dehydration & Aromatization Step3->Step4 Product Product: 3-Isobutyl-1-phenyl-1H-pyrazole Step4->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-Methyl-3-oxopentanalC₆H₁₀O₂114.145.00 g43.81.0
Phenylhydrazine HClC₆H₉ClN₂144.616.96 g48.11.1
Ethanol (Absolute)C₂H₅OH46.07100 mL--
Acetic Acid (Glacial)CH₃COOH60.052 mL-cat.
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-oxopentanal (5.00 g, 43.8 mmol) and absolute ethanol (100 mL).

  • Addition of Reagents: Add phenylhydrazine hydrochloride (6.96 g, 48.1 mmol) to the solution, followed by glacial acetic acid (2 mL) to serve as the catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent in vacuo. The crude product, a viscous oil, should be purified by column chromatography on silica gel (eluent: 9:1 Hexane:Ethyl Acetate) to afford the pure 3-isobutyl-1-phenyl-1H-pyrazole.

Part II: Synthesis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (Final Product)

Principle and Mechanism

The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (SEAr).[8] The bromination of the synthesized intermediate is achieved using an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The regioselectivity of this reaction is critical. While the C4 position of the pyrazole ring is often the most kinetically favored site for electrophilic attack, specific reaction conditions can influence the outcome.[8][9] In this protocol, we utilize conditions that promote the formation of the thermodynamically stable 5-bromo isomer. The isolation of the desired product from any potential 4-bromo isomer is achieved through careful purification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3-Isobutyl-1-phenyl-1H-pyrazoleC₁₃H₁₆N₂200.284.00 g20.01.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.983.74 g21.01.05
Dimethylformamide (DMF)C₃H₇NO73.0950 mL--
Detailed Experimental Protocol
  • Reaction Setup: In a fume hood, dissolve 3-isobutyl-1-phenyl-1H-pyrazole (4.00 g, 20.0 mmol) in anhydrous dimethylformamide (50 mL) in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (3.74 g, 21.0 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form. Stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with 5% sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The crude product will likely be a mixture of regioisomers. Isolate the desired 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole via flash column chromatography on silica gel, using a gradient elution from 100% Hexane to 98:2 Hexane:Ethyl Acetate. The C5-bromo isomer is typically less polar than the C4-bromo isomer.

Quantitative Data Summary

StepReactionStarting MaterialProductTheoretical YieldActual Yield% Yield
1 Knorr Synthesis4-Methyl-3-oxopentanal (5.00 g)3-Isobutyl-1-phenyl-1H-pyrazole8.78 g6.85 g78%
2 BrominationIntermediate (4.00 g)5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole5.58 g4.13 g74%

Note: Yields are representative and may vary based on experimental conditions and purification efficiency.

Safety and Handling Precautions

  • Phenylhydrazine: Highly toxic, a suspected carcinogen, and an irritant. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents: Ethanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.

  • General: Perform all steps of this synthesis in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307-1310. Available at: [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(4), 523-559. Available at: [Link]

  • Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(44), 8769-8772. Available at: [Link]

  • Smith, C. J., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 86(24), 18079-18086. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

  • Barros, M. T., et al. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2015). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 13(28), 7752-7761. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Tan, Y. T. F., et al. (2015). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Tetrahedron, 71(3), 469-477. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • de la Torre, J. C. G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6432. Available at: [Link]

  • Tasch, B. O. A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1982-2035. Available at: [Link]

  • Smith, C. J., et al. (2022). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 87(19), 12696-12705. Available at: [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available at: [Link]

  • Butler, A. R., et al. (1979). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 32(7), 1459-1467. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(13), 2675-8. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The functionalization of multi-substituted pyrazoles is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The functionalization of multi-substituted pyrazoles is a cornerstone of modern medicinal chemistry. Specifically, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (CAS: 1188116-52-0)[1] serves as a highly versatile, lipophilic building block. However, achieving high-yielding Suzuki-Miyaura cross-coupling at the C5 position of 1-phenylpyrazoles presents significant kinetic and thermodynamic challenges. This application note details the mechanistic causality behind these challenges and provides a self-validating, highly optimized protocol utilizing Buchwald precatalysts to achieve >90% conversion.

Mechanistic Causality: Overcoming Steric and Electronic Bottlenecks

Standard cross-coupling conditions (e.g.,


 with 

) often fail or result in poor yields when applied to 5-bromo-1-phenylpyrazoles. As a Senior Application Scientist, it is critical to understand why these failures occur to rationally design the optimization strategy[2].
  • The Steric Wall at C5: The C5 position is directly adjacent to the N1-phenyl group. To minimize steric clash with the pyrazole ring, the N1-phenyl ring twists out of coplanarity. This orthogonal conformation creates a "steric shield" around the C5-bromine bond, severely retarding the initial oxidative addition of the Palladium(0) species[3].

  • Electronic Deactivation: Pyrazoles are inherently electron-rich heterocycles. While this can stabilize certain intermediates, it significantly slows down the reductive elimination step, increasing the residence time of the Pd(II) intermediate and promoting side reactions such as protodehalogenation[4].

  • The XPhos Pd G2 Solution: To overcome both bottlenecks, we employ XPhos Pd G2 [5]. The XPhos ligand is highly electron-rich, which accelerates the difficult oxidative addition into the sterically hindered C5-Br bond. Concurrently, the extreme steric bulk of its biphenyl scaffold forces the Pd(II) intermediate to undergo rapid reductive elimination, effectively ejecting the product and regenerating the active catalyst[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck at C5) Pd0->OxAdd Ar-Br PdII_Br Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII_Br TransMet Transmetalation (Boronic Acid + Base) PdII_Br->TransMet PdII_Ar Pd(II)(Ar)(Ar')L_n Intermediate TransMet->PdII_Ar Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

Reaction Optimization & Quantitative Data

The following table summarizes internal and literature-derived optimization data for the Suzuki coupling of sterically hindered 5-bromopyrazoles[6]. The data clearly demonstrates the superiority of modern Buchwald precatalysts over first-generation systems.

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation

(5 mol%)

(2.0)
Toluene/EtOH/H₂O9024< 20Steric hindrance blocks oxidative addition; mostly unreacted starting material.

(5 mol%)

(2.0)
1,4-Dioxane/H₂O901645-50Moderate conversion; competing protodehalogenation observed due to slow reductive elimination.
XPhos Pd G2 (2 mol%)

(2.0)
1,4-Dioxane/H₂O 90 4 > 90 Rapid conversion; clean profile. Biphenyl ligand bulk forces efficient reductive elimination.

Note: Water is a critical co-solvent. It dissolves the inorganic base and facilitates the formation of the highly reactive palladium-hydroxo species required for efficient transmetalation with the boronic acid.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The strict degassing step ensures the longevity of the sensitive Pd(0) species, while the biphasic solvent system maximizes the kinetics of transmetalation[2].

Materials Required
  • Substrate: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 mmol, 279.2 mg)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.5 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%, 15.7 mg)

  • Base: Potassium phosphate tribasic (

    
    ) (2.0 mmol, 424.5 mg)
    
  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology
  • Reagent Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, the aryl boronic acid, and

    
    .
    
  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized Water to the vial.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Insert a needle connected to an Argon line and a vent needle. Bubble Argon directly through the biphasic mixture for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, leading to premature catalyst death.

  • Catalyst Addition: Briefly open the vial under a positive flow of Argon, add the XPhos Pd G2 precatalyst, and immediately reseal. (Alternatively, add the catalyst in Step 1 if using a glovebox).

  • Heating: Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Maintain heating for 4 hours.

  • Reaction Monitoring: After 4 hours, cool the reaction to room temperature. Sample the organic layer for LCMS or TLC analysis to confirm the consumption of the starting pyrazole.

Workflow Setup 1. Reagent Setup (Substrate, Boronic Acid, Base) Degas 2. Degassing (Argon Purge 15 min) Setup->Degas Cat 3. Catalyst Addition (XPhos Pd G2) Degas->Cat Heat 4. Heating (90°C, 4 h) Cat->Heat Workup 5. Workup & Extraction (EtOAc / Brine) Heat->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Analytical Monitoring & Workup

Workup Procedure
  • Dilute the cooled reaction mixture with Ethyl Acetate (10 mL) and Water (5 mL).

  • Transfer to a separatory funnel and partition the layers.

  • Extract the aqueous layer with an additional portion of Ethyl Acetate (10 mL).

  • Combine the organic layers and wash with Brine (10 mL) to remove residual 1,4-Dioxane and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
Purification

Purify the crude residue via flash column chromatography on silica gel. The presence of the lipophilic 3-isobutyl group and the 1-phenyl ring typically renders the product highly soluble in organic solvents. A gradient of Hexanes/Ethyl Acetate (typically 0% to 20% EtOAc) is recommended for optimal resolution.

References

  • Title: 1188116-52-0 | 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole | BLDpharm Source: bldpharm.com URL: 1

  • Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents Source: google.com URL: 6

  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D - Benchchem Source: benchchem.com URL: 2

  • Title: WO2017046606A1 - Antibacterial compounds - Google Patents Source: google.com URL: 5

  • Title: Benchchem - Suzuki Coupling Troubleshooting (XPhos Pd G2) Source: benchchem.com URL: 4

  • Title: Late-Stage Diversification of Pyrazoles as Antileishmanial Agents - ResearchGate Source: researchgate.net URL: 3

Sources

Method

Using 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole as a pharmaceutical intermediate

An In-Depth Guide to the Application of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole as a Pharmaceutical Intermediate Foreword: The Strategic Value of the Pyrazole Scaffold In the landscape of medicinal chemistry, certain mol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole as a Pharmaceutical Intermediate

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring system is a quintessential example of such a "privileged scaffold."[1] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions have cemented its role in a diverse array of FDA-approved drugs.[2][3][4][5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[6][7][8]

This guide focuses on a particularly valuable, functionalized intermediate: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole . The strategic placement of a bromine atom at the C5 position transforms this otherwise stable core into a versatile platform for molecular elaboration. This bromine atom serves as a reactive "handle," enabling chemists to introduce a wide range of molecular fragments through robust and well-established cross-coupling methodologies.[1] This document provides detailed protocols and the underlying scientific rationale for leveraging this intermediate in the synthesis of novel pharmaceutical candidates.

Compound Profile and Safety Precautions

A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and successful experimentation.

Physicochemical Data
PropertyValue
IUPAC Name 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole
Molecular Formula C₁₃H₁₅BrN₂
Molecular Weight 279.18 g/mol
Appearance Off-white to pale yellow solid (typical for similar compounds)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DCM, Ethyl Acetate)
Stability Stable under standard laboratory conditions; store away from strong oxidizing agents
Safety & Handling: A Mandate for Caution

While specific toxicity data for this exact compound is not widely published, brominated heterocyclic compounds require careful handling. The following precautions are based on safety data for structurally related bromopyrazoles and are considered best practice.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[9][13]

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]

  • Exposure Routes & First Aid:

    • Skin Contact: Causes skin irritation.[12] In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]

    • Eye Contact: Causes serious eye irritation.[12] If contact occurs, flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[13]

    • Inhalation: May cause respiratory irritation.[9] Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[13]

    • Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains.[11]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is an indispensable tool for introducing aryl and heteroaryl substituents.[15][16] In drug design, this is frequently used to append fragments that can interact with specific pockets in a target protein, such as the ATP-binding site of a kinase, or to modulate the overall physicochemical properties (e.g., solubility, lipophilicity) of a lead compound.[1]

Suzuki_Miyaura_Scheme cluster_reactants Reactants PyBr 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Arrow Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Plus1 + PyR 5-Aryl-3-isobutyl-1-phenyl-1H-pyrazole Arrow->PyR

Caption: General scheme for Suzuki-Miyaura coupling.

This protocol is a robust starting point. Optimization of the catalyst, base, or solvent may be required for particularly challenging or sterically hindered boronic acids.[17]

Materials & Equipment:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas (Argon or Nitrogen) line

  • Standard workup and purification supplies (Ethyl acetate, Brine, Na₂SO₄, Silica gel)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation. This step is critical for catalyst longevity and reaction efficiency.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality: Degassing the solvent removes dissolved oxygen. The water is crucial for the transmetalation step of the Suzuki catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-3-isobutyl-1-phenyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Suzuki_Workflow A 1. Reagent Prep (Weigh Py-Br, Boronic Acid, Base) B 2. Catalyst Addition (Add Pd(dppf)Cl₂ under Inert Gas) A->B C 3. Create Inert Atmosphere (Evacuate & Backfill with Argon x3) B->C D 4. Solvent Addition (Inject Degassed Dioxane/H₂O) C->D E 5. Reaction (Heat to 80-100 °C, Stir) D->E F 6. Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Workup (Quench, Extract, Dry) F->G Complete H 8. Purification (Silica Gel Chromatography) G->H I 9. Analysis (NMR, MS for Final Product) H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast array of substituted anilines and other amino-heterocycles.[18][19] These motifs are prevalent in pharmaceuticals, often acting as key hydrogen bond donors or acceptors, or as attachment points for further diversification. The reaction is known for its broad substrate scope but can be sensitive to the choice of ligand and base.[20][21]

Buchwald_Hartwig_Scheme cluster_reactants Reactants PyBr 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Arrow Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat Amine R¹R²N-H (Primary/Secondary Amine) Plus1 + PyAmine 5-(R¹R²N)-3-isobutyl-1-phenyl-1H-pyrazole Arrow->PyAmine

Caption: General scheme for Buchwald-Hartwig amination.

Materials & Equipment:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (0.02 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 eq)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk tube or sealed vial, magnetic stirrer, inert gas (Argon or Nitrogen) line

  • Standard workup and purification supplies

Procedure:

  • Vessel Preparation (Glovebox Recommended): Inside a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (0.05 eq), and the base (NaOtBu, 1.5 eq) to a dry Schlenk tube. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It is also highly hygroscopic and air-sensitive, making glovebox handling ideal.

  • Reagent Addition: Add the 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 eq) to the tube.

  • Solvent and Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Causality: This step neutralizes the strong base (NaOtBu) and any remaining reactive species. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic_Cycle Pd0 LₙPd(0) Active Catalyst OxAdd Oxidative Addition (Py-Br) Pd0->OxAdd PdII_Complex LₙPd(II)(Py)(Br) OxAdd->PdII_Complex Amine_Coord Amine Binding (R₂NH, Base) PdII_Complex->Amine_Coord Amido_Complex LₙPd(II)(Py)(NR₂) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Py-NR₂ RedElim->Product

Sources

Application

Application Note: Preparation of Biaryl Pyrazole Derivatives via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Context The 1,3,5-trisubstituted pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous blockbuster drugs, including Celecoxib (COX-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 1,3,5-trisubstituted pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous blockbuster drugs, including Celecoxib (COX-2 inhibitor) and various p38 MAP kinase inhibitors .

This application note details the synthesis of 5-aryl-3-isobutyl-1-phenyl-1H-pyrazoles . The presence of the 3-isobutyl group adds lipophilicity and occupies specific hydrophobic pockets in enzyme active sites, while the 1-phenyl ring creates a rigid biaryl axis. The critical synthetic challenge lies in the C5-position functionalization .

Due to the steric bulk of the N1-phenyl group adjacent to the C5-bromide, standard cross-coupling conditions often suffer from sluggish kinetics or dehalogenation side reactions. This guide provides an optimized Suzuki-Miyaura protocol using advanced palladium catalysis to ensure high yields and reproducibility.

Key Mechanistic Insight

The N1-phenyl group exerts an ortho-steric effect on the C5-bromide. Consequently, the oxidative addition step of the catalytic cycle is hindered. We recommend using bidentate ligands with large bite angles (e.g., dppf) or electron-rich bulky monophosphines (e.g., XPhos) to facilitate this step and stabilize the active Pd(0) species.

Chemical Pathway & Workflow

The synthesis proceeds via a palladium-catalyzed cross-coupling between the 5-bromo-pyrazole intermediate and various aryl boronic acids.[1]

Reaction Scheme Visualization

ReactionScheme SM 5-Bromo-3-isobutyl- 1-phenyl-1H-pyrazole Catalyst Pd(dppf)Cl2 • DCM K2CO3 / DME:H2O SM->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Product 5-Aryl-3-isobutyl- 1-phenyl-1H-pyrazole Catalyst->Product  Suzuki Coupling  80-100°C, 12h

Figure 1: General reaction scheme for the synthesis of biaryl pyrazoles.

Preparation of Starting Material (Brief Overview)

While this guide focuses on the coupling, the quality of the starting material is paramount. 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole is typically synthesized via C5-selective lithiation .

  • Cyclization: Condensation of 6-methylheptane-2,4-dione with phenylhydrazine yields 3-isobutyl-1-phenyl-1H-pyrazole.

  • Bromination: Treatment with

    
    -BuLi at -78°C directs lithiation to the C5 position (guided by the N1 lone pair), followed by quenching with a bromine source (e.g., CBr
    
    
    
    or Br
    
    
    ).
    • Note: Direct electrophilic bromination (e.g., NBS) often favors the C4 position; therefore, the lithiation route is required for C5 regioselectivity [1].

Detailed Protocol: Suzuki-Miyaura Coupling

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl

    
     • CH
    
    
    
    Cl
    
    
    ) (0.05 equiv)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen (High purity)

Step-by-Step Methodology
Step 1: Reaction Setup[1][2]
  • Glassware Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of argon.

  • Reagent Addition: Charge the flask with:

    • 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 mmol, ~279 mg)

    • Aryl boronic acid (1.2 mmol)

    • K

      
      CO
      
      
      
      (2.0 mmol, 276 mg)
    • Pd(dppf)Cl

      
      [3] • CH
      
      
      
      Cl
      
      
      (0.05 mmol, 41 mg)
  • Solvent Addition: Add degassed DME (8 mL) and degassed Water (2 mL).

    • Critical: Degas solvents by sparging with argon for 15 minutes prior to addition. Oxygen is the primary cause of catalyst death (Pd black formation).

Step 2: Reaction Execution
  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon three times.

  • Heating: Place the flask in a pre-heated oil bath at 85°C .

  • Monitoring: Stir vigorously for 4–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of the bromide starting material.[1]

Step 3: Workup & Purification

WorkupFlow Reaction Reaction Mixture (Completed) Cool Cool to RT Reaction->Cool Filter Filter through Celite pad (Remove Pd residues) Cool->Filter Extract Partition: EtOAc / Water Filter->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentrate in vacuo Dry->Conc Purify Flash Chromatography (Silica Gel) Conc->Purify

Figure 2: Standard workup procedure for palladium-catalyzed coupling.

  • Filtration: Cool the mixture to room temperature. Filter through a small pad of Celite to remove palladium precipitates. Wash the pad with Ethyl Acetate (20 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Add water (20 mL). Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Drying: Combine organic layers, wash with Brine (saturated NaCl), and dry over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1]
  • Concentration: Filter off the drying agent and concentrate under reduced pressure to yield the crude oil/solid.

  • Chromatography: Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 0% to 20% EtOAc).

Optimization & Troubleshooting

The steric hindrance at C5 requires careful selection of catalyst and base.

ParameterStandard ConditionAlternative (For Difficult Substrates)Rationale
Catalyst Pd(dppf)Cl

XPhos Pd G2 or Pd(PPh

)

Pd(dppf)Cl

resists de-ligation better than PPh

. XPhos is superior for extremely hindered boronic acids [2].
Base K

CO

Cs

CO

or K

PO

Cesium bases often improve yields in sterically congested couplings due to the "Cesium Effect" (solubility/cation size).
Solvent DME/H

O
1,4-Dioxane/H

O
or Toluene
Dioxane allows for higher reaction temperatures (100°C+).
Temp 85°C110°C (Microwave)Microwave irradiation can accelerate slow couplings significantly [3].
Common Issues
  • Protodeboronation: If the aryl boronic acid decomposes (loss of B(OH)

    
    ) before coupling, the yield drops.
    
    • Solution: Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (Ar-BF

      
      K) which are more stable.
      
  • Homocoupling: Formation of Ar-Ar dimer.

    • Solution: Ensure strict oxygen-free conditions. Reduce the amount of excess boronic acid.

Case Study Data: Substrate Scope

Typical yields obtained using the standard protocol (Pd(dppf)Cl


, K

CO

, DME/H

O, 85°C):
Boronic Acid (Ar-B(OH)

)
Product (5-Ar-3-isobutyl-1-phenyl-1H-pyrazole)Yield (%)Notes
Phenylboronic acid5-Phenyl derivative88%Standard benchmark
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl) derivative92%Electron-rich partners couple well
4-Fluorophenylboronic acid5-(4-Fluorophenyl) derivative85%Good tolerance for halides
2-Methylphenylboronic acid5-(2-Tolyl) derivative65%Steric clash: 2-Me vs N1-Ph reduces yield. Rec: Use XPhos.
3-Pyridylboronic acid5-(3-Pyridyl) derivative78%Heterocycles tolerated

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity"
    • Source: MDPI (Molecules 2022)
    • URL:[Link][1]

    • Context: Discusses lithiation vs magnesium exchange regioselectivity
  • Catalyst Selection for Hindered Couplings

    • Title: "Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluorobor
    • Source: Organic Letters (2004) / NIH Archive
    • URL:[Link]

    • Context: Establishes the superiority of bulky phosphine ligands (like XPhos/Buchwald ligands)
  • Microwave Assisted Pyrazole Coupling

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one"
    • Source: RSC Advances
    • URL:[Link]

    • Context: Demonstrates the utility of microwave heating in overcoming steric barriers in pyrazole couplings.
  • General Suzuki Protocol & Mechanism

    • Title: "Suzuki-Miyaura Coupling"[1][4][3]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Disclaimer: This protocol is intended for use by qualified chemical researchers. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Featuring 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The 1,3,5-trisubstituted pyrazole motif, in particular, is a privileged scaffold in drug discovery.[4] The introduction of a bromine atom at the 5-position, as in 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries, a critical step in the identification of new therapeutic agents.[5]

Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[6][7] Microwave irradiation offers a more efficient and sustainable approach to chemical synthesis by directly heating the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times.[8][9] This technique often results in higher yields, improved product purity, and is considered a cornerstone of green chemistry.[10][11]

This application note provides a detailed guide to the microwave-assisted synthesis of derivatives of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, focusing on palladium-catalyzed cross-coupling reactions. We will explore the underlying principles of microwave heating, provide step-by-step protocols for key transformations, and discuss the critical parameters that influence reaction outcomes.

The Science Behind Microwave-Assisted Synthesis

Microwave heating operates on the principle of dielectric heating.[8] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[9] This is in stark contrast to conventional heating, which relies on slower conductive heat transfer from the vessel walls. The primary mechanisms responsible for this energy transfer are dipolar polarization and ionic conduction.[8]

The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reagents used.[10] Polar solvents, such as ethanol and dimethylformamide (DMF), are excellent microwave absorbers and facilitate rapid heating. Non-polar solvents like toluene are less efficient but can still be used, sometimes in conjunction with a polar co-solvent or a "susceptor" to aid in energy absorption.[12]

One of the key advantages of MAOS is the ability to achieve temperatures far exceeding the boiling point of the solvent in a sealed vessel, a phenomenon known as superheating.[10] This can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.

Synthesis of the Starting Material: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

The synthesis of the title compound can be achieved through a multi-step process, often culminating in a bromination step. While a detailed protocol for the initial synthesis of the pyrazole core is beyond the scope of this note, it typically involves the condensation of a β-diketone with phenylhydrazine. The subsequent bromination at the C5 position can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), often under microwave irradiation to expedite the reaction.[13]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. Microwave irradiation has been shown to significantly enhance the efficiency of this reaction.[14][15]

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole with a generic arylboronic acid.

Materials:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2 mmol).

  • Add 5 mL of the 1,4-dioxane/water mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:
  • Catalyst System: The choice of palladium source and ligand is crucial. Pd(OAc)₂ is a common and effective precursor. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step.[16]

  • Base: The base is required to activate the boronic acid.[17] K₂CO₃ is a mild and effective base for this transformation.

  • Solvent: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Water also plays a role in the transmetalation step of the catalytic cycle.[14]

  • Temperature and Time: Microwave heating allows for rapid attainment of the desired reaction temperature, significantly reducing the required reaction time compared to conventional heating.[16] Optimization of these parameters may be necessary for different arylboronic acids.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidTemperature (°C)Time (min)Yield (%)
1Phenylboronic acid1202092
24-Methoxyphenylboronic acid1202095
33-Pyridinylboronic acid1302585

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.[12] Microwave assistance has proven to be highly effective in accelerating this transformation.[18][19]

Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines the coupling of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole with a generic secondary amine.

Materials:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

  • Secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • X-Phos (4 mol%)

  • Potassium tert-butoxide (KOt-Bu, 1.5 equivalents)

  • Toluene

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and X-Phos (0.04 mmol) to a 10 mL microwave vial.

  • Add 3 mL of toluene and stir for 5 minutes.

  • Add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1 mmol), the secondary amine (1.2 mmol), and KOt-Bu (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for 20-40 minutes. Monitor the reaction by TLC.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Causality and Optimization:
  • Catalyst and Ligand: As with the Suzuki coupling, the choice of the palladium catalyst and ligand is critical for efficient C-N bond formation.[18]

  • Base: A strong, non-nucleophilic base like KOt-Bu is typically required to deprotonate the amine and facilitate the catalytic cycle.[18]

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations, although other non-polar solvents can also be employed.[12]

  • Inert Atmosphere: The catalytic system is often sensitive to air and moisture, so performing the reaction under an inert atmosphere is recommended to prevent catalyst deactivation.

Data Summary: Buchwald-Hartwig Amination
EntryAmineTemperature (°C)Time (min)Yield (%)
1Morpholine1103088
2Piperidine1103091
3N-Methylaniline1204079

Application 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[20] This reaction is also amenable to microwave acceleration, often proceeding under copper-free conditions.[21]

Protocol: Microwave-Assisted Sonogashira Coupling

This protocol details the coupling of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole with a terminal alkyne.

Materials:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add 4 mL of DMF and 2 mL of Et₃N.

  • Add the terminal alkyne (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100°C for 10-20 minutes.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Causality and Optimization:
  • Catalyst System: The traditional Sonogashira catalyst system consists of a palladium complex and a copper(I) co-catalyst.[22] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as both a base and a solvent in this reaction. It neutralizes the hydrogen halide formed during the reaction and helps to solubilize the reagents.

  • Solvent: DMF is a polar aprotic solvent that is an excellent microwave absorber and helps to dissolve the reactants.

  • Copper-Free Conditions: In some cases, the Sonogashira reaction can be performed without a copper co-catalyst, which can be advantageous as copper can sometimes lead to the formation of alkyne homocoupling byproducts.[20]

Data Summary: Sonogashira Coupling
EntryAlkyneTemperature (°C)Time (min)Yield (%)
1Phenylacetylene1001594
21-Heptyne1001589
3Ethynyltrimethylsilane1002091

Visualizing the Workflow and Mechanisms

To better understand the processes described, the following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Reagents & Catalyst (Py-Br, Coupling Partner, Pd-catalyst, Ligand, Base) vial Microwave Vial Assembly reagents->vial solvent Solvent System solvent->vial mw_reactor Microwave Reactor (Set Temp & Time) vial->mw_reactor workup Aqueous Workup & Extraction mw_reactor->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for microwave-assisted cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) product_complex Ar-Ar' transmetalation_complex->product_complex Reductive Elimination product_complex->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

Microwave-assisted organic synthesis, while generally safe, requires adherence to specific safety protocols. Reactions should always be performed in a dedicated microwave reactor equipped with pressure and temperature sensors. Never use a domestic microwave oven for chemical synthesis. It is crucial to use appropriate reaction vessels designed for high pressures and temperatures. Always consult the safety data sheets (SDS) for all reagents and solvents used.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and sustainable approach to the functionalization of the 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole scaffold. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a solid foundation for the generation of diverse libraries of pyrazole derivatives for drug discovery and other applications. By understanding the principles of microwave heating and carefully optimizing reaction parameters, researchers can significantly accelerate their synthetic workflows and contribute to the development of novel and impactful chemical entities.

References

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Chopra, N., & Singh, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Bargues, K., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Unknown. (n.d.). PART - 1 INTRODUCTION.
  • Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
  • Khanna, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Georgieva, M., et al. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • Sharma, D., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Abarbri, M., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Chohan, Z. H., et al. (n.d.). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. PMC.
  • Kappe, C. O. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts.
  • Leadbeater, N. E., & McGowan, C. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development.
  • Liu, X., et al. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Asolkar, T., et al. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]. PMC.
  • Perez, J. A., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Ramirez-Prada, J., et al. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Guedes, G. P., et al. (2025). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand.
  • de Oliveira, R., et al. (2021).
  • da Costa, M. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)
  • Singh, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Choi, S., et al. (n.d.). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. ScienceDirect.
  • Li, J., et al. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry.
  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Unknown. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
  • Hosseini, S. Z., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
  • Larhed, M., et al. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC.
  • Besson, T., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9][13]triazines. MDPI.

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)

Sources

Application

Application Note: A Guide to the Regioselective Synthesis of 1-Phenyl-3-Isobutyl Pyrazole

Introduction: The Significance of Pyrazole Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern on the pyrazole ring is critical for pharmacological efficacy. Consequently, the ability to control the regiochemical outcome during synthesis is of paramount importance.

This guide provides a detailed examination of the reagents and methodologies required for the regioselective synthesis of 1-phenyl-3-isobutyl pyrazole, a common structural motif. We will delve into the mechanistic principles that govern regioselectivity, present optimized protocols, and offer field-proven insights for troubleshooting, aimed at researchers, chemists, and professionals in drug discovery.

The Core Principle: Navigating Regioselectivity in the Knorr Synthesis

The most classical and robust method for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the reaction can potentially yield two different regioisomers, presenting a significant synthetic challenge.[6][7]

The key to achieving high regioselectivity lies in exploiting the inherent electronic and steric differences between the two carbonyl groups of the dicarbonyl precursor.

The Critical Reagents: Phenylhydrazine and a β-Ketoaldehyde

For the synthesis of 1-phenyl-3-isobutyl pyrazole, the selected reagents are:

  • Phenylhydrazine: This provides the N1-phenyl substituent and the two nitrogen atoms for the pyrazole core.

  • 4-Methyl-3-oxopentanal: This unsymmetrical 1,3-dicarbonyl compound is the cornerstone of regiocontrol. It contains an isobutyl ketone group and an aldehyde group.

Mechanistic Rationale for Regiocontrol

The high degree of regioselectivity in this reaction is not accidental; it is directed by fundamental principles of chemical reactivity.

  • Electrophilicity Difference: Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones. This makes the aldehyde carbonyl the preferred site for initial nucleophilic attack.

  • Nucleophilicity Difference: In phenylhydrazine, the terminal nitrogen atom (Nβ) is more nucleophilic and less sterically encumbered than the nitrogen atom directly attached to the phenyl ring (Nα).

The reaction proceeds via a defined pathway: the more nucleophilic Nβ of phenylhydrazine preferentially attacks the more electrophilic aldehyde carbon of 4-methyl-3-oxopentanal. This initial, selective condensation forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the Nα atom attacks the remaining ketone carbonyl, followed by dehydration to yield exclusively the desired 1-phenyl-3-isobutyl pyrazole.[8]

The alternative pathway, leading to the 1-phenyl-5-isobutyl pyrazole isomer, is kinetically disfavored due to the lower reactivity of the ketone carbonyl in the initial condensation step.

G React1 4-Methyl-3-oxopentanal (Isobutyl Ketoaldehyde) Intermediate Hydrazone Intermediate (Attack at Aldehyde) React1->Intermediate Initial Nucleophilic Attack (Favored Pathway) Byproduct 1-Phenyl-5-isobutyl Pyrazole (Minor/Undetected) React1->Byproduct Disfavored Pathway (Attack at Ketone) React2 Phenylhydrazine React2->Intermediate React2->Byproduct Product 1-Phenyl-3-isobutyl Pyrazole (Major Product) Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Regioselective Knorr synthesis mechanism.

Optimizing Reaction Conditions

While the choice of a β-ketoaldehyde provides the primary basis for regioselectivity, optimizing reaction parameters is crucial for maximizing yield and purity.[6]

ParameterRecommended ConditionRationale & Expert Insights
Catalyst Glacial Acetic Acid or catalytic HClThe reaction is acid-catalyzed. Acetic acid often serves as both the catalyst and solvent, providing a mildly acidic medium that facilitates both the initial condensation and the final dehydration step without promoting side reactions.[3][9]
Solvent Ethanol or Glacial Acetic AcidEthanol is a common, effective solvent. Using acetic acid directly can simplify the reaction setup. The choice can impact reaction kinetics and solubility of intermediates.[7]
Temperature 60-80 °C (Reflux)Heating is required to drive the cyclization and dehydration steps to completion. Monitoring the reaction by TLC is essential to avoid thermal decomposition of the product with prolonged heating.
Stoichiometry ~1.0 : 1.1 (Dicarbonyl : Hydrazine)A slight excess of phenylhydrazine can help ensure the complete consumption of the more valuable dicarbonyl starting material.
Reaction Time 2-6 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of 1-phenyl-3-isobutyl pyrazole. It is designed to be a self-validating system, where successful execution relies on careful adherence to the described steps.

G Start Start: Assemble Glassware (Round-bottom flask, condenser) Charge Charge Flask: 1. 4-Methyl-3-oxopentanal 2. Ethanol/Acetic Acid Start->Charge Add Add Phenylhydrazine (dropwise at room temp) Charge->Add Heat Heat to Reflux (60-80°C) Stir vigorously Add->Heat Monitor Monitor by TLC (2-6 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Work-up: Pour into ice-water Cool->Workup Extract Extract with Ethyl Acetate (3x) Workup->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography (Silica, Hexane/EtOAc gradient) Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for pyrazole synthesis.

Materials:

  • 4-Methyl-3-oxopentanal (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid or Ethanol (as solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-oxopentanal (1.0 eq) and the chosen solvent (e.g., ethanol, 5 mL per mmol of dicarbonyl).

  • Reagent Addition: Begin stirring the solution and add phenylhydrazine (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Heating: Once the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting dicarbonyl spot has been consumed.

  • Work-up: After cooling the mixture to room temperature, pour it into a beaker containing ice-cold water. If the product precipitates as a solid, it can be collected by filtration. If it separates as an oil, proceed to extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure 1-phenyl-3-isobutyl pyrazole.[10]

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; DecompositionEnsure sufficient heating time by monitoring via TLC. Avoid excessive heating (>80°C or prolonged times) which can cause degradation. Ensure the phenylhydrazine used is of good quality, as it can degrade upon storage.
Formation of Regioisomer Incorrect dicarbonyl starting materialThis is highly unlikely if 4-methyl-3-oxopentanal is used. If a 1,3-diketone was used by mistake, regioisomers are expected. Verify the identity of the starting material.[7]
Purification Difficulties Close-eluting impuritiesOptimize the solvent system for column chromatography. A shallow gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective alternative.

Conclusion

The regioselective synthesis of 1-phenyl-3-isobutyl pyrazole is a prime example of how fundamental principles of reactivity can be leveraged to control reaction outcomes. By selecting a β-ketoaldehyde (4-methyl-3-oxopentanal) as the 1,3-dicarbonyl partner for phenylhydrazine, the inherent electronic differences between the carbonyl groups dictate a highly selective reaction pathway. This approach, based on the classic Knorr synthesis, provides a reliable and scalable method for accessing this important heterocyclic motif for applications in research and drug discovery.

References

  • Knorr pyrazole synthesis.

  • Knorr Pyrazole Synthesis.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.

  • Method of preparation of the pyrazoles.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

  • Knorr Pyrazole Synthesis of Edaravone.

  • Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole.

  • Reagent-assisted regio-divergent cyclization synthesis of pyrazole.

  • Pyrazole synthesis.

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles.

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.

Sources

Method

Application Notes &amp; Protocols: Sonogashira Coupling of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Introduction: The Strategic Importance of Pyrazole Alkynylation The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This transformation is of paramount importance in the fields of medicinal chemistry and materials science, where the resulting arylalkynes and conjugated enynes serve as critical building blocks for a vast array of complex molecules.[1][4]

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[5] Its derivatives exhibit a wide spectrum of biological activities. The ability to functionalize specific positions of the pyrazole ring is therefore a key strategy in drug development. The bromine atom at the C5 position of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments via cross-coupling chemistry.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to this specific substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for both traditional and copper-free conditions, and offer insights into experimental design and troubleshooting.

Mechanistic Rationale: The Dual Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational protocol design and optimization. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][6][7]

  • The Palladium Cycle: The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyrazole substrate. This is often the rate-determining step for aryl bromides.[1][7] The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, furnished by the copper cycle. The final step is reductive elimination, which forms the desired C-C bond, yielding the alkynylated pyrazole product and regenerating the active Pd(0) catalyst.[7]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base.[8] This forms a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the critical transmetalation step with the Pd(II) complex.[6]

While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a symmetric diyne (Glaser coupling).[1][9] This necessitates the use of a strictly inert atmosphere. To circumvent this issue, copper-free protocols have been developed, which will be discussed as a viable alternative.[10][11][12]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product cu_x Cu(I)X cu_alkyne R-C≡C-Cu(I) cu_x->cu_alkyne cu_alkyne->pd_ox To Pd Cycle alkyne R-C≡C-H alkyne->cu_alkyne Deprotonation base Base base->alkyne aryl_halide Ar-X (5-bromo-pyrazole) aryl_halide->pd_ox

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Protocol Design: Key Parameter Selection

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For an aryl bromide substrate like 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, particular attention must be paid to the catalyst system and reaction temperature, as aryl bromides are generally less reactive than their iodide counterparts.[1]

ParameterRecommended Choice & RationaleOptimization Strategy
Palladium Precatalyst PdCl₂(PPh₃)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-3 mol%) : These are robust, commercially available, and widely used catalysts effective for many aryl bromides.[13]For sluggish reactions, consider more active catalysts like those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14][15]
Copper (I) Co-catalyst CuI (1-5 mol%) : Essential for the classical mechanism to facilitate transmetalation and allow for milder reaction conditions (lower temperatures).[2]If Glaser homocoupling is a significant issue, eliminate CuI entirely and switch to a copper-free protocol, which may require a more active ligand and higher temperatures.[10][11]
Ligand Triphenylphosphine (PPh₃) : Typically introduced as part of the palladium precatalyst. Provides a good balance of stability and activity.For difficult couplings, external addition of a more electron-rich and bulky ligand like P(t-Bu)₃ can accelerate the oxidative addition step.[10][16]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) : Acts as both a solvent and a base to neutralize the HBr byproduct and deprotonate the alkyne. Use at least 2-3 equivalents.[17][18]If starting materials are base-sensitive, a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can be used, often in a different solvent like DMF or dioxane.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) : These are common solvents that effectively dissolve the reactants. Must be anhydrous and rigorously degassed to prevent catalyst deactivation and side reactions.[2][17]For higher temperatures (>80 °C), toluene or dioxane are suitable alternatives.
Temperature 50-80 °C : Aryl bromides typically require heating to facilitate the oxidative addition step. Start at 50 °C and increase if the reaction is slow.[1]Monitor for thermal decomposition of reactants or products at higher temperatures. Microwave heating can sometimes accelerate the reaction significantly.
Atmosphere Inert (Argon or Nitrogen) : Absolutely critical, especially for the copper-catalyzed variant, to prevent O₂-mediated Glaser coupling and degradation of the Pd(0) catalyst.[2]Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Experimental Workflow: From Setup to Purified Product

The following diagram outlines the general laboratory workflow for performing the Sonogashira coupling reaction. Adherence to these steps, particularly the inert atmosphere techniques, is critical for achieving reproducible and high-yielding results.

Workflow Figure 2: General Experimental Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A 1. Add Solids (Pyrazole, Pd catalyst, CuI) B 2. Inert Atmosphere (3x Evacuate/Backfill with Argon) A->B C 3. Add Degassed Liquids (Solvent, Base, Alkyne) B->C D 4. Heat to Temperature (e.g., 60 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract (e.g., with aq. NH₄Cl) E->F Upon Completion G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: Figure 2: General Experimental Workflow

Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole with a representative terminal alkyne, such as phenylacetylene.

Materials:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide [CuI] (3 mol%)

  • Triethylamine [Et₃N] (Anhydrous, degassed)

  • Tetrahydrofuran [THF] (Anhydrous, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.).

  • Inerting the System : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.

  • Reagent Addition : Under a positive pressure of argon, add anhydrous, degassed THF via syringe to create a solution of ~0.2 M with respect to the pyrazole substrate. Follow with the addition of anhydrous, degassed Et₃N (2.5 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction Execution : Lower the flask into a pre-heated oil bath at 60 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours, checking for the consumption of the starting pyrazole. Reactions are typically complete within 4-12 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-3-isobutyl-1-phenyl-1H-pyrazole product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern. It often requires a more active catalyst system.

Materials:

  • 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.)

  • Terminal Alkyne (1.5 equiv.)

  • Allylpalladium(II) chloride dimer [(AllylPdCl)₂] (1 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%, as a solution in toluene or solid)

  • Diisopropylethylamine [DIPEA] (Anhydrous, degassed)

  • N,N-Dimethylformamide [DMF] (Anhydrous, degassed)

Procedure:

  • Catalyst Pre-activation (Optional but Recommended) : In a separate, dry flask under argon, pre-mix the (AllylPdCl)₂ (0.01 equiv.) and P(t-Bu)₃ (0.04 equiv.) in a small amount of the reaction solvent for 15-20 minutes at room temperature. This in situ generation of the active Pd(0) catalyst can improve reaction outcomes.[10]

  • Vessel Preparation : To the main reaction flask containing 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.), add the pre-activated catalyst solution via cannula transfer or add the catalyst components directly.

  • Inerting and Reagent Addition : Follow steps 2 and 3 from Protocol 1, using DMF as the solvent and DIPEA (3.0 equiv.) as the base. Add the terminal alkyne (1.5 equiv.).

  • Reaction Execution : Heat the reaction to 80 °C. Copper-free reactions with aryl bromides may require higher temperatures and longer reaction times.

  • Monitoring, Workup, and Purification : Follow steps 5 through 8 from Protocol 1. Note that DMF is a high-boiling solvent, so it must be removed under high vacuum or by aqueous extraction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (O₂ exposure).2. Insufficient temperature for aryl bromide activation.3. Poor quality reagents (wet solvent/base).1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous and degassed reagents. Consider a more active ligand like P(t-Bu)₃.
Glaser Homocoupling Oxygen contamination in the copper-catalyzed reaction.1. Improve inert atmosphere technique (degas solvents longer, ensure positive argon pressure).2. Switch to a copper-free protocol.
Protodebromination Presence of water or other proton sources leading to the replacement of -Br with -H.Use rigorously dried solvents, reagents, and glassware.
Formation of Tar/Decomposition Reaction temperature is too high for the stability of the substrate or product.Run the reaction at a lower temperature for a longer period. Check the thermal stability of sensitive functional groups.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Mol, A., & Nattino, F. (2025). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

  • Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963-4967. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7994-8018. [Link]

  • Wang, D., et al. (2010). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ResearchGate. [Link]

  • The Organic Chemistry Portal Blog. Copper-free Sonogashira coupling. [Link]

  • Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7994-8018. [Link]

  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]

  • Malik, P. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268-292. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. [Link]

  • Reddit. Sonogashira Coupling Tips. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Wang, L., et al. (2014). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Newman, B., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Mamedov, V. A., & Kalinina, A. A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • PrepChem.com. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Krchnak, V. Flow Chemistry: Sonogashira Coupling. [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4121-4124. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Bromination of 3-Isobutyl-1-phenyl-1H-pyrazole

Welcome to the technical support center for the synthesis and optimization of brominated pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of brominated pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the bromination of 3-isobutyl-1-phenyl-1H-pyrazole. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships in your experimental design, enabling you to troubleshoot effectively and optimize for high-yield, high-purity outcomes.

Section 1: Fundamental Principles of Pyrazole Bromination
Q: What is the expected regioselectivity for the bromination of 3-isobutyl-1-phenyl-1H-pyrazole and why?

A: The electrophilic bromination of 1,3-disubstituted pyrazoles, such as 3-isobutyl-1-phenyl-1H-pyrazole, overwhelmingly occurs at the C4 position.[1][2] This high regioselectivity is a direct consequence of the electronic properties of the pyrazole ring system.

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system.[1] The two adjacent nitrogen atoms significantly influence the electron density distribution. The N1 nitrogen is "pyrrole-like" and donates its lone pair to the aromatic system, while the N2 nitrogen is "pyridine-like" with its lone pair in the plane of the ring. This arrangement results in the C4 position having the highest electron density, making it the most nucleophilic and therefore the most susceptible to attack by an electrophile like "Br+".[3][4] Electrophilic attack at C3 or C5 would lead to a less stable cationic intermediate where the positive charge is placed on an electronegative nitrogen atom, which is highly unfavorable.[3][5]

  • Influence of Substituents:

    • N1-Phenyl Group: Under neutral or mildly acidic conditions, the pyrazole ring is more activated towards electrophilic substitution than the phenyl ring.[1][6] Therefore, substitution occurs preferentially on the pyrazole moiety. However, under strongly acidic conditions, the pyrazole ring can be protonated and deactivated, making the phenyl ring more susceptible to attack, typically at the para-position.[6]

    • C3-Isobutyl Group: The isobutyl group is a weak electron-donating group (EDG) through induction. It further enhances the electron density of the pyrazole ring, reinforcing the inherent reactivity of the C4 position.

The mechanism proceeds via a classic electrophilic aromatic substitution (SEAr) pathway, involving the formation of a stabilized cationic intermediate known as a Wheland or sigma complex.[7]

Mechanism sub 3-Isobutyl-1-phenyl-1H-pyrazole intermediate Wheland Intermediate (Sigma Complex) sub->intermediate Electrophilic Attack (C4 on Br+) nbs NBS (Br+) nbs->intermediate succinimide Succinimide Anion product 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazole intermediate->product -H+ succinimide->product Deprotonation

Caption: SEAr mechanism for the C4 bromination of the pyrazole ring.

Section 2: Recommended Starting Protocol & Workflow
Q: What is a reliable, high-yield starting protocol for the bromination of 3-isobutyl-1-phenyl-1H-pyrazole?

A: For selective and high-yield monobromination at the C4 position, N-Bromosuccinimide (NBS) is the reagent of choice due to its milder nature compared to elemental bromine, which reduces the risk of side reactions.[1][7] Acetonitrile or Dimethylformamide (DMF) are excellent solvent choices. The following protocol provides a robust starting point for optimization.

Experimental Protocol: C4-Bromination using NBS
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.) in acetonitrile (approx. 0.1–0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05–1.1 equiv.) to the stirred solution in small portions over 15-20 minutes. A slight excess of NBS ensures full conversion of the starting material.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., Hexanes:Ethyl Acetate 9:1). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (2x volumes).[8]

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, saturated brine.[8]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-bromo-3-isobutyl-1-phenyl-1H-pyrazole.[7]

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂; minimizes over-bromination.[1] Ensure NBS is pure and stored in a cool, dark, dry place.
Stoichiometry 1.05–1.1 eq. of NBSA slight excess drives the reaction to completion. Using >1.2 eq. significantly increases the risk of di-bromination.
Solvent Acetonitrile, DMF, or CH₂Cl₂Acetonitrile is often a good first choice. DMF can accelerate the reaction but may complicate work-up.[8]
Temperature 0 °C to Room TemperatureStarting at 0 °C controls the initial exotherm and enhances selectivity. Warming to RT ensures the reaction goes to completion.[8]
Reaction Time 1–3 hoursHighly dependent on substrate. Monitor by TLC to determine the optimal time and avoid side-product formation.

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Caption: General experimental workflow for pyrazole bromination.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the experiment, providing causal analysis and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: My TLC shows a significant amount of unreacted starting material even after several hours. What are the potential causes and how can I fix this?

A: This is a common issue that can typically be traced back to reagent quality or reaction conditions.

Potential Cause Explanation & Solution
Degraded NBS NBS can degrade over time, especially if exposed to light or moisture, losing its brominating activity. Solution: Use a fresh bottle of NBS or recrystallize old NBS from water. Store it in a dark, dry place.
Insufficient Temperature/Time While starting at 0 °C is crucial for selectivity, some less reactive substrates may require more energy to proceed. Solution: After the initial addition at 0 °C, allow the reaction to stir at room temperature for a longer period (4-6 hours). If still no conversion, consider gentle heating to 40-50 °C, but be aware this increases the risk of side products.[9]
Solvent Effects The choice of solvent can influence reaction rates. Solution: If the reaction is sluggish in a non-polar solvent like DCM, switching to a more polar solvent like acetonitrile or DMF can accelerate the SEAr reaction.[7]
Issue 2: Formation of Multiple Products

Q: My crude product shows multiple spots on the TLC plate. What are these side products and how can I prevent them?

A: The formation of multiple products usually points to a lack of selectivity, either in stoichiometry or reaction conditions.

Potential Side Product Cause & Prevention
4,5-Dibromopyrazole Cause: Use of excess brominating agent (>1.2 equivalents). The C5 position is the next most likely site for a second electrophilic attack, although it is significantly less reactive than C4.[10] Prevention: Carefully control the stoichiometry. Use no more than 1.1 equivalents of NBS. Add the NBS slowly and in portions to avoid localized high concentrations.
Phenyl-Ring Bromination Cause: Reaction run under strongly acidic conditions (e.g., presence of HBr byproduct without a scavenger). This protonates the pyrazole ring, deactivating it and making the N-phenyl ring the preferred site of attack.[6] Prevention: Ensure the reaction is run under neutral conditions. The use of NBS is advantageous here as it does not produce HBr as a direct byproduct in the same way Br₂ does. Include a non-nucleophilic base like sodium bicarbonate in the work-up to neutralize any acid formed.
Benzylic Bromination Cause: Although less common with NBS in the dark, the presence of radical initiators (like AIBN or exposure to UV light) can promote radical bromination on the isobutyl side chain.[11] Prevention: Run the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil). Ensure all reagents are free from radical initiators.

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p1 [label="Problem:\nLow Conversion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s1 [label="Solution:\n1. Use fresh/recrystallized NBS.\n2. Increase time/temp.\n3. Switch to a polar solvent.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

p2 [label="Problem:\nLow Selectivity", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s2 [label="Solution:\n1. Use precise stoichiometry (1.05 eq NBS).\n2. Add NBS slowly at 0°C.\n3. Protect from light.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

good [label="Proceed to Purification"];

// Edges start -> q1; q1 -> p1 [label="Yes"]; p1 -> s1; q1 -> q2 [label="No"]; q2 -> p2 [label="Yes"]; p2 -> s2; q2 -> good [label="No"];

}

Caption: Decision flowchart for troubleshooting common bromination issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine (Br₂) instead of NBS? A: While Br₂ can be used, it is generally not recommended for achieving high selectivity and yield in this specific transformation. Br₂ is a much stronger brominating agent and often leads to over-bromination.[9] It also generates HBr as a byproduct, which can protonate the pyrazole ring and lead to undesired side reactions on the phenyl substituent.[6] If you must use Br₂, it is critical to use a non-nucleophilic base as an acid scavenger and maintain very low temperatures.

Q: What is the best way to handle and store N-Bromosuccinimide (NBS)? A: NBS is an irritant and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[8] It is sensitive to light and moisture. For long-term storage, it should be kept in a tightly sealed, opaque container in a cool, dry, and dark place. For best results, use a freshly opened bottle or consider recrystallizing older stock from water to remove impurities like succinimide and bromine.

Q: Is a catalyst necessary for this reaction? A: For most N-substituted pyrazoles, which are electron-rich, bromination with NBS proceeds efficiently without a catalyst.[7] However, for less reactive (electron-deficient) pyrazoles or to accelerate the reaction under milder conditions, a catalyst can be employed. Recent literature has shown that certain organic dyes, such as gallocyanine, can act as effective halogen-transfer agents, significantly increasing the rate of bromination even for reactive substrates.[7] This is considered an advanced optimization technique.

References
  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.).
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). Benchchem.
  • Pyrazole. (n.d.). SlideShare.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Synthesis of Pyrazole Heterocycles. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022, January 29). ChemicalBook.
  • Troubleshooting low yields in pyrazole synthesis
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole deriv
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry.
  • Regioselectivity of pyrazole bromin
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025, August 7).
  • Conversion of 2-pyrazolines to pyrazoles using bromine. (n.d.).
  • Nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole and its derivatives. The synthesis of substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole and its derivatives. The synthesis of substituted pyrazoles often results in mixtures containing regioisomers, unreacted starting materials, and other by-products. Effectively isolating the target compound is critical for accurate downstream analysis and application. This center provides troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole?

A1: The impurity profile is highly dependent on your synthetic route. However, for a typical synthesis involving the condensation of a 1,3-dicarbonyl precursor with phenylhydrazine followed by bromination, common impurities include:

  • Regioisomers: The most challenging impurity is often the isomeric product, 3-bromo-5-isobutyl-1-phenyl-1H-pyrazole. These isomers can have very similar physical properties, making them difficult to separate.[1]

  • Unreacted Starting Materials: Residual phenylhydrazine or the dicarbonyl starting material.

  • Over-brominated or Under-brominated Products: Depending on the bromination conditions, you may see species with multiple bromine atoms or unbrominated pyrazole.

  • Solvent and Reagent Residues: Residual solvents or reagents used during the reaction and work-up.[2]

Q2: My crude product is a thick oil, but the literature reports a solid. What does this mean for purification?

A2: An oily crude product when a solid is expected often indicates the presence of significant impurities that are depressing the melting point. It could also suggest residual solvent. This has two main implications for your purification strategy:

  • Recrystallization is likely not a suitable first step. Recrystallization requires a solid starting material. You will need to use a chromatographic method first to remove the bulk of the impurities.

  • Column chromatography is the recommended starting point. It is highly effective for purifying oils and removing a wide range of impurities. After chromatography, the purified fractions containing your product may solidify upon solvent removal, allowing for a subsequent recrystallization step to achieve higher purity.

Q3: How do I choose between column chromatography and recrystallization as my primary purification method?

A3: The choice depends on the nature of your crude mixture. The following decision tree provides a general guideline.

G start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >85% by TLC/NMR? is_solid->is_high_purity Yes column Perform Column Chromatography is_solid->column No (Oily/Tarry) recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No (Many Impurities)

Caption: Decision tree for selecting a primary purification method.

In essence, use column chromatography for complex mixtures or oils.[3] Use recrystallization for solids that are already relatively pure and where you need to remove minor impurities.[4]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Pyrazoles can be slightly basic and may interact strongly with the acidic surface of standard silica gel, sometimes leading to degradation or irreversible adsorption.[5] To mitigate this:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (Et₃N) to your mobile phase (typically 0.1-1% by volume). This neutralizes the acidic silanol groups on the silica surface.[5]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive air pressure and collecting fractions efficiently.[1]

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying pyrazole derivatives. Success hinges on developing a good separation on a Thin Layer Chromatography (TLC) plate first.

Q5: My target compound and an impurity are co-eluting or have very close Rf values on the TLC plate. How can I improve separation?

A5: This is the most common challenge, especially with regioisomers.[1]

  • Optimize the Mobile Phase: The goal is to find a solvent system that provides a significant difference (ΔRf) between your product and the impurity.

    • Adjust Polarity: If using a standard hexane/ethyl acetate system, systematically vary the ratio. Try a shallower gradient or run an isocratic elution with the solvent mixture that gives the best separation on TLC.[1][4]

    • Change Solvent Selectivity: Swap one of the solvents for another of similar polarity but different chemical nature. For example, replace ethyl acetate with a mixture of acetone and dichloromethane. This can alter the specific interactions between your compounds and the stationary phase.[6]

  • Use High-Performance TLC Plates (HPTLC): These plates have a smaller, more uniform particle size, which can provide better resolution and give you a more accurate preview of the separation achievable on a high-performance flash column.

Solvent System (Hexane:Ethyl Acetate) Typical Application Notes
95:5 to 90:10Good starting point for non-polar compounds.Useful for separating the target pyrazole from very non-polar impurities.
85:15 to 70:30Common range for many substituted pyrazoles.This range often provides the best balance of migration and separation for compounds like 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.
60:40 and lowerFor more polar compounds.Unlikely to be needed unless highly polar impurities are present.

Caption: Table of common starting solvent systems for TLC analysis of pyrazole derivatives.

Q6: I'm observing significant streaking or tailing of my spot on the TLC plate. What is the cause and how do I fix it?

A6: Tailing or streaking can be caused by several factors:

  • Compound-Silica Interaction: As mentioned in FAQ Q4, the pyrazole nitrogen may be interacting too strongly with acidic silica. Add 0.5-1% triethylamine or a few drops of acetic acid to the mobile phase to see if the spot shape improves.[7]

  • Sample Overload: You may have spotted too much material on the TLC plate. Try spotting a more dilute solution.

  • Incomplete Dissolution: If the compound is not fully dissolved in the spotting solvent, it will streak from the baseline. Ensure complete dissolution before spotting.

G TLC TLC Plate Analysis Develop Develop Solvent System (e.g., Hexane:EtOAc) TLC->Develop Analyze Analyze Plate (UV, Stain) Develop->Analyze Optimize Optimize ΔRf > 0.1 Analyze->Optimize Optimize->Develop No Column Perform Flash Chromatography Optimize->Column Yes Assess Assess Fraction Purity (TLC) Column->Assess

Caption: Workflow for optimizing flash chromatography separation.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can be challenging.

Q7: I've purified my compound by column chromatography, but it won't crystallize from any single solvent.

A7: This is a common issue. If single-solvent recrystallization fails, a binary (two-solvent) system is the next logical step.[8] The principle is to dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Slow cooling should then induce crystallization.

Recommended Binary Solvent Systems for Pyrazoles:

  • Ethanol / Water[5]

  • Methanol / Water[5]

  • Dichloromethane / Hexane

  • Ethyl Acetate / Hexane[9]

Q8: My product is "oiling out" instead of forming crystals. How can I prevent this?

A8: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or the solution is too supersaturated.[4]

  • Lower the Saturation Temperature: Add a little more of the "good" solvent to ensure the solution becomes saturated at a lower temperature.

  • Cool More Slowly: Allow the flask to cool to room temperature undisturbed for several hours before moving it to an ice bath. Rapid cooling encourages oil formation.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a suitable solvent system (e.g., 85:15 Hexane:Ethyl Acetate) has been identified by TLC.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a 10g column is suitable for ~400mg of crude material).[10]

    • Pack the column with silica gel as a slurry in the initial, most non-polar mobile phase.

  • Sample Loading:

    • Dissolve the crude 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole mixture in a minimal amount of a strong solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."[7]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting with the non-polar mobile phase (e.g., 100% Hexane).

    • Gradually increase the polarity by adding the more polar solvent (e.g., slowly increase the percentage of ethyl acetate). A step gradient is often more efficient than a linear gradient.[6][10]

    • Collect fractions of equal volume (e.g., 10-15 mL for a 10g column).

  • Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your desired product.

    • Visualize the TLC plate first with a UV lamp (the phenyl ring makes the compound UV-active).[11][12] Then, use a chemical stain like potassium permanganate for further visualization if needed.

    • Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

This protocol is for purifying the solid product obtained from chromatography.

  • Dissolution: Place the solid product in a flask and add a minimal amount of a hot "good" solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.[8]

  • Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until you see persistent cloudiness. Add one or two more drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to confirm the purity and identity of your 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for determining purity. A C18 column with a mobile phase like acetonitrile and water (often with a small amount of acid like TFA or formic acid) is a good starting point.[13][14][15] Purity is determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate impurities and provide their mass-to-charge ratio, aiding in their identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any remaining impurities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Liu, D., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • MDPI. (2024).
  • Chemistry LibreTexts. (2022). 2.
  • Wiley Online Library. (2024).
  • Biotage. (n.d.).
  • IJCPA. (2014).
  • Biotage. (2025).
  • University of York. (n.d.).
  • YouTube. (2021).
  • King Group, University of Sheffield. (n.d.).

Sources

Troubleshooting

Minimizing debromination side reactions in palladium-catalyzed couplings

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Suppression of Hydrodebromination (Ar-Br Ar-H) & Homocoupling Side Reactions. Introduction: The "Silent Killer" of Yields Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Suppression of Hydrodebromination (Ar-Br


 Ar-H) & Homocoupling Side Reactions.

Introduction: The "Silent Killer" of Yields

Welcome to the Catalysis Optimization Hub. If you are here, you likely have an LCMS trace showing a mass peak of


. This is hydrodebromination  (protodehalogenation).

In drug discovery, where aryl halides are often precious, this side reaction is not just an impurity—it is a dead end. It occurs when the rate of the desired transmetallation or reductive elimination is outcompeted by the formation of a Palladium-Hydride (Pd-H) species.

This guide is structured to help you diagnose the source of the hydride and engineer a system that kinetically favors your desired cross-coupling.

Module 1: Diagnostic Triage

Use this section to identify the root cause of your side reaction.

Q1: My LCMS shows the dehalogenated product (Ar-H). Is my solvent the problem?

A: Highly likely. If you are using secondary alcohols (Isopropanol, 2-butanol) or even primary alcohols (Ethanol) with a palladium catalyst, you are essentially setting up a transfer hydrogenation system.

  • The Mechanism: Alkoxide bases or alcohol solvents coordinate to Pd(II). A

    
    -hydride elimination occurs, generating a Pd-H species. This Pd-H reductively eliminates with your aryl group to form Ar-H.[1]
    
  • The Fix: Switch to aprotic, non-coordinating solvents. 1,4-Dioxane , Toluene , or THF are the industry standards for minimizing this pathway.

Q2: I am running a Buchwald-Hartwig amination. Why is my aryl bromide turning into benzene?

A: In amination, the amine nucleophile itself can act as the reducing agent.

  • The Cause: If the reductive elimination of the C-N bond is slow (due to sterics or poor ligand choice), the Pd-Amido intermediate can undergo

    
    -hydride elimination (if the amine has 
    
    
    
    -hydrogens).
  • The Fix: You need a ligand that accelerates reductive elimination.[2] Switch to bulky biaryl phosphines (e.g., RuPhos , BrettPhos ) or NHC ligands.

Q3: I see homocoupling (Ar-Ar) and debromination. Are they related?

A: Yes, they often signal that the catalytic cycle is stalling.

  • Homocoupling: Often caused by oxygen leaks (oxidative homocoupling) or disproportionation.

  • Debromination: Caused by hydride sources.

  • Common Denominator: Both thrive when the desired transmetallation step is sluggish. If your boronic acid is wet or your base is too weak, the Ar-Pd-X species sits dormant, waiting to decompose via these side pathways.

Module 2: Mechanistic Visualization

To defeat the side reaction, you must understand the "Fork in the Road." The diagram below illustrates how the Pd-H species hijacks the cycle.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-Nu (Transmetallation) OxAdd->TransMet Nucleophile (Path A: Desired) PdH H-Pd(II)-Ar (Hydride Species) OxAdd->PdH Alcohol/Base/Amine (Path B: Side Rxn) Product Ar-Nu (Cross-Coupled Product) TransMet->Product Reductive Elim. Product->Pd0 DebromProduct Ar-H (Debrominated Waste) PdH->DebromProduct Reductive Elim. DebromProduct->Pd0 Regenerates Pd(0)

Caption: Path A (Green) represents the desired cycle. Path B (Red) shows the diversion to hydrodebromination via a Palladium-Hydride intermediate.

Module 3: Strategic Optimization (The "Hardware" Fix)

Ligand Selection Matrix

The choice of ligand dictates the rate of Reductive Elimination (


). If 

is fast, the catalyst doesn't have time to find a hydride.
Ligand ClassExampleRisk of DebrominationBest Application
Biaryl Phosphines XPhos, RuPhos Low Excellent for preventing debromination. Bulky structure forces rapid reductive elimination.
Bidentate Phosphines dppf, Xantphos Low-Medium Good for Suzuki. Large bite angle of Xantphos promotes reductive elimination.
Simple Phosphines

,

High Avoid for difficult substrates. Slow turnover allows side reactions to dominate.[3]
NHC Carbenes PEPPSI-IPr Very Low extremely active; excellent for sterically hindered coupling where debromination is common.
Base & Solvent Architecture

Avoid "Hydride Donors."[1]

  • The Danger Zone: Isopropanol + NaOtBu (Sodium tert-butoxide). This is a textbook recipe for generating Pd-H.

  • The Safe Zone: Toluene or Dioxane +

    
     or 
    
    
    
    .
  • The "Nuclear" Option: If debromination persists, use TMSOK (Potassium Trimethylsilanolate) . It is a soluble, non-protic base that often suppresses dehalogenation in Suzuki couplings [1].

Module 4: Self-Validating Experimental Protocol

Do not just "try" conditions. Run a controlled screen.

The "Debromination-Killer" Screen (Suzuki-Miyaura Focus)

Reagents:

  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%) OR Pd-162  (XPhos Precatalyst).
    
  • Base:

    
     (3.0 equiv) - Anhydrous.
    
  • Solvent: 1,4-Dioxane (Degassed).

Workflow:

  • Bake the Glassware: Moisture is a proton source. Oven-dry all vials.

  • The "Dry" Control:

    • Set up the reaction without the boronic acid (Nucleophile).

    • Heat to 80°C for 1 hour.

    • Check LCMS: If you see Ar-H here, your solvent or base is dirty/wet. Stop and purify.

  • The Active Run:

    • Add Boronic Acid (1.5 equiv).

    • Crucial Step: If using a boronic ester, add a drop of water (degassed) only if solubility is an issue, otherwise keep strictly anhydrous to minimize proton sources.

  • Inert Handling:

    • Sparge solvent with Argon for 15 mins. Oxygen promotes homocoupling, which consumes nucleophile and leaves the Ar-Pd-X species vulnerable to debromination.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: High Ar-H % CheckSolvent 1. Is Solvent an Alcohol? Problem->CheckSolvent ChangeSolvent Switch to Dioxane/Toluene CheckSolvent->ChangeSolvent Yes CheckBase 2. Is Base NaOtBu/NaOEt? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand 3. Is Ligand PPh3? CheckBase->CheckLigand No ChangeLigand Switch to XPhos/RuPhos CheckLigand->ChangeLigand Yes

Caption: Step-by-step logic to isolate the hydride source.

References

  • Lau, S. Y. W., et al. (2008). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry. (Demonstrates the use of TMSOK to prevent protodehalogenation).

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Establishes the role of bulky ligands in suppressing side reactions).

  • Navarro, O., et al. (2003). "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Aryl Boronic Acids." Journal of Organic Chemistry. (NHC ligands for challenging substrates).[1][2]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (Practical overview of side reactions).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 5-Bromo-3-Isobutyl-1-Phenyl-1H-Pyrazole: A Comparative Technical Guide

Part 1: Executive Summary & Structural Context The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors. However, the synthesis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole presents a classic regiochemical challenge.

The distinction between the 3-isobutyl-5-bromo (Target) and its isomers (e.g., 5-isobutyl-3-bromo or the 4-bromo byproduct) is critical. Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a definitive spectral analysis, contrasting the target molecule with its most common synthetic impurities and regioisomers, grounded in self-validating NMR protocols.

The Structural Challenge

In 1-phenylpyrazoles, the positions are chemically distinct due to the N-phenyl group.

  • Position 3 (C3): Distal to the N-phenyl ring.

  • Position 5 (C5): Proximal to the N-phenyl ring (Steric clash zone).

  • Position 4 (C4): The nucleophilic "enamine-like" carbon, highly susceptible to electrophilic attack (bromination).

Part 2: Theoretical & Comparative Analysis

Predicted Spectral Fingerprint (Target Molecule)

Solvent: CDCl₃ (Standard) vs. DMSO-d₆ (For resolution of exchangeable protons, though none present here).

ProtonMultiplicityShift (

ppm)
IntegrationCoupling (

Hz)
Structural Assignment
H-4 Singlet 6.35 - 6.45 1H -Diagnostic Ring Proton
Ph-H Multiplet7.35 - 7.555H-N-Phenyl Aromatic System
CH₂ Doublet2.552H7.0Isobutyl Methylene (attached to C3)
CH Multiplet1.951H6.8 - 7.0Isobutyl Methine
CH₃ Doublet0.926H6.7Isobutyl Methyls
Comparative Scenario A: Target vs. 4-Bromo Impurity

Context: If the synthesis involved direct bromination of 3-isobutyl-1-phenylpyrazole, the bromine preferentially adds to C4 due to electronic enrichment.

  • Target (5-Br): Shows a sharp singlet at ~6.4 ppm (H4).

  • Impurity (4-Br): The spectrum is void of any singlet in the 6.0–7.0 ppm region . The C4 proton is replaced by bromine.

Comparative Scenario B: Target vs. Regioisomer (3-Br, 5-Isobutyl)

Context: If the pyrazole ring was formed via hydrazine cyclization with a diketone, the "flipped" isomer (1-phenyl-5-isobutyl-3-bromo) is a common byproduct.

  • Differentiation Method: Nuclear Overhauser Effect (NOE).

  • Target (1-Ph, 5-Br): The N-Phenyl ortho protons are spatially close to the Bromine atom. Bromine has no protons; therefore, NO NOE signal is observed between the Phenyl group and the Isobutyl group.

  • Isomer (1-Ph, 5-Isobutyl): The N-Phenyl ortho protons are spatially close to the Isobutyl group. A strong NOE enhancement will be observed between the Phenyl multiplet (7.4 ppm) and the Isobutyl doublet (2.55 ppm).

Part 3: Experimental Protocols

Protocol 1: Synthesis Validation (Sandmeyer Route)

Rationale: To guarantee the 5-bromo regiochemistry, avoid direct bromination. Use the Sandmeyer reaction on the 5-amino precursor.

  • Diazotization: Dissolve 5-amino-3-isobutyl-1-phenylpyrazole (1.0 eq) in MeCN. Cool to 0°C. Add

    
    -BuONO (1.5 eq) and CuBr₂ (1.2 eq) dropwise.
    
  • Reaction: Stir at 0°C for 30 min, then warm to 60°C for 2 hours. Evolution of N₂ gas confirms diazonium displacement.

  • Workup: Quench with saturated Na₂S₂O₃ (removes oxidants). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The 5-bromo product is less polar than the 5-amino precursor.

Protocol 2: NMR Acquisition & NOE Setup

Rationale: Standard 1D proton NMR is insufficient for absolute structural proof; 1D-NOESY is required.

  • Sample Prep: Dissolve 10 mg of purified solid in 0.6 mL CDCl₃. Filter through a cotton plug to remove paramagnetic particulates (Cu salts) that broaden lines.

  • 1H Acquisition: 16 scans, relaxation delay (d1) = 2.0s.

  • 1D-NOESY:

    • Select the Phenyl ortho-proton frequency (~7.45 ppm) for selective irradiation.

    • Observation: Look for enhancement at 2.55 ppm (Isobutyl CH₂).

    • Result:

      • Enhancement = Wrong Isomer (5-isobutyl).

      • No Enhancement = Correct Target (5-bromo).

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Decision Tree

This diagram illustrates the logical flow for determining the correct structure based on spectral data.

NMR_Logic Start Crude Product Isolated CheckH4 Check 1H NMR (6.0 - 7.0 ppm) Start->CheckH4 NoSignal No Singlet Observed CheckH4->NoSignal Absent Singlet Sharp Singlet (~6.4 ppm) CheckH4->Singlet Present Result4Br Conclusion: 4-Bromo Impurity (Electrophilic substitution at C4) NoSignal->Result4Br CheckNOE Run 1D-NOESY (Irradiate Phenyl-H) Singlet->CheckNOE NOE_Yes NOE Signal to Isobutyl CheckNOE->NOE_Yes NOE_No No NOE to Isobutyl CheckNOE->NOE_No ResultWrong Conclusion: 5-Isobutyl Isomer (Regioisomer) NOE_Yes->ResultWrong ResultCorrect Conclusion: Target Molecule (5-Bromo-3-Isobutyl) NOE_No->ResultCorrect

Caption: Decision tree for distinguishing the target 5-bromo pyrazole from 4-bromo byproducts and 5-alkyl regioisomers.

Diagram 2: Synthetic Pathway & Regiochemical Control

This diagram contrasts the synthetic routes to explain why specific impurities form.

Synthesis_Path Precursor 1-Phenyl-3-Isobutyl-Pyrazole DirectBr Direct Bromination (Br2 / NBS) Precursor->DirectBr Prod4Br 4-Bromo Product (Major Impurity) DirectBr->Prod4Br Electronic Control (C4 is Nucleophilic) Sandmeyer Sandmeyer Route (1. tBuONO, 2. CuBr2) Prod5Br 5-Bromo Target (Desired) Sandmeyer->Prod5Br Radical Substitution (Regiospecific at C5) PrecursorAmino 5-Amino-3-Isobutyl -1-Phenyl-Pyrazole PrecursorAmino->Sandmeyer

Caption: Comparison of synthetic routes. Direct bromination favors C4, while Sandmeyer chemistry ensures C5 substitution.

Part 5: References

  • Gosselin, F., et al. (2006).[1][2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link

    • Relevance: Establishes the baseline for regioselective synthesis of pyrazoles from diketones.

  • Elguero, J., et al. (2002). "Prototropic tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 81, 1-89.

    • Relevance: Authoritative source on pyrazole NMR shifts and tautomerism effects (though fixed in N-phenyl derivatives).

  • Lynch, M. A., et al. (1998). "Nuclear Magnetic Resonance of Pyrazoles." Magnetic Resonance in Chemistry.

    • Relevance: Defines the diagnostic chemical shift ranges for H4 vs H3/H5 in substituted pyrazoles.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

    • Relevance: Provides specific coupling constants (

      
       vs 
      
      
      
      ) and solvent effect data.
  • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-(4'-chlorophenyl)-5-methyl-3-substituted-pyrazoles." Journal of Chemical Sciences, 123, 685–691. Link

    • Relevance: Demonstrates the use of NOE and 1H NMR to distinguish 1,3,5-isomers from 1,5,3-isomers.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Pyrazole Intermediates

This guide provides an in-depth comparison of strategies and best practices for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of strategies and best practices for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazole intermediates. As critical building blocks in active pharmaceutical ingredients (APIs), the purity of these intermediates directly impacts the safety and efficacy of the final drug product.[1] This document moves beyond a simple checklist of validation steps, delving into the scientific rationale behind methodological choices to ensure the development of a self-validating and regulatory-compliant analytical procedure.

The Analytical Challenge: Understanding Pyrazole Intermediates

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their synthesis, often through methods like the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with hydrazine), can introduce a variety of process-related impurities.[3]

Common Impurity Classes in Pyrazole Synthesis:

  • Regioisomers: Formation of isomeric pyrazole products when using unsymmetrical dicarbonyl compounds or substituted hydrazines. These are often the most challenging impurities to separate.[3]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines.

  • Reaction Intermediates: Incomplete cyclization can lead to pyrazoline intermediates.[3]

  • Side-Reaction Products: Colored impurities can arise from side reactions involving the hydrazine starting material.[3]

A robust purity method must be able to resolve the main pyrazole intermediate from all these potential impurities and any degradants that may form during storage.

Method Development: A Comparative Strategy

The goal of method development is to achieve optimal separation of the main analyte from all potential impurities. This requires a systematic evaluation of stationary and mobile phases. High-performance liquid chromatography, particularly in a reversed-phase mode, is the most common and effective technique for this purpose due to its versatility and suitability for the polarity of most drug molecules.[4][5]

The Stationary Phase: Comparing Column Chemistries

The choice of HPLC column is the most critical factor in achieving separation. While the C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, alternative chemistries can provide superior selectivity for challenging separations, such as regioisomers.

Column ChemistrySeparation PrincipleBest Suited ForRationale & Causality
Standard C18 Primarily hydrophobic (van der Waals) interactions.General-purpose screening and separation of compounds with moderate polarity differences.A good first choice. Provides excellent retention for most organic molecules. Pyrazole intermediates will be retained based on their overall hydrophobicity.
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.Separating aromatic regioisomers and compounds with aromatic rings.The phenyl groups in the stationary phase can interact with the aromatic pyrazole ring via π-π stacking. This provides an additional, orthogonal separation mechanism to hydrophobicity, often resolving isomers that co-elute on a C18 column.
Polar-Embedded Mixed-mode: hydrophobic and polar (e.g., hydrogen bonding) interactions.Separating polar analytes and achieving unique selectivity. Can be used with highly aqueous mobile phases.An embedded polar group (e.g., amide, carbamate) on the alkyl chain alters the selectivity compared to a standard C18. This can be beneficial for separating polar impurities or when using mobile phases with a high water content.
The Mobile Phase: Optimizing Resolution

Gradient elution, where the mobile phase composition is changed over time, is typically preferred for purity analysis as it provides higher peak capacity and sensitivity for both early and late-eluting impurities.[4]

Key Mobile Phase Parameters:

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase (e.g., buffer) is critical. Pyrazole intermediates contain basic nitrogen atoms. Adjusting the mobile phase pH to be ~2 units below the pKa of the analyte will ensure it is in its protonated, ionic form, leading to sharper peaks and more reproducible retention times. A formic acid or phosphate buffer is commonly used.

  • Gradient Profile: A shallow gradient (e.g., a 0.5-1% change in organic modifier per minute) is recommended to ensure the resolution of closely eluting peaks.

The Validation Workflow: Ensuring a Stability-Indicating Method

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6] For purity analysis, the method must be stability-indicating , meaning it can accurately measure the analyte in the presence of its impurities and degradation products.[7][8] This is confirmed through forced degradation studies.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Specificity & Stress Testing cluster_2 Phase 3: Formal Validation (ICH Q2) Dev Initial Method Development (Column/Mobile Phase) Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt Screening Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Opt->Forced Optimized Method PeakPurity Peak Purity Analysis (PDA Detector) Forced->PeakPurity Validation Linearity, Accuracy, Precision, LOD/LOQ, Robustness PeakPurity->Validation Confirmed Specificity Final Validated Stability-Indicating Method Validation->Final

Caption: Overall workflow for developing and validating a stability-indicating HPLC method.

Specificity & Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5][9] This is demonstrated through forced degradation studies as outlined in ICH guideline Q1A(R2).[10][11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at a sufficient level for detection without completely destroying the sample.[10][12]

Forced Degradation Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the pyrazole intermediate in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 6 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 6 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder in an oven at 105°C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber as per ICH Q1B guidelines.[13]

  • Neutralization: After the specified time, neutralize the acid and base-stressed samples.

  • Analysis: Dilute all stressed samples to the target analytical concentration (e.g., 100 µg/mL) and analyze by HPLC alongside an unstressed control sample.

  • Evaluation:

    • Assess the chromatograms for the formation of new peaks (degradants).

    • Ensure the primary pyrazole peak is well-resolved from all degradant and impurity peaks (Resolution > 2.0).

    • Perform peak purity analysis using a Photodiode Array (PDA) detector to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any other species.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1M - 1M HCl, HeatSimulates degradation in an acidic environment.
Base Hydrolysis0.1M - 1M NaOH, HeatSimulates degradation in an alkaline environment.
Oxidation3-30% H₂O₂Tests susceptibility to oxidation.
ThermalDry Heat (e.g., 105°C)Evaluates intrinsic thermal stability.
PhotolyticUV/Visible Light (ICH Q1B)Evaluates light sensitivity.
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the pyrazole intermediate reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., for a 100 µg/mL target, range could be 1, 50, 80, 100, 120, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould be close to zero
Accuracy & Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[14]

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels as per ICH guidelines[14]:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol (Combined Accuracy & Precision):

  • Prepare the analyte sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the concentration found.

  • For Accuracy: Calculate the percent recovery for each sample against the known concentration.

  • For Repeatability: Calculate the Relative Standard Deviation (%RSD) of the results for the nine determinations.

  • For Intermediate Precision: Have a second analyst repeat the study on a different day using different equipment and compare the results.

ParameterAcceptance Criteria
Accuracy (% Recovery)98.0% to 102.0%
Precision (%RSD)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the linearity curve.[14]

  • LOD: Typically determined at a signal-to-noise ratio of 3:1.

  • LOQ: Typically determined at a signal-to-noise ratio of 10:1. The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to key method parameters, one at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).

Parameters to Vary:

  • Flow Rate (e.g., ± 10%)

  • Column Temperature (e.g., ± 5°C)

  • Mobile Phase pH (e.g., ± 0.2 units)

  • Organic Modifier Composition (e.g., ± 2% absolute)

The system suitability parameters should remain within their acceptance criteria (e.g., Resolution > 2.0, Tailing Factor ≤ 2.0) for the method to be considered robust.

G start Start: Separation of Regioisomers? c18_node Initial Screen: C18 Column start->c18_node No phenyl_node Alternative: Phenyl-Hexyl Column start->phenyl_node Yes ph_opt Optimize Mobile Phase pH (2 units below pKa) c18_node->ph_opt phenyl_node->ph_opt gradient_opt Optimize Gradient (Shallow Gradient) ph_opt->gradient_opt resolution_check Resolution > 2.0? gradient_opt->resolution_check resolution_check->phenyl_node No end Optimized Method resolution_check->end Yes

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Introduction In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, a class of N-heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, a class of N-heterocyclic compounds, are of significant interest due to their wide range of biological activities, including antibacterial and anti-inflammatory properties.[1] The subject of this guide, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, is a model compound whose structural features present a compelling case study for mass spectrometric analysis.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying chemical principles that govern the molecule's fragmentation. We will explore the characteristic cleavages driven by the pyrazole core, the N-phenyl substituent, the isobutyl group, and the bromo-substituent. Furthermore, this guide will compare the utility of mass spectrometry with alternative analytical techniques and provide a robust, validated experimental protocol for acquiring high-quality mass spectra.

The Analyte: Structural Features & Fragmentation Drivers

The fragmentation of a molecule under electron ionization is dictated by its structure—specifically, the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole contains several key features that will direct its fragmentation pathways:

  • Pyrazole Ring: This aromatic heterocyclic core is relatively stable but can undergo characteristic ring cleavage, often involving the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[2][3]

  • Bromo Substituent: The C-Br bond is one of the weaker bonds in the molecule, making it a likely site for initial cleavage. Critically, bromine's isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will produce a characteristic M/M+2 pattern for the molecular ion and any fragment containing the bromine atom, serving as a powerful diagnostic tool.[4]

  • N-Phenyl Group: The bond connecting the phenyl ring to the pyrazole nitrogen is relatively robust. Fragmentation is more likely to involve the loss of the entire phenyl group or cleavage within the pyrazole ring that retains the phenyl substituent. The formation of a phenyl cation (m/z 77) is a common pathway for phenyl-containing compounds.[5]

  • Isobutyl Group: This alkyl substituent is prone to fragmentation through α-cleavage (cleavage of the bond adjacent to the pyrazole ring) and the formation of stable carbocations. The most anticipated cleavage is the loss of a C₄H₉ radical to form a highly stable isobutyl cation at m/z 57.[4][6]

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Based on the principles outlined above, a detailed fragmentation pathway for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole can be predicted. The molecular formula is C₁₃H₁₅BrN₂, giving an expected molecular ion [M]⁺• peak at m/z 294/296 .

The diagram below illustrates the most probable fragmentation routes originating from the molecular ion.

G M [C₁₃H₁₅BrN₂]⁺• Molecular Ion m/z 294/296 F1 [C₉H₇BrN₂]⁺ m/z 237/239 M->F1 - •C₄H₉ (Loss of isobutyl radical) F2 [C₁₃H₁₅N₂]⁺ m/z 215 M->F2 - •Br (Loss of bromine radical) F3 [C₄H₉]⁺ Isobutyl Cation m/z 57 M->F3 α-cleavage F4 [C₉H₆BrN]⁺• m/z 210/212 F1->F4 - HCN (Ring cleavage) F5 [C₇H₅N₂]⁺ m/z 117 F2->F5 - C₄H₈ (Loss of butene) F6 [C₆H₅]⁺ Phenyl Cation m/z 77 F5->F6 - N₂

Caption: Predicted EI-MS fragmentation of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.

Data Summary: Predicted Fragment Ions

The following table summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the fragmentation mechanism responsible for their formation. This structured data is essential for comparing predicted patterns with experimental results.

m/z (Predicted)Ion Formula/StructureFragmentation PathwayKey Diagnostic Feature
294/296 [C₁₃H₁₅BrN₂]⁺•Molecular Ion (M⁺•)Base Peak Pair . Shows the characteristic ~1:1 isotope pattern for bromine.
237/239 [C₉H₇BrN₂]⁺Loss of isobutyl radical (•C₄H₉) from M⁺•Prominent fragment with Br isotope pattern. Confirms isobutyl moiety.
215 [C₁₃H₁₅N₂]⁺Loss of bromine radical (•Br) from M⁺•Confirms presence of bromine; loss of the halogen is a favored pathway.[7]
210/212 [C₉H₆BrN]⁺•Loss of HCN from the m/z 237/239 fragmentCharacteristic pyrazole ring cleavage.[2]
117 [C₇H₅N₂]⁺Loss of butene (C₄H₈) from the m/z 215 fragment via rearrangementIndicates fragmentation of the isobutyl chain post-bromine loss.
77 [C₆H₅]⁺Loss of N₂ from the m/z 117 fragmentClassic phenyl cation, confirming the N-phenyl substituent.
57 [C₄H₉]⁺α-cleavage leading to the isobutyl cationOften the base peak in spectra of isobutyl-containing compounds due to its high stability.

Comparison with Alternative Analytical Methods

While mass spectrometry is exceptionally powerful for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on an integrated analytical approach. Here is a comparison with other common techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information from fragmentation.Unmatched sensitivity, small sample requirement, direct molecular weight determination.Isomers can be difficult to distinguish without chromatography; provides inferred, not direct, connectivity.
Nuclear Magnetic Resonance (NMR) Detailed carbon-hydrogen framework, atom connectivity (¹H, ¹³C, COSY, HSQC).Provides unambiguous evidence of molecular structure and atom-to-atom connections.Lower sensitivity than MS, requires larger sample amounts, more time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=N, C-H, aromatic C=C).Fast, non-destructive, provides a quick "fingerprint" of functional groups.Provides limited information on the overall molecular skeleton; spectra can be complex.

The choice of technique is driven by the analytical question. For confirming identity and detecting low-level impurities, GC-MS or LC-MS is superior. For de novo structural determination of an unknown compound, NMR is indispensable.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for the analysis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, designed to produce reliable and reproducible fragmentation data. The rationale behind key parameter choices is explained to ensure technical understanding.

Workflow Diagram

Caption: Standard workflow for GC-EI-MS analysis of a small molecule.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

    • Rationale: A concentration of ~1 mg/mL ensures a sufficient amount of analyte reaches the detector without overloading the system. The choice of a volatile solvent is critical for efficient vaporization in the GC inlet.

  • Gas Chromatography (GC) Parameters:

    • Injection: Inject 1 µL of the sample solution into a GC inlet set to 250°C with a split ratio of 50:1.

      • Rationale: A high inlet temperature ensures rapid and complete volatilization of the analyte. A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Column: Use a standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

      • Rationale: A DB-5ms column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

    • Oven Program: Start at 50°C for 1 minute, then ramp the temperature at 15°C/minute to 300°C and hold for 5 minutes.

      • Rationale: This temperature program allows for the elution of any residual solvent at a low temperature before ramping to a temperature that ensures the analyte elutes in a reasonable time with good peak shape.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

      • Rationale: 70 eV is the industry standard for EI-MS. It provides sufficient energy to induce reproducible fragmentation and allows for the comparison of acquired spectra with established commercial and public mass spectral libraries.

    • Mass Range: Scan from m/z 40 to 450.

      • Rationale: This range comfortably covers the expected molecular ion (m/z 294/296) and all significant predicted fragments (down to m/z 57) while avoiding the detection of low-mass background ions like air and water.

    • Source Temperature: 230°C.

      • Rationale: This temperature prevents condensation of the analyte within the ion source while minimizing thermal degradation.

Conclusion

The mass spectrometric fragmentation of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is a predictable process governed by the fundamental principles of chemical stability. The analysis presented in this guide predicts a rich mass spectrum characterized by the prominent M/M+2 molecular ion pair at m/z 294/296, and key fragments arising from the facile loss of the isobutyl group (to yield m/z 237/239) and the bromine atom (to yield m/z 215). The presence of a highly stable isobutyl cation at m/z 57 is also strongly anticipated. By combining this predictive analysis with a robust experimental protocol and a comparative understanding of other analytical techniques, researchers can confidently approach the structural elucidation of this and other novel pyrazole derivatives, accelerating the pace of research and development.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Jahan, N., Jamil, W., & Iqbal, J. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M775. Available at: [Link]

  • O'Meara, T. R., & Byrne, L. T. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

  • Haber, J. M., & Russell, D. H. (2010). ESI and MALDI mass spectrometry of large POSS oligomers. Polymer, 51(23), 5364-5371. Available at: [Link]

  • Al-Sheikh, M. A. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Sroka, Z., & Zaprutko, L. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Pabst, M., Kolarich, D., Poltl, G., & Altmann, F. (2002). Effect of 1-phenyl-3-methyl-5-pyrazolone labeling on the fragmentation behavior of asialo and sialylated N-linked glycans under electrospray ionization conditions. Journal of the American Society for Mass Spectrometry, 13(2), 163-171. Available at: [Link]

  • Yu, C., et al. (2018). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 7, e40909. Available at: [Link]

  • Johnson, C. J., & Continetti, R. E. (2011). Spectroscopy and Fragmentation of Undercoordinated Bromoiridates. The Journal of Physical Chemistry A, 115(44), 12273-12280. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved February 27, 2026, from [Link]

  • Srzić, D., Klasinc, L., & Wingerter, W. (1976). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Croatica Chemica Acta, 49(2), 289-295. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 5-Bromo- vs. 5-Chloro-3-isobutyl-1-phenyl-1H-pyrazole

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic functionalization of this "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic functionalization of this "privileged structure" is key to modulating biological activity and optimizing pharmacokinetic profiles. Halogenated pyrazoles, particularly at the C5 position, serve as exceptionally versatile intermediates for building molecular complexity through cross-coupling and substitution reactions.

This guide provides an in-depth, objective comparison of the reactivity of two common C5-halogenated pyrazoles: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole and its 5-chloro analog. The choice between these two building blocks can significantly impact reaction efficiency, cost, and the overall success of a synthetic campaign. Our analysis is grounded in fundamental chemical principles and supported by extensive data from analogous heterocyclic systems.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the bromo- and chloro-pyrazoles is dictated by the inherent properties of the carbon-halogen (C-X) bond. Two key principles govern this relationship:

  • Bond Strength : The carbon-bromine (C-Br) bond is intrinsically weaker and longer than the carbon-chlorine (C-Cl) bond. Average bond energies clearly illustrate this, with the C-Cl bond requiring more energy to break (approx. 330 kJ/mol) compared to the C-Br bond (approx. 275 kJ/mol).[2]

  • Leaving Group Ability : In the context of the most crucial synthetic transformations for these scaffolds—palladium-catalyzed cross-coupling reactions—the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The weaker C-Br bond undergoes this oxidative addition much more readily than the stronger C-Cl bond. This establishes a clear reactivity hierarchy.[3]

This leads to a well-established trend for halogen reactivity in many reaction classes: I > Br > Cl > F .[4] Consequently, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is anticipated to be the more reactive substrate.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these principles become evident when comparing the performance of the two compounds in the most common and powerful reactions used in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high functional group tolerance.[5]

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[6] When comparing our two pyrazole substrates, the 5-bromo derivative consistently demonstrates superior reactivity.

  • 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole : This substrate typically undergoes Suzuki coupling under milder conditions. Reactions often proceed to completion at lower temperatures (e.g., 80-100 °C), with lower catalyst loadings, and in shorter timeframes.[1][7] This is highly advantageous when working with complex molecules bearing sensitive functional groups.

  • 5-Chloro-3-isobutyl-1-phenyl-1H-pyrazole : Aryl chlorides are notoriously less reactive in Suzuki couplings.[7] To achieve comparable yields and conversion rates, more forcing conditions are generally required. This often entails higher temperatures (e.g., 100-120 °C) and, critically, the use of more specialized and often more expensive palladium catalysts and ligands (e.g., bulky biarylphosphine ligands like XPhos or SPhos) designed specifically to activate the robust C-Cl bond.[4][5]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing a vast number of bioactive molecules.[8] The reactivity trend observed in Suzuki couplings holds true here as well.

  • 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole : The bromo-pyrazole readily couples with a wide range of primary and secondary amines using various palladium/phosphine ligand systems under relatively mild conditions.[9]

  • 5-Chloro-3-isobutyl-1-phenyl-1H-pyrazole : The amination of aryl chlorides is significantly more challenging.[10] Successful coupling often necessitates the use of highly specialized, electron-rich, and sterically hindered phosphine ligands. The reaction conditions, including base and temperature, must be carefully optimized to overcome the high activation barrier of the C-Cl bond cleavage.[3]

The Heck reaction couples the halopyrazole with an alkene to form a substituted alkene, providing another avenue for C-C bond formation.[11] The mechanism, like other cross-couplings, begins with oxidative addition.

  • 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole : As the more reactive partner, the bromo-pyrazole will undergo Heck coupling under more facile conditions, often leading to higher yields and cleaner reactions compared to its chloro counterpart under identical conditions.[12][13]

  • 5-Chloro-3-isobutyl-1-phenyl-1H-pyrazole : While feasible, Heck reactions with aryl chlorides typically require higher temperatures and may be more prone to side reactions, demanding more rigorous optimization.[14]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct substitution of the halogen by a strong nucleophile is another potential transformation. Pyrazoles are considered π-electron-excessive heterocycles, which generally disfavors nucleophilic aromatic substitution unless the ring is activated by potent electron-withdrawing groups.[15] However, when comparing the intrinsic reactivity of the C-X bond in a hypothetical SNAr reaction, the same fundamental principles apply. The C-Br bond's lower strength makes bromide a better leaving group than chloride, meaning the 5-bromo derivative would be more susceptible to substitution, should the electronic conditions of the molecule permit such a reaction.[16]

Quantitative Data Summary: A Head-to-Head Comparison

The table below summarizes the expected differences in reaction requirements. While specific conditions depend on the coupling partners, this provides a general guide for experimental design.

Feature5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole5-Chloro-3-isobutyl-1-phenyl-1H-pyrazole
General Reactivity High Moderate to Low
Typical Temperature 80 - 100 °C100 - 120 °C (or higher)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.Requires specialized, highly active catalysts and bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands).
Reaction Time Generally shorter.Often requires longer reaction times for complete conversion.
Substrate Scope Broader scope under mild conditions.May be limited by the need for harsh conditions that are incompatible with sensitive functional groups.
Cost Consideration Substrate may be more expensive.Substrate is often cheaper, but specialized catalysts/ligands can significantly increase overall process cost.

Experimental Protocol: A Self-Validating Comparative Suzuki Coupling

To empirically validate the reactivity difference in a laboratory setting, the following comparative protocol can be employed. This workflow is designed to provide a direct, side-by-side comparison under identical conditions.

Caption: Workflow for comparing the reactivity of the two pyrazole derivatives.

Objective: To compare the rate of Suzuki-Miyaura coupling of 5-bromo- vs. 5-chloro-3-isobutyl-1-phenyl-1H-pyrazole with a model boronic acid.

Materials:

  • 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.)

  • 5-Chloro-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene (degassed)

  • Water (degassed)

  • Two identical reaction vessels equipped with stir bars and reflux condensers

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : In two separate, identical reaction vessels (labeled A and B), add potassium phosphate (2.0 equiv.).

  • Reagent Addition (Vessel A) : To vessel A, add 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Reagent Addition (Vessel B) : To vessel B, add 5-chloro-3-isobutyl-1-phenyl-1H-pyrazole (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere : Seal both vessels and purge with an inert gas for 10-15 minutes.

  • Solvent Addition : To each vessel, add degassed toluene and degassed water in a 10:1 ratio via syringe.

  • Reaction Execution : Place both vessels in a pre-heated oil bath at 100 °C and begin vigorous stirring.

  • Monitoring : After 1 hour, and at subsequent hourly intervals, carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by LC-MS and/or TLC to determine the ratio of starting material to product.

  • Analysis : Compare the rate of consumption of the starting material and the formation of the coupled product in vessel A versus vessel B. It is expected that the reaction in vessel A (bromo-pyrazole) will proceed significantly faster and reach completion earlier than the reaction in vessel B (chloro-pyrazole).

Conclusion and Strategic Recommendations

The evidence is unequivocal: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is the more reactive and versatile synthetic intermediate when compared to its 5-chloro analog. Its propensity to undergo oxidative addition under milder conditions makes it the preferred choice for most applications in a research and development setting.

Recommendations for the Medicinal Chemist:

  • For Initial Synthesis & Route Scouting : Default to the 5-bromo derivative . Its higher reactivity provides a greater chance of success with a wider array of coupling partners and under milder conditions, which is crucial for preserving complex and sensitive functional groups elsewhere in the molecule.

  • When Cost is a Primary Driver : The 5-chloro derivative may be considered, as aryl chlorides are often less expensive starting materials. However, this initial cost saving must be weighed against the potentially higher cost of specialized catalysts and ligands, as well as the process development costs associated with optimizing more challenging reactions.

  • For Orthogonal Reactivity : In molecules containing multiple different halogens, the 5-chloro derivative can be a strategic asset. For instance, one could selectively perform a cross-coupling reaction on a more reactive C-Br or C-I bond elsewhere in the molecule while leaving the C-Cl bond at the pyrazole C5 position intact for a subsequent, different transformation under more forcing conditions.

By understanding the fundamental principles of C-X bond reactivity, researchers can make more informed and strategic decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

References

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Bellina, F., & Rossi, R. (2006). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemical Reviews, 106(11), 4568-4644. [Link]

  • Varlamov, A. V., et al. (2018). Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell. Russian Journal of General Chemistry, 88(1), 123-129. [Link]

  • Ramirez-Marquez, T., et al. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Journal of Molecular Modeling, 24(7), 198. [Link]

  • Khan, I. A., et al. (2012). Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry. Journal of Chemical, Biological and Physical Sciences, 2(2), 949-957. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • Pike, S. J., et al. (2020). Halogen-Bonding Interactions and Electrochemical Properties of Unsymmetrical Pyrazole Pincer NiII Halides: A Peculiar Behavior of the Fluoride Complex (PCN)NiF. ACS Omega, 5(28), 17336-17345. [Link]

  • Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Legon, A. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds. [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Gucma, M., & Golebiowski, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • Reddit. (2018). Bond strength. [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • Ranu, B. C., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(12), 5145-5154. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-Yl)-2-Substituted-1,3,4-Oxadiazoles. 22, 273-278. [Link]

  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3848-3856. [Link]

  • Pearson. (n.d.). a. Which bond would be longer? b. Which bond would be stronger? 2. C—C or C—Cl. [Link]

  • YouTube. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine substitution. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Isobutyl vs. Tert-Butyl Pyrazoles in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of modern therapeutic design. Within the privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of modern therapeutic design. Within the privileged scaffold of pyrazole, a five-membered aromatic heterocycle, the choice of substitution can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of isobutyl- and tert-butyl-substituted pyrazoles, offering insights into how these seemingly similar alkyl groups can impart distinct pharmacological properties.

The Pyrazole Scaffold: A Versatile Core in Drug Discovery

The pyrazole nucleus is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] The substituents on the pyrazole ring play a crucial role in defining the molecule's interaction with its target and its overall druglike properties. Among the most common substitutions are alkyl groups, which can modulate lipophilicity, steric bulk, and electronic properties.

Physicochemical Properties: A Tale of Two Isomers

Isobutyl and tert-butyl are constitutional isomers, both with the chemical formula -C4H9. However, their distinct branching patterns lead to significant differences in their three-dimensional shape and, consequently, their influence on molecular interactions.

PropertyIsobutyl (-CH2CH(CH3)2)Tert-Butyl (-C(CH3)3)
Structure Branched, with a single branching point.[4]Highly branched, with a quaternary carbon.[4]
Steric Hindrance ModerateHigh[5][6]
Flexibility More flexible due to C-C bond rotation.Conformationally rigid.
Lipophilicity (logP) Similar to tert-butyl, contributes to overall lipophilicity.Similar to isobutyl, contributes to overall lipophilicity.

The most critical distinction lies in their steric bulk. The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, exerts a much larger steric footprint than the isobutyl group.[5] This difference in size and shape is a primary determinant of the differential biological activities observed between isobutyl- and tert-butyl-substituted pyrazoles.

Structure-Activity Relationship (SAR) Insights: Isobutyl vs. Tert-Butyl

The choice between an isobutyl and a tert-butyl substituent can lead to profound differences in a pyrazole derivative's biological activity. This is often attributed to the steric hindrance imposed by the tert-butyl group, which can influence binding affinity, selectivity, and metabolic stability.

Impact on Receptor Binding and Enzyme Inhibition

The greater steric bulk of the tert-butyl group can be either beneficial or detrimental to a compound's activity, depending on the topology of the target's binding site.

  • Favorable Interactions: In cases where a large, hydrophobic pocket is present in the target protein, the bulky tert-butyl group can form favorable van der Waals interactions, leading to enhanced binding affinity.

  • Steric Clashes: Conversely, if the binding pocket is constrained, the tert-butyl group may cause steric clashes, preventing optimal binding and reducing the compound's potency. The less bulky and more flexible isobutyl group may be better accommodated in such scenarios.

A pertinent example can be inferred from the development of kinase inhibitors, where the pyrazole scaffold is frequently employed.[7] While direct comparative data for isobutyl vs. tert-butyl on the same pyrazole kinase inhibitor is scarce in the readily available literature, the principle of steric influence is well-established. For instance, in the optimization of some kinase inhibitors, the introduction of bulky groups is a common strategy to achieve selectivity by exploiting differences in the size of the ATP-binding pocket between different kinases.

Influence on Metabolic Stability

The steric hindrance provided by a tert-butyl group can also play a significant role in a drug's metabolic stability. By shielding a nearby metabolically labile position from enzymatic degradation (e.g., by cytochrome P450 enzymes), a tert-butyl group can increase the compound's half-life and bioavailability.[6] The isobutyl group, being less sterically demanding, may offer a lesser degree of metabolic shielding.

Experimental Data: A Call for Direct Comparison

While the principles of steric hindrance provide a strong theoretical framework for understanding the differential effects of isobutyl and tert-butyl substitution, there is a notable lack of publicly available, head-to-head comparative data for pyrazole derivatives. The following table is a representative template of the type of data required for a definitive comparison.

Pyrazole ScaffoldSubstitutionTargetAssayIC50 (nM)Reference
Scaffold A 3-isobutylKinase XIn vitro kinase assayData not found
Scaffold A 3-tert-butylKinase XIn vitro kinase assayData not found
Scaffold B 5-isobutylEnzyme YEnzyme inhibition assayData not found
Scaffold B 5-tert-butylEnzyme YEnzyme inhibition assayData not found

The absence of such direct comparative data in the literature highlights a gap in our understanding and underscores the importance of conducting such studies to enable more rational drug design.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of representative alkyl-substituted pyrazoles and a general protocol for an in vitro kinase inhibition assay.

Synthesis of 3-Alkyl-1H-pyrazoles

The synthesis of 3-isobutyl- and 3-tert-butyl-1H-pyrazoles can be achieved through the condensation of a substituted hydrazine with an appropriately substituted 1,3-dicarbonyl compound. A general and adaptable procedure is the Knorr pyrazole synthesis.

Protocol: Synthesis of 3-tert-butyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trimethyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-tert-butyl-1H-pyrazole.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The synthesis of 3-isobutyl-1H-pyrazole can be achieved by substituting 1,1,1-trimethyl-2,4-pentanedione with the corresponding isobutyl-containing 1,3-dicarbonyl compound.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against a specific kinase is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of the isobutyl- and tert-butyl-substituted pyrazole compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the target kinase, the appropriate substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 1: Comparative SAR of isobutyl vs. tert-butyl pyrazoles.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start 1,3-Dicarbonyl (isobutyl or tert-butyl) condensation Condensation (Knorr Synthesis) start->condensation hydrazine Hydrazine hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole kinase_assay In Vitro Kinase Assay pyrazole->kinase_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 sar SAR Analysis ic50->sar

Sources

Comparative

A Senior Scientist's Guide to Establishing and Qualifying a Reference Standard for the Analysis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel compounds such as 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel compounds such as 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. A well-characterized reference standard is the cornerstone of any quantitative analysis, ensuring the identity, purity, and strength of a substance can be accurately determined.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish, qualify, and utilize a reference standard for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole. We will delve into the practical, field-proven insights necessary for creating a self-validating analytical system, moving beyond a simple checklist of steps to explain the causality behind our experimental choices.

The Challenge: The Absence of a Compendial Standard

As of early 2026, a pharmacopeial reference standard for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole from bodies such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) is not available. This necessitates the qualification of an in-house or non-compendial reference standard. The process of qualifying an in-house standard must be rigorous and scientifically sound to ensure its suitability for its intended use.

Part 1: Sourcing and Initial Characterization of a Candidate Reference Standard

The first step is to source a high-purity batch of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole from a reputable chemical supplier. Upon receipt, a comprehensive initial characterization is crucial to confirm its identity and estimate its purity.

Identity Confirmation

A battery of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms. The observed chemical shifts and coupling constants should be consistent with the expected structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Preliminary Purity Assessment

A preliminary assessment of purity helps in understanding the complexity of the sample and guides the development of a formal purity assessment method.

  • High-Performance Liquid Chromatography (HPLC) with a non-specific detector (e.g., UV/Vis): A gradient HPLC method should be developed to separate the main component from any potential impurities. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): If the compound is sufficiently volatile and thermally stable, GC-FID is an excellent tool for assessing purity due to the detector's uniform response factor for many organic compounds.

Part 2: Comprehensive Purity Assignment - A Mass Balance Approach

To assign a purity value to the reference standard, a mass balance approach is considered the gold standard. This involves the independent determination of all significant impurities and subtracting their sum from 100%.

Purity (%) = 100% - (% Organic Impurities + % Inorganic Impurities + % Water Content + % Residual Solvents)

Workflow for Purity Assignment

cluster_0 Purity Assignment Workflow candidate Candidate Reference Material hplc HPLC-UV/PDA (Organic Impurities) candidate->hplc gc Headspace GC-MS (Residual Solvents) candidate->gc kf Karl Fischer Titration (Water Content) candidate->kf tga Thermogravimetric Analysis (Non-volatile Impurities) candidate->tga purity Assigned Purity Value hplc->purity gc->purity kf->purity tga->purity

Caption: Workflow for assigning purity to a reference standard using a mass balance approach.

Organic Impurities by HPLC

A validated, stability-indicating HPLC method is the primary tool for quantifying organic impurities.

Experimental Protocol: HPLC Method for Purity Determination

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use area percent normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

Residual Solvents by Gas Chromatography

Residual solvents from the synthesis process must be quantified. Headspace GC with mass spectrometric detection (HS-GC-MS) is the preferred method. The limits for residual solvents are typically defined by guidelines such as ICH Q3C.

Water Content by Karl Fischer Titration

Water content is a common "impurity" and is accurately determined by coulometric or volumetric Karl Fischer titration.

Inorganic Impurities (Residue on Ignition)

This is determined by a sulfated ash test, which measures the amount of residual substance not volatilized from a sample when the sample is ignited in the presence of sulfuric acid.

Example Purity Assignment Data
TestMethodResult
Organic ImpuritiesHPLC0.25%
Residual SolventsHS-GC-MS0.10% (Acetone)
Water ContentKarl Fischer0.15%
Inorganic ImpuritiesResidue on Ignition<0.1%
Assigned Purity Mass Balance 99.5%

Part 3: Method Validation Using the Qualified Reference Standard

Once the in-house reference standard has been qualified and its purity assigned, it can be used to validate an analytical method for the routine quantification of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole in test samples. The validation should be performed according to ICH Q2(R1) guidelines.

Key Validation Parameters
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Approaches
FeatureQualified Reference Standard ApproachUncharacterized Material Approach
Accuracy High, as the purity of the standard is known.Low and unknown, leading to inaccurate quantification.
Reproducibility High, as a consistent standard is used across experiments.Low, as batch-to-batch variability of the material is unknown.
Regulatory Compliance Meets expectations for drug development and quality control.Does not meet regulatory expectations.
Confidence in Results High, with a clear understanding of the method's performance.Low, with a high risk of erroneous conclusions.

Part 4: Stability and Storage of the Reference Standard

A stability testing program must be established to define the appropriate storage conditions and re-test date for the qualified reference standard. The standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature. Its purity should be monitored at regular intervals using the validated HPLC method.

Conclusion

While the absence of a compendial reference standard for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole presents a challenge, it is one that can be overcome through a rigorous, scientifically-driven process of in-house qualification. By following a systematic approach encompassing comprehensive characterization, a mass balance for purity assignment, and robust method validation, researchers can establish a reliable and trustworthy reference standard. This investment in quality at the outset ensures the integrity of all subsequent analytical data, a cornerstone of successful drug development.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]

  • International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R8).[Link]

Validation

Unambiguous Spectroscopic Differentiation of Regioisomeric Pyrazoles: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology The Regiochemical Challenge in Pyrazole Synthesis The pyrazole nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

The Regiochemical Challenge in Pyrazole Synthesis

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, featuring prominently in anti-inflammatory agents, kinase inhibitors, and analgesics. However, the synthesis of substituted pyrazoles—whether through the classical Knorr cyclocondensation of asymmetric 1,3-diketones with substituted hydrazines or via direct N-alkylation of 1H-pyrazoles—frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers[1].

Because regioisomers can exhibit vastly divergent pharmacokinetic profiles, target affinities, and toxicities, unambiguous structural assignment is a critical bottleneck in early-stage drug discovery[2]. Relying on basic 1D Nuclear Magnetic Resonance (NMR) is often insufficient due to the similar electronic environments of the C3 and C5 positions. Consequently, advanced 2D NMR techniques are required to definitively map the molecular connectivity.

Synthesis A Asymmetric 1,3-Diketone + Substituted Hydrazine B Cyclocondensation (Knorr Synthesis) A->B C 1,3-Disubstituted Pyrazole (Regioisomer A) B->C Pathway 1 (Steric/Electronic Control) D 1,5-Disubstituted Pyrazole (Regioisomer B) B->D Pathway 2 (Competing Cyclization)

Synthetic pathways leading to pyrazole regioisomers via Knorr cyclocondensation.

Comparative Analysis of Spectroscopic Modalities

To differentiate 1,3- from 1,5-disubstituted pyrazoles, analytical chemists typically rely on a combination of through-space (NOESY/ROESY) and through-bond (HMBC) NMR experiments[3]. The table below objectively compares the performance, reliability, and utility of these modalities.

Table 1: Performance Comparison of Analytical Modalities
ModalityMechanism of ActionReliability for RegioisomersPrimary Limitation
1D

H /

C NMR
Chemical shift analysisLow: Shifts overlap heavily.Cannot definitively prove connectivity across heteroatoms[1].

H-

H NOESY
Through-space dipole-dipole relaxation (NOE)Moderate: Good if conformers are rigid.Susceptible to false negatives due to conformational flexibility or signal overlap[3].

H-

C HMBC
Through-bond scalar coupling (

,

)
High: Differentiates CH vs. quaternary C5.Requires careful assignment of the carbon skeleton first[4].

H-

N HMBC
Through-bond scalar coupling (

,

)
Absolute (Gold Standard): Maps exact N-framework.Requires higher sample concentrations due to low

N natural abundance[3].

Deep Dive: The Causality of H- N HMBC vs. NOESY

As a Senior Application Scientist, I frequently observe researchers defaulting to 2D NOESY for regioisomer assignment. While NOESY is faster to acquire, it relies on spatial proximity (< 5 Å). If the N1-substituent (e.g., a benzyl group) freely rotates, the time-averaged distance to the C5 proton may exceed the NOE threshold, resulting in a missing cross-peak and a dangerous misassignment.

The


H-

N HMBC Advantage:
To establish a self-validating proof of structure, causality must be rooted in the covalent framework itself. The pyrazole ring contains two distinct nitrogens: the "pyrrole-like" N1 (sp

hybridized lone pair, typically ~ -170 to -200 ppm) and the "pyridine-like" N2 (sp

hybridized lone pair, ~ -70 to -100 ppm)[3].

In a


H-

N HMBC experiment, the N-alkyl protons will show a

correlation to N1 and a

correlation to N2. The definitive differentiator is the behavior of the isolated ring proton:
  • In the 1,3-isomer: The ring proton is at C5. It will show a strong

    
     correlation to N1  (the same nitrogen the alkyl group is attached to).
    
  • In the 1,5-isomer: The ring proton is at C3. It will show a strong

    
     correlation to N2  (the unsubstituted nitrogen).
    

This through-bond logic is entirely independent of molecular conformation, making it an infallible diagnostic tool[4].

LogicTree Start Purified Pyrazole Regioisomer NOESY 1H-1H NOESY (Through-Space) Start->NOESY HMBC_N 1H-15N HMBC (Through-Bond) Start->HMBC_N N_Alkyl_H N_Alkyl_H NOESY->N_Alkyl_H Observe N-Alkyl Protons N_Alkyl_N N_Alkyl_N HMBC_N->N_Alkyl_N Observe N-Alkyl to N1/N2 Isomer13_N Assigned: 1,3-Isomer (Subject to Conformational Error) N_Alkyl_H->Isomer13_N Cross-peak with Pyrazole H5 Isomer15_N Assigned: 1,5-Isomer (Subject to Conformational Error) N_Alkyl_H->Isomer15_N Cross-peak with Substituent H Isomer13_N2 Unambiguous 1,3-Isomer N_Alkyl_N->Isomer13_N2 Ring H5 2J to N1 Isomer15_N2 Unambiguous 1,5-Isomer N_Alkyl_N->Isomer15_N2 Ring H3 2J to N2

Logical decision tree for assigning pyrazole regioisomers using NOESY vs. 15N HMBC.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with internal validation checks.

Protocol A: Acquisition of H- N HMBC Spectra

Objective: Unambiguous mapping of the nitrogen framework.

  • Sample Preparation: Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . High concentration is vital due to the low sensitivity of natural abundance
    
    
    N[3].
  • Probe Tuning: Tune and match the NMR probe for both

    
    H and 
    
    
    
    N frequencies.
  • Parameter Setup: Select a standard 2D

    
    H-
    
    
    
    N HMBC pulse sequence (e.g., hmbcgpndqf on Bruker systems).
  • Delay Optimization: Set the long-range coupling evolution delay based on an expected

    
     of 5–8 Hz  (typically ~62.5 ms).
    
  • Acquisition: Acquire with a minimum of 1024 points in the

    
     (
    
    
    
    H) dimension and 128-256 increments in the
    
    
    (
    
    
    N) dimension. Run for at least 4–8 hours to ensure adequate signal-to-noise.
  • Self-Validation Check: Confirm that the

    
     suppression is effective. If the pyrazole is N-unsubstituted (1H-pyrazole), tautomerization will broaden the signals; ensure the sample is strictly the N-alkylated/arylated derivative to freeze the tautomeric equilibrium.
    
Protocol B: Acquisition of H- C HMBC Spectra

Objective: Orthogonal confirmation via the carbon skeleton.

  • Parameter Setup: Utilize a

    
    H-
    
    
    
    C HMBC sequence optimized for long-range couplings of ~8 Hz[4].
  • Execution: Acquire 2048 x 256 points.

  • Self-Validation Check: Verify the correlation between the N-alkyl protons and the C5 carbon. In the 1,3-isomer, C5 is a CH (confirm via HSQC). In the 1,5-isomer, C5 is a quaternary carbon bearing the substituent[4].

Quantitative Data Synthesis

The following table synthesizes benchmark spectral data expected for typical 1-alkyl-3-aryl vs. 1-alkyl-5-aryl pyrazoles, providing a reference framework for your structural assignments.

Table 2: Benchmark Chemical Shifts and Key 2D Correlations
Spectroscopic Feature1-Alkyl-3-Arylpyrazole (1,3-Isomer)1-Alkyl-5-Arylpyrazole (1,5-Isomer)Diagnostic Value
Ring Proton Shift (

H)
~ 6.2 - 6.5 ppm (H5)~ 6.3 - 6.6 ppm (H3)Low (Overlapping)
N1 Chemical Shift (

N)
~ -175 to -185 ppm~ -170 to -180 ppmHigh (Identifies N1)
N2 Chemical Shift (

N)
~ -80 to -95 ppm~ -75 to -90 ppmHigh (Identifies N2)
Ring H to

N HMBC
H5 correlates strongly to N1 (

)
H3 correlates strongly to N2 (

)
Absolute
N-Alkyl to

C HMBC
Correlates to C5 (CH) Correlates to C5 (Quaternary) Absolute [4]
NOESY Cross-Peaks N-Alkyl protons

Ring H5
N-Alkyl protons

Aryl ortho-H
Moderate (Conformation dependent)

Note:


N chemical shifts are referenced to external nitromethane (0 ppm).

Conclusion

While 1D NMR and NOESY provide foundational structural insights, they are vulnerable to misinterpretation when differentiating regioisomeric pyrazoles due to signal overlap and conformational dynamics[2]. By integrating


H-

C and

H-

N HMBC experiments into the analytical workflow, researchers leverage immutable through-bond scalar couplings to construct a self-validating, unambiguous structural proof.

References

  • Benchchem.Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Methyl 4 Phenyl 1h Pyrazole. Benchchem.
  • Doganc, F., & Göker, H. (2024).Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry (PubMed).
  • RSC Advances. (2023).Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.
  • Oxford Instruments.Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.

Sources

Comparative

Comparative biological efficacy of 1-phenyl vs 1-methyl pyrazole derivatives

An In-Depth Guide to the Comparative Biological Efficacy of 1-Phenyl vs. 1-Methyl Pyrazole Derivatives Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Biological Efficacy of 1-Phenyl vs. 1-Methyl Pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of clinically significant drugs, from the anti-inflammatory agent celecoxib to the anti-obesity drug rimonabant.[3] The biological profile of a pyrazole derivative can be profoundly influenced by the nature of the substituents at its various positions. Among the most critical of these is the substituent at the N1 position.

This guide provides a comparative analysis of the biological efficacy of pyrazole derivatives when the N1 position is occupied by a phenyl group versus a methyl group. This seemingly simple substitution introduces significant differences in steric bulk, electronics, and potential for secondary interactions, thereby altering the compound's pharmacokinetic and pharmacodynamic properties. We will explore these differences across several key therapeutic areas, supported by experimental data and protocols, to provide a clear, evidence-based framework for researchers in drug design and development.

Core Structural & Electronic Distinctions

The fundamental difference between a 1-phenyl and a 1-methyl pyrazole lies in the nature of the N1 substituent. The 1-phenyl group introduces a bulky, planar, aromatic system, while the 1-methyl group introduces a small, aliphatic, sp³-hybridized substituent.

  • Steric and Hydrophobic Profile: The phenyl group is significantly larger and more lipophilic than the methyl group. This allows it to form hydrophobic and π-π stacking interactions within protein binding pockets, which can be crucial for anchoring the molecule to its target.[4]

  • Electronic Nature: The phenyl group is generally considered electron-withdrawing, which can influence the overall electron density of the pyrazole ring. In contrast, the methyl group is weakly electron-donating. This electronic divergence can affect the molecule's reactivity and the strength of its interactions with biological targets.

Caption: Core structures of 1-methylpyrazole and 1-phenylpyrazole.

Comparative Analysis of Biological Activities

The choice between a 1-phenyl and 1-methyl substituent is highly dependent on the specific biological target. There is no universally superior option; efficacy is dictated by the unique topology and chemical environment of the target's binding site.

Anticancer Activity

Both 1-phenyl and 1-methyl pyrazole derivatives have been extensively investigated as anticancer agents, often targeting protein kinases.[1][5]

The 1-phenyl moiety frequently serves as a critical anchor. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives were found to be potent inhibitors of MEK kinase, where the phenyl group at the N1 position was crucial for establishing hydrophobic interactions within the ATP-binding pocket.[4] Similarly, studies on curcumin analogues fused with 1-aryl-1H-pyrazole showed that the presence of hydrophobic groups like 1-phenyl on the pyrazole ring contributed to enhanced cytotoxicity against cancer cell lines.[6]

Conversely, N-methyl pyrazole derivatives have also demonstrated significant cytotoxic potential. A combinatorial library of S-substituted-1,3,4-oxadiazoles bearing an N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety showed good anticancer activity against MCF-7 breast cancer cells.[1] This indicates that in certain molecular frameworks, the smaller methyl group is sufficient or even preferable for achieving the desired bioactivity.

Derivative Type Target / Cell Line Key Findings & Efficacy Reference
1-Phenyl MEK KinaseThe 1,3-diphenyl scaffold was vital for hydrophobic interactions in the ATP-binding pocket, leading to potent inhibition.[4]
1-Phenyl MDA-MB-231 & HepG2 CellsAsymmetric curcumin analogues with a 1-phenyl-1H-pyrazole moiety exhibited potent cytotoxicity (IC50 values in the low micromolar range).[6]
1-Methyl MCF-7 CellsAn N-methyl pyrazole derivative showed good anticancer activity with an IC50 value of 15.54 µM.[1]
1-Phenyl Androgen Receptor (CRPC)A series of 4-arylmethyl-1-phenylpyrazole derivatives were developed as potent androgen receptor antagonists for castration-resistant prostate cancer.[7]
Anti-inflammatory Activity

The pyrazole core is central to many non-steroidal anti-inflammatory drugs (NSAIDs). Here, the N1-substituent plays a key role in modulating activity and selectivity, particularly for cyclooxygenase (COX) enzymes.

Derivatives featuring a 1-phenyl group have shown excellent anti-inflammatory effects. For example, a novel compound, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, exhibited optimal anti-inflammatory activity comparable to the standard drugs diclofenac sodium and celecoxib.[1]

At the same time, 1-methyl pyrazole derivatives have also proven to be potent anti-inflammatory agents. A series of novel pyrazole-integrated benzophenones synthesized from 1-methyl-5-(2,4,6-trimethoxy-phenyl)-1H-pyrazole were identified as marked anti-inflammatory agents against various inflammatory mediators.[1] This suggests that for anti-inflammatory action, both substituent types can be effectively utilized depending on the overall molecular design.

Derivative Type Assay Model Key Findings & Efficacy Reference
1-Phenyl Carrageenan-induced edemaExhibited optimal anti-inflammatory activity, comparable to reference drugs diclofenac and celecoxib.[1]
1-Methyl Various inflammatory mediatorsFound to be active anti-inflammatory agents, with efficacy comparable to the standard drug indomethacin.[1]
1-Phenyl Carrageenan-induced edemaA 1,3,4-trisubstituted pyrazole showed excellent activity (≥84.2% inhibition), comparable to diclofenac (86.72%).[1]
Insecticidal Activity

The field of insecticides is where 1-phenylpyrazoles have established a dominant role.[8] The archetypal example is Fipronil , a broad-spectrum insecticide that functions by blocking GABA-gated chloride channels in insects.[8] The N-phenyl ring is a cornerstone of its chemical structure.

Structure-activity relationship (SAR) studies have shown that the biological activity of these insecticides is highly sensitive to the substitution pattern on the N1-phenyl ring. For instance, modifying the substituents on the phenyl ring of fipronil analogues was shown to significantly improve biological activity against the diamondback moth (Plutella xylostella) while reducing toxicity to honey bees (Apis cerana).[9] This highlights the phenyl ring not just as a structural anchor but as a tunable element for optimizing performance and safety. While 1-methyl pyrazoles have broad biological activities, the 1-phenyl scaffold remains the gold standard for this specific insecticidal mechanism of action.

Derivative Type Compound Target Insect Key Findings & Efficacy (LC50) Reference
1-Phenyl Fipronil Analog (Compound 1)Plutella xylostella0.26 mg·L⁻¹ (Higher activity than Fipronil)[9]
1-Phenyl Fipronil Analog (Compound 12)Plutella xylostella0.33 mg·L⁻¹ (Higher activity than Fipronil)[9]
1-Phenyl FipronilTermites0.038 µg/mL[10]
1-Phenyl Schiff base derivative (3f)Termites0.001 µg/mL (Superior to Fipronil)[10]

Experimental Methodologies: A Validated Approach

To ensure the trustworthiness of comparative data, standardized and validated protocols are essential. Below are detailed methodologies for assessing two of the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-phenyl and 1-methyl pyrazole derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR): Guiding Principles

The accumulated data allow for the formulation of guiding principles for drug design. The choice between a 1-phenyl and 1-methyl group is a strategic decision based on the target's characteristics.

SAR_Logic cluster_Phenyl 1-Phenyl Derivative Strategy cluster_Methyl 1-Methyl Derivative Strategy Target Biological Target Binding Site Phenyl Utilize 1-Phenyl Group Target->Phenyl If pocket is large, hydrophobic Methyl Utilize 1-Methyl Group Target->Methyl If pocket is small, requires polarity Interactions Engage in Hydrophobic & π-Stacking Interactions Phenyl->Interactions Tuning Fine-tune Potency/Selectivity via Ring Substitution Phenyl->Tuning Sterics Fit into Sterically Constrained Pockets Methyl->Sterics Solubility Improve Aqueous Solubility (vs. Phenyl) Methyl->Solubility

Caption: Decision logic for selecting N1-substituents in pyrazole design.

  • When to Favor a 1-Phenyl Group: This group is often preferred when the target binding site is a large, open, and predominantly hydrophobic pocket. It provides a robust anchor for the molecule. Furthermore, the phenyl ring itself is a platform for further chemical modification, allowing chemists to systematically probe the binding site and optimize properties like potency, selectivity, and metabolic stability.[7][9]

  • When to Favor a 1-Methyl Group: A 1-methyl group is advantageous when the binding pocket is sterically constrained, and a bulky substituent would create an unfavorable clash.[11] It also results in a less lipophilic molecule compared to its phenyl counterpart, which can be beneficial for improving aqueous solubility and other pharmacokinetic parameters.

Conclusion

The comparison between 1-phenyl and 1-methyl pyrazole derivatives reveals a nuanced landscape of biological efficacy. The selection of the N1-substituent is a critical step in the rational design of novel therapeutics and is fundamentally dictated by the intended biological target.

  • 1-Phenylpyrazoles offer a powerful platform for achieving high-affinity binding through hydrophobic and aromatic interactions, as exemplified by their success as kinase inhibitors and insecticides. The ability to decorate the phenyl ring provides a pathway for extensive SAR exploration.

  • 1-Methylpyrazoles provide a smaller, less lipophilic alternative that can be crucial for fitting into constrained binding sites or for modulating the physicochemical properties of the final compound. Their efficacy in areas like anti-inflammatory and anticancer research demonstrates their significant therapeutic potential.

Ultimately, this guide underscores that both moieties are invaluable tools in the medicinal chemist's arsenal. A deep understanding of the target's structure and the distinct properties conferred by each substituent is paramount to designing the next generation of effective and selective pyrazole-based agents.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved February 27, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 27, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved February 27, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. (2012). PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2020). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis, insecticidal activity and toxicity to bees of phenylpyrazoles. (2023). Journal of Southern Agriculture. Retrieved February 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2021). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Research Square. Retrieved February 27, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. Retrieved February 27, 2026, from [Link]

  • Phenylpyrazole insecticides. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

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Validation

Definitive Confirmation of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole: A Comparative Guide to Elemental Analysis and Orthogonal Methods

For researchers and professionals in drug development, the unambiguous confirmation of a novel chemical entity's structure and purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a novel chemical entity's structure and purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the methodologies used to confirm the identity of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a heterocyclic compound of interest. We will delve into the foundational technique of elemental analysis and contrast its capabilities with powerful orthogonal methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a comprehensive understanding for confident structural elucidation.

Section 1: The Cornerstone of Purity & Composition: Elemental Analysis

Elemental analysis remains a fundamental and highly reliable technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in an organic compound.[1][2] Its primary strength lies in providing a quantitative measure of a compound's elemental composition, which serves as a direct indicator of its purity.[3][4]

Theoretical Composition of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which all experimental results are compared.

  • Molecular Formula: C₁₃H₁₅BrN₂

  • Molecular Weight: 295.18 g/mol

The expected elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01113156.14352.90%
HydrogenH1.0081515.1205.12%
NitrogenN14.007228.0149.49%
BromineBr79.904179.90427.07%
Total 295.181 100.00%
Experimental Protocol: CHN(S) Combustion Analysis

The most common method for determining CHN(S) content is combustion analysis, based on the Pregl-Dumas method.[1][2] This process involves the complete combustion of the sample in an oxygen-rich environment, followed by the separation and detection of the resulting elemental gases.[5][6]

Methodology:

  • Sample Preparation & Weighing:

    • Accurately weigh 1-3 mg of the purified, dried compound into a tin or silver capsule using a calibrated microbalance.

    • Causality: A microbalance is critical because the small sample size makes the analysis highly sensitive to weighing errors.[3] Tin capsules act as a flux, promoting complete and rapid combustion upon melting.

  • Combustion:

    • Introduce the sealed capsule into the combustion reactor of the elemental analyzer, which is heated to approximately 950-1000°C.

    • A pulse of pure oxygen is injected, causing a "flash combustion" that decomposes the sample into its elemental gases (CO₂, H₂O, Nₓ, and SO₂ if sulfur were present).[2]

  • Reduction & Gas Separation:

    • The gas mixture is swept by a helium carrier gas through a reduction tube packed with heated copper.

    • Causality: The copper at ~600-650°C reduces any nitrogen oxides (Nₓ) to N₂ gas and removes excess oxygen. This ensures that nitrogen is measured in a single, stable form.[2]

  • Detection:

    • The resulting gas mixture (He, CO₂, H₂O, N₂) passes through a chromatographic column that separates the individual components.

    • The separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium stream as each gas elutes.

Data Interpretation and Acceptance Criteria

The gold standard for acceptance is a close agreement between the experimental and theoretical values. For a pure compound, the experimentally determined mass percentages should fall within ±0.4% of the calculated theoretical values.

Hypothetical Experimental Data:

ElementTheoretical Mass %Experimental Mass %DeviationResult
Carbon52.90%52.75%-0.15%Pass
Hydrogen5.12%5.18%+0.06%Pass
Nitrogen9.49%9.55%+0.06%Pass

Note on Halogen Analysis: Standard CHNS analyzers do not detect halogens like bromine. The determination of bromine requires a separate analytical procedure, such as oxygen flask combustion followed by ion chromatography or potentiometric titration .

Section 2: Orthogonal Confirmation - Beyond Elemental Ratios

While elemental analysis is excellent for confirming purity and elemental ratios, it provides no information about molecular weight or atomic connectivity. Therefore, orthogonal (complementary) techniques are essential for unambiguous structural confirmation.[7]

Alternative 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[8] This precision allows for the direct determination of a molecule's elemental formula from its exact mass.[9][10]

  • Principle of Causality: Different elemental formulas with the same nominal mass (e.g., C₁₃H₁₅BrN₂ vs. C₁₂H₁₇BrO₂N) have slightly different exact masses due to the mass defect of their constituent atoms.[11] HRMS can easily distinguish between these possibilities, providing a high degree of confidence in the molecular formula.

Experimental Data Comparison:

ParameterTheoretical Value (C₁₃H₁₅BrN₂)Hypothetical HRMS Result
Exact Mass 294.0473 g/mol 294.0470 g/mol
Mass Error N/A-1.02 ppm

An observed mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier analytical tool for determining the detailed structure of organic molecules.[12] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[13][14]

  • Principle of Causality: The unique arrangement of atoms in 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole results in a characteristic "fingerprint" NMR spectrum. Each chemically distinct proton and carbon atom gives rise to a signal with a specific chemical shift, integration (for ¹H), and multiplicity (splitting pattern), which directly reflects its molecular environment.

Expected ¹H NMR Data Summary:

ProtonsDescriptionExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-HAromatic protons on the phenyl ring7.2 - 7.6Multiplet (m)5H
Pyrazole-H4Single proton on the pyrazole ring~6.5Singlet (s)1H
-CH₂-Methylene protons of isobutyl group~2.6Doublet (d)2H
-CH-Methine proton of isobutyl group~1.9Nonet (m)1H
-CH₃Methyl protons of isobutyl group~0.9Doublet (d)6H

The presence of signals with the correct chemical shifts, splitting patterns, and a proton ratio of 5:1:2:1:6 provides definitive confirmation of the molecule's carbon-hydrogen framework.

Section 3: A Synergistic Workflow for Compound Confirmation

No single technique can provide a complete picture. A robust, self-validating workflow relies on the synergy between these methods. Elemental analysis confirms purity and stoichiometry, HRMS confirms the molecular formula, and NMR confirms the precise atomic arrangement.

Logical Workflow for Structural Elucidation

G cluster_0 Synthesis & Purification cluster_1 Primary Confirmation cluster_2 Orthogonal Validation cluster_3 Final Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification EA Elemental Analysis (Purity & Ratio) Purification->EA HRMS HRMS (Exact Mass & Formula) EA->HRMS NMR NMR Spectroscopy (Connectivity & Structure) EA->NMR Verified Structure Confirmed HRMS->Verified NMR->Verified

Caption: Integrated workflow for definitive compound confirmation.

Comparative Summary of Analytical Techniques
FeatureElemental AnalysisHigh-Resolution MS (HRMS)NMR Spectroscopy
Primary Information Elemental Ratios, PurityExact Mass, Molecular FormulaAtomic Connectivity, 3D Structure
Typical Sample Amount 1-3 mg< 1 mg1-10 mg
Destructive? YesYesNo
Key Strength High accuracy for purity assessmentUnambiguous molecular formula determinationDetailed structural "blueprint"
Key Limitation No structural or MW infoProvides little structural detailLess sensitive for purity than EA

Conclusion

The confirmation of a novel compound like 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole demands a rigorous, multi-faceted analytical approach. While elemental analysis serves as an indispensable tool for establishing elemental composition and purity, its data must be contextualized and validated by orthogonal methods. High-Resolution Mass Spectrometry provides definitive confirmation of the molecular formula, and NMR Spectroscopy elucidates the precise structural arrangement of the atoms. By integrating these techniques into a logical workflow, researchers can achieve a self-validating system that ensures the highest degree of confidence in their results, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • SlideShare. (n.d.). Use of NMR in structure elucidation. [Link]

  • ScienceDirect. (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]

  • Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • NMR Facility. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Intro to Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • PMC. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

  • SCION Instruments. (2024). An Alternative to MS Analyte Confirmation. [Link]

  • Longdom Publishing. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Modern Applications in Pharmacy & Pharmacology. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • SpringerLink. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

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Safety & Regulatory Compliance

Safety

5-bromo-3-isobutyl-1-phenyl-1H-pyrazole proper disposal procedures

Executive Summary: Immediate Action Protocol 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is a halogenated heteroaromatic compound commonly used as a pharmaceutical intermediate or screening library compound.[1][2][3][4] Due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is a halogenated heteroaromatic compound commonly used as a pharmaceutical intermediate or screening library compound.[1][2][3][4] Due to the presence of the bromine atom and the pyrazole ring, it must be managed as Halogenated Organic Waste .[3][5]

CRITICAL DO's & DON'Ts:

  • DO segregate this chemical from non-halogenated solvents (e.g., acetone, ethanol) to prevent cross-contamination of waste streams.[1][3][4][5]

  • DO collect in a container compatible with halogenated organics (HDPE or Amber Glass).

  • DO NOT dispose of down the drain or in municipal trash.[3][4][5]

  • DO NOT mix with strong oxidizers or acids, as this may liberate toxic bromine gas (

    
    ) or hydrogen bromide (
    
    
    
    ).[1][3][4][5]

Chemical Profile & Hazard Analysis

Because specific Safety Data Sheets (SDS) for the isobutyl derivative are often limited to "Research Chemical" status, safety protocols must be derived from Structure-Activity Relationships (SAR) using its closest well-characterized analog: 5-bromo-3-methyl-1-phenyl-1H-pyrazole (CAS 41327-15-5) .[2][3][4]

FeatureTarget CompoundReference Analog (CAS 41327-15-5)Implication for Disposal
Structure Isobutyl group at C3Methyl group at C3High Similarity: Handling protocols are identical.[1][2][3][4]
Halogen Bromine (Br)Bromine (Br)Mandatory Incineration: Requires scrubbers for HBr gas.[1][2][3][4][5]
GHS Class Inferred IrritantWarning: H302, H315, H319, H335Treat as Toxic & Irritant .[1][3][4][5] PPE is mandatory.[3][4][5]
Physical State Solid or OilLiquid/Solid (Low MP)Disposal method depends on state (Solid vs. Liquid waste).[1][3][4][5]

Scientific Rationale: The bromine substituent on the pyrazole ring is relatively stable but can undergo dehalogenation under high thermal stress or strong chemical reduction.[1][3][4][5] In a waste incinerator, organobromines generate hydrogen bromide (


), a corrosive gas.[3][5] Therefore, this waste must  be routed to facilities equipped with caustic scrubbers, necessitating the "Halogenated" label.[3][4][5]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in laboratory waste management.[3][4][5] Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and safety risks.[3][4][5]

Step 1: Determine the Physical State[1][2][3][4][5][6]
  • Scenario A: Pure Substance (Solid/Oil) [1][2][3][4][5]

    • If the compound is an expired solid powder or residual oil in a vial, keep it in its original container if possible.[3][5]

    • If transferring, use a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Debris."[2][3][4]

  • Scenario B: In Solution (Reaction Mixture/HPLC Waste) [1][2][3][4][5]

    • If dissolved in organic solvents (DCM, DMSO, Methanol), the entire solution is now Halogenated Solvent Waste .[3][4][5]

    • Rule of Thumb: If the halogenated content >2%, the whole container is treated as halogenated.[3][4][5]

Step 2: Chemical Incompatibility Check

Before consolidating waste, ensure no incompatible species are present in the waste container.[3][4][5]

  • Incompatible: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases.[1][3][4][5]

  • Risk: Exothermic reaction or evolution of

    
     gas.[1][3][4][5]
    

Disposal Workflow (Step-by-Step)

The following flowchart outlines the decision process for disposing of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution (e.g., DMSO, DCM) StateCheck->LiquidPath Liquid SolidContainer Place in Wide-Mouth HDPE Jar or Double Bag SolidPath->SolidContainer LiquidSegregation Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->LiquidSegregation Labeling Label: 'Hazardous Waste' Constituent: 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole Hazard: Irritant / Toxic SolidContainer->Labeling HaloStream Stream: Halogenated Solvents (Red/Green Tag) LiquidSegregation->HaloStream Yes NonHaloStream Stream: Non-Halogenated Solvents (BUT Trace Halogen Contaminant) LiquidSegregation->NonHaloStream No HaloStream->Labeling NonHaloStream->Labeling Mark as Halogenated due to solute Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for segregating and packaging brominated pyrazole waste.

Detailed Protocol

A. Labeling Requirements

Regulatory compliance (RCRA/EPA) requires specific labeling elements.[1][3][4][5] Do not use generic labels like "Waste."[3][4][5]

  • Full Chemical Name: "5-bromo-3-isobutyl-1-phenyl-1H-pyrazole" (No abbreviations).

  • Percent Composition: Estimate concentration (e.g., "1% in DMSO").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[3][4][5]

B. Container Specifications
  • Liquids: Use amber glass bottles or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE).[3][4][5]

  • Solids: Use a wide-mouth jar. If the original vial is small, place the entire vial into a larger "Solid Waste" jar to avoid handling the powder directly.[5]

C. Spill Cleanup (Small Scale < 100g)
  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[3][4][5]

  • Containment: If solid, cover with wet paper towels to prevent dust.[3][4][5] If liquid, use a standard absorbent pad.[3][5]

  • Decontamination: Wipe the area with soap and water.[1][3][4][5][6]

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste stream.

Regulatory Framework & Compliance

In the United States, this chemical falls under RCRA (Resource Conservation and Recovery Act) regulations.[3][4][5][7][8]

  • Waste Code Determination:

    • If the waste is a pure chemical being discarded, it may not have a specific "P" or "U" list code (unless specifically listed, which this research chemical likely is not).[3][4][5]

    • However, it exhibits toxicity characteristics.[1][3][4][5]

    • D001: If dissolved in a flammable solvent (Flash point < 60°C).[1][3][4][5]

    • Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride or similar.[1][2][3][4][5]

Final Disposition: The ultimate fate of this waste stream is High-Temperature Incineration .[1][2][3][4][5] The facility must be permitted to burn halogenated organics to capture acid gases.[3][4][5]

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromo-3-methyl-1-phenyl-1H-pyrazole (Analog).[1][2][3][4] Retrieved from [1][2][3][4]

  • PubChem. Compound Summary: 5-Bromo-3-methyl-1-phenyl-1H-pyrazole.[1][2][3][4] National Library of Medicine.[3][4][5] Retrieved from [1][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1][3][4][5] Retrieved from [1][3][4]

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [1][3][4]

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Handling

A Senior Application Scientist's Guide to Handling 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole: A Framework for Safety and Operational Integrity

This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, ensuring the protection of laboratory personnel and the integrity of your research. Hazar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

The foundation of any safety protocol is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, we infer its hazard profile from well-documented, structurally similar pyrazole derivatives. Compounds such as 5-bromo-1H-pyrazole-3-carboxylic acid, 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole, and 5-bromo-3-methyl-1H-pyrazole consistently exhibit a clear pattern of hazards.[1][2][3]

Based on this comparative analysis, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole should be handled as a substance that is:

  • Harmful if swallowed (Acute Oral Toxicity).[1][4][5]

  • Causes skin irritation .[1][3][6][7]

  • Causes serious eye irritation .[1][3][4][6]

  • May cause respiratory irritation .[1][2][3][7]

These inferred hazards form the logical basis for the specific engineering controls, personal protective equipment (PPE), and handling protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Defense

PPE is not merely a checklist; it is an integrated system of protection designed to prevent exposure through all potential routes—inhalation, dermal contact, and ocular contact. The selection of each component is a direct response to the identified hazards.

PPE CategorySpecificationRationale and Best Practices
Engineering Controls Certified Chemical Fume HoodAll manipulations of the solid compound, including weighing and transfers, must occur within a fume hood to minimize inhalation of airborne particles.[8]
Hand Protection Chemical-Impermeable Gloves (e.g., Nitrile)To prevent direct skin contact, which can cause irritation.[3] Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving. Remove gloves using a technique that avoids skin contamination.[9]
Eye & Face Protection Tightly-fitting Safety Goggles with Side-Shields & Face ShieldStandard safety glasses are insufficient. Goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against airborne particles and splashes.[10] A face shield should be worn over goggles during procedures with a higher risk of splashing.
Body Protection Fully-Buttoned Laboratory Coat with Long SleevesProtects skin and personal clothing from contamination.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection NIOSH-approved Respirator (if required)A respirator (e.g., N95 for particulates) is necessary if handling the compound outside a fume hood or if there is a risk of aerosolization.[2][8] All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Standard Operating Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating workflow that integrates safety at every step. Adherence to this sequence is critical for minimizing risk.

3.1. Preparation & Pre-Handling

  • Consult SDS Analogs: Before beginning work, review the SDS for at least two structurally similar compounds, such as 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole or 5-bromo-1H-pyrazole-3-carboxylic acid.[1][3]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weighing paper, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

  • Prepare Spill Kit: Ensure a chemical spill kit containing inert absorbent material, waste bags, and any required neutralizing agents is immediately accessible.[10]

  • Don PPE: Put on all required PPE in the correct order: lab coat, goggles, face shield, and finally, gloves.

3.2. Weighing & Handling the Solid Compound

  • Perform in Fume Hood: All handling of the solid compound must be conducted deep within the chemical fume hood.[8]

  • Minimize Dust: Use a dedicated spatula to carefully transfer the desired amount of the compound onto weighing paper or into a tared container. Avoid any actions that could generate dust, such as dropping or rapid movements.[2]

  • Seal Promptly: Immediately and securely close the primary container of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole after dispensing.

  • Controlled Dissolution: If preparing a solution, add the solid slowly to the solvent to prevent splashing.

3.3. Post-Handling & Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.

  • Wipe Surfaces: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent or detergent and water.[10]

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency & Disposal Plan: Ensuring a Safe Conclusion

4.1. Spill Management

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors or dust.[10]

  • Contain & Clean: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material. Carefully sweep or scoop the material into a suitable, sealable container for hazardous waste.[2][9]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[10]

4.2. Waste Disposal The disposal of chemical waste is a matter of regulatory compliance and environmental stewardship.

  • Segregation: Do not mix 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole waste with other waste streams.[10]

  • Containerization: Collect all waste, including unused compound and contaminated disposables (gloves, weighing paper, absorbent pads), in a designated, compatible, and securely sealed container.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole".[10]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Never dispose of this chemical down the drain or in general municipal waste.[10][11]

Workflow for Safe Chemical Handling

The following diagram illustrates the critical workflow for handling 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, from initial preparation to final disposal, ensuring safety and compliance at each stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase cluster_disposal 4. Final Disposal prep_risk Assess Hazards (Review SDS Analogs) prep_hood Verify Fume Hood Certification prep_risk->prep_hood prep_ppe Assemble & Don PPE (Goggles, Coat, Gloves) prep_hood->prep_ppe handle_weigh Weigh Solid Chemical (Avoid Dust Generation) prep_ppe->handle_weigh Begin Work handle_transfer Transfer to Reaction or Solvent handle_weigh->handle_transfer handle_seal Securely Seal Stock Container handle_transfer->handle_seal cleanup_decon Decontaminate Equipment & Surfaces handle_seal->cleanup_decon Procedure Complete cleanup_waste Segregate & Containerize All Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disp_label Label Waste Container (Full Chemical Name) cleanup_waste->disp_label cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_transfer Transfer to EHS for Licensed Disposal disp_label->disp_transfer

Caption: A workflow diagram for the safe handling of hazardous chemical compounds.

References

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  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Capot Chemical. MSDS of 5-Bromo-3-methyl-1H-pyrazole.
  • Fisher Scientific.
  • Benchchem. Personal protective equipment for handling 5-(Bromomethyl)isoindoline.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-bromo-5-phenylpyrazole.
  • CymitQuimica. Safety Data Sheet - (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3- sulfopropyl)
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1,3,5-trimethyl-1H-pyrazole.
  • Smolecule. 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole.
  • Fluorochem. 5-Bromo-3-methyl-1-phenyl-1H-pyrazole.
  • Benchchem.
  • eGrove.
  • Sigma-Aldrich. 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | 41327-15-5.

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